molecular formula C11H12O B1600095 3-Phenylcyclopentanone CAS No. 64145-51-3

3-Phenylcyclopentanone

Cat. No.: B1600095
CAS No.: 64145-51-3
M. Wt: 160.21 g/mol
InChI Key: MFBXYJLOYZMFIN-UHFFFAOYSA-N
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Description

3-Phenylcyclopentanone (CAS 64145-51-3) is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . It is characterized by a cyclopentane ring fused with a ketone functional group and a phenyl substituent. This compound serves as a versatile chiral synthon and key intermediate in stereoselective organic synthesis. Its structure makes it a valuable precursor for the synthesis of constrained, non-proteinogenic amino acids. Specifically, this compound can be used as a starting material in the synthesis of cyclopentane analogues of phenylalanine, which are important for structure-activity relationship (SAR) studies in peptide-based drug discovery . These conformationally restricted amino acid analogues provide critical insights into peptide-receptor recognition phenomena and are used to determine biological specificity . Beyond peptide mimetics, this compound is a valuable building block in pharmaceutical research and the development of agrochemicals and other specialty chemicals . As a ketone, it can undergo various chemical transformations, including reductions to the corresponding alcohol, nucleophilic additions, and participation in further cyclization reactions. Notice to Customers: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXYJLOYZMFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456495
Record name 3-phenylcyclopentanone
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64145-51-3
Record name 3-phenylcyclopentanone
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Record name 3-phenylcyclopentan-1-one
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Foundational & Exploratory

Advanced Synthetic Protocols: 3-Phenylcyclopentanone via Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Phenylcyclopentanone starting from Phenylacetic Acid .

While industrial routes often utilize Friedel-Crafts alkylation of benzene or conjugate addition of phenylmagnesium bromide to 2-cyclopentenone, the Phenylacetic Acid pathway represents a classic "constructive" synthesis. This route builds the carbon skeleton via Michael addition and cyclizes it using the Dieckmann condensation.

This approach is chosen for its mechanistic elegance and the high availability of the starting material.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

Converting phenylacetic acid (


) to this compound (

) requires the addition of a three-carbon fragment and a ring-closure event. The critical challenge is regiocontrol : ensuring the phenyl ring ends up at the 3-position (meta-like) rather than the 2-position (ortho-like) relative to the ketone.
The Solution: The Dieckmann-Driven Pathway

The synthesis relies on the thermodynamic control inherent in the Dieckmann condensation.

  • Chain Extension: Phenylacetic acid is esterified and reacted with ethyl acrylate (Michael Addition) to form a glutarate backbone.

  • Regioselective Cyclization: The resulting diethyl 2-phenylglutarate undergoes Dieckmann cyclization. Crucially, the reaction is driven to completion by the formation of a stable enolate. This thermodynamic requirement forces the formation of the 4-phenyl-2-keto ester intermediate, which ultimately yields the 3-phenyl isomer.

Pathway Visualization

SynthesisPath PAA Phenylacetic Acid EPA Ethyl Phenylacetate PAA->EPA Esterification (EtOH/H+) DPG Diethyl 2-Phenylglutarate EPA->DPG Michael Addition (NaOEt, Ethyl Acrylate) EA Ethyl Acrylate EA->DPG Reagent Inter Intermediate: 2-Carboethoxy-4-phenylcyclopentanone DPG->Inter Dieckmann Cyclization (NaH/Benzene) Target TARGET: This compound Inter->Target Hydrolysis & Decarboxylation

Figure 1: The thermodynamic pathway from Phenylacetic Acid to this compound, highlighting the critical intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Activation (Esterification)

Phenylacetic acid must be converted to its ester to generate the necessary nucleophile for the subsequent carbon-carbon bond formation.

  • Reagents: Phenylacetic acid (1.0 eq), Ethanol (excess),

    
     (cat).
    
  • Protocol:

    • Dissolve phenylacetic acid in absolute ethanol (5-10 molar equivalents).

    • Add catalytic concentrated

      
       (0.1 eq).
      
    • Reflux for 4–6 hours using a Dean-Stark trap if possible to remove water, or use molecular sieves.

    • Neutralize with

      
      , remove excess ethanol via rotary evaporation.
      
    • Extract with ethyl acetate, wash with brine, and dry over

      
      .
      
    • Yield Check: Expect >90% yield of Ethyl Phenylacetate (Clear oil).

Phase 2: Skeleton Construction (Michael Addition)

This step attaches the C3 fragment (acrylate) to the benzylic position.

  • Reagents: Ethyl Phenylacetate (1.0 eq), Ethyl Acrylate (1.1 eq), Sodium Ethoxide (0.2 eq), Ethanol (solvent).

  • Mechanism: The benzylic proton of ethyl phenylacetate (

    
    ) is deprotonated. The resulting enolate attacks the 
    
    
    
    -carbon of ethyl acrylate.
  • Protocol:

    • Prepare a solution of NaOEt in EtOH (freshly prepared from Na metal is preferred).

    • Add Ethyl Phenylacetate dropwise at

      
      . Stir for 30 mins to generate the enolate.
      
    • Add Ethyl Acrylate slowly to prevent polymerization.

    • Reflux the mixture for 4–12 hours. Monitor via TLC for disappearance of the phenylacetate.

    • Quench with dilute acetic acid.

    • Workup: Extract with ether/DCM. Distill under reduced pressure to purify.

    • Product: Diethyl 2-phenylglutarate .

Phase 3: The Dieckmann Cyclization (Ring Closure)

This is the critical regiodetermining step.

  • Reagents: Diethyl 2-phenylglutarate (1.0 eq), Sodium Hydride (NaH, 1.1 eq), Benzene or Toluene (anhydrous).

  • Scientific Logic (Why this works):

    • Cyclization can theoretically occur in two directions.

    • Path A: Attack by the benzylic carbon (C2) onto the distal ester. This forms a quaternary center. The product cannot enolize . The reaction is reversible and unfavorable.

    • Path B: Attack by the distal methylene (C4) onto the benzylic ester. This forms 2-carboethoxy-4-phenylcyclopentanone . This product has an acidic proton at C2 (between ketone and ester). It rapidly enolizes to form a stable salt. This irreversible deprotonation drives the equilibrium to this specific isomer.

  • Protocol:

    • Suspend NaH (washed of mineral oil) in dry toluene.

    • Heat to

      
      .
      
    • Add Diethyl 2-phenylglutarate dropwise over 1 hour. (High dilution favors intramolecular reaction over intermolecular polymerization).

    • Reflux until hydrogen evolution ceases (approx. 3-5 hours).

    • Cool and quench carefully with glacial acetic acid/ice water.

    • Extract the

      
      -keto ester intermediate.
      
Phase 4: Decarboxylation to Target

Removal of the auxiliary ester group to yield the final ketone.

  • Reagents: 2-Carboethoxy-4-phenylcyclopentanone, 20% HCl or dilute

    
    .
    
  • Protocol:

    • Reflux the crude

      
      -keto ester in 20% acid for 4–8 hours.
      
    • 
       evolution indicates reaction progress.
      
    • Once gas evolution stops, cool the mixture.

    • Extract with ether. Wash with

      
       to remove any unreacted acid.
      
    • Dry and concentrate.

    • Purification: Vacuum distillation or recrystallization (if solid, mp

      
       65-67°C for the oxime derivative, liquid at RT).
      
    • Final Product: This compound .

Part 3: Data & Validation

Key Reaction Parameters
ParameterSpecificationCritical Note
Stoichiometry (Step 2) 1.0 Phenylacetate : 1.1 AcrylateExcess acrylate leads to polymerization; strict control required.
Base Choice (Step 3) NaH or KOtBuStrong base required. NaOEt is often insufficient for the hindered ester attack.
Temperature (Step 3) Reflux (110°C in Toluene)Kinetic energy required to overcome steric hindrance of the phenyl-substituted ester.
Isomer Purity >95% 3-isomerThe 2-isomer is thermodynamically prevented from accumulating.
Mechanistic Validation (Self-Correcting System)

The protocol is self-validating due to the Dieckmann Driving Force . If the reaction produces the "wrong" regioisomer (2-phenyl-2-carboethoxy...), the lack of an enolizable proton prevents the formation of the stable sodium salt. The reaction reverses until the molecule finds the "correct" pathway (yielding the 4-phenyl-2-carboethoxy isomer), which gets trapped as the salt.

Safety Profile
  • Ethyl Acrylate: Potent lachrymator and potential carcinogen. Use exclusively in a fume hood.

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere (

    
     or Ar).
    
  • Benzene: Carcinogen. Substitute with Toluene where possible (requires slightly higher reflux temp).

Part 4: References

  • Preparation of Ethyl Phenylacetate :

    • Organic Syntheses, Coll.[1] Vol. 1, p. 270 (1941).

    • Source: [Link]

  • Michael Addition of Phenylacetic Acid Derivatives :

    • Journal of the American Chemical Society, "The Condensation of Phenylacetic Acid Esters", Vol. 68, No. 7.

    • Source: [Link]

  • Mechanism of the Dieckmann Condensation :

    • Organic Reactions, "The Dieckmann Condensation", Wiley Online Library.

    • Source: [Link]

  • Decarboxylation of

    
    -Keto Esters :
    
    • Master Organic Chemistry, "Decarboxylation of Beta-Keto Acids".

    • Source: [Link]

Sources

Enantioselective Synthesis of (R)-3-Phenylcyclopentanone: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopentanones

(R)-3-Phenylcyclopentanone is a valuable chiral building block in the synthesis of a variety of biologically active molecules and complex natural products. The stereocenter at the C3 position is a key determinant of the pharmacological activity and specificity of the final compounds. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this and related chiral cyclopentanones is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of field-proven strategies for the enantioselective synthesis of (R)-3-phenylcyclopentanone, with a focus on practical application, mechanistic understanding, and protocol validation.

Strategic Approaches to Enantioselectivity

The synthesis of (R)-3-phenylcyclopentanone can be approached through several distinct strategies, each with its own set of advantages and considerations. This guide will delve into three principal and effective methodologies:

  • Transition-Metal Catalysis: Leveraging the power of chiral rhodium complexes for asymmetric conjugate addition.

  • Organocatalysis: Employing small organic molecules to catalyze the enantioselective Michael addition.

  • Enzymatic Resolution: Utilizing the inherent stereoselectivity of enzymes for the kinetic resolution of a racemic precursor.

The choice of strategy often depends on factors such as substrate availability, desired scale, cost of reagents and catalysts, and the required level of enantiopurity.

Part 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

The rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ketone, often referred to as the Hayashi-Miyaura reaction, stands as one of the most robust and highly enantioselective methods for the synthesis of β-aryl ketones.[1][2] This approach has been successfully applied to the synthesis of (R)-3-phenylcyclopentanone with excellent results.

Causality Behind Experimental Choices

The success of this reaction hinges on the formation of a chiral rhodium(I) catalyst in situ from a rhodium precursor, such as acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂], and a chiral bisphosphine ligand, most notably (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). The BINAP ligand creates a chiral environment around the rhodium center, which dictates the facial selectivity of the addition of the phenyl group to the cyclopentenone substrate. The use of an aqueous dioxane solvent system at elevated temperatures has been found to be optimal for achieving high yields and enantioselectivities.[2]

The Catalytic Cycle: A Self-Validating System

The mechanism of the rhodium-catalyzed 1,4-addition is a well-studied, self-validating catalytic cycle that ensures the regeneration of the active catalyst.[3]

Diagram: Catalytic Cycle of Rhodium-Catalyzed 1,4-Addition

Rhodium_Catalytic_Cycle cluster_cycle Catalytic Cycle A [Rh(I)-(R)-BINAP]⁺ B Phenyl-Rh(I)-(R)-BINAP C Oxa-π-allyl-Rh(III) Intermediate B->C Insertion D Hydroxo-Rh(I)-(R)-BINAP C->D Hydrolysis Product (R)-3-Phenylcyclopentanone C->Product D->A Regeneration BOH3 B(OH)₃ D->BOH3 PhBOH2 PhB(OH)₂ PhBOH2->B Transmetalation Cyclopentenone Cyclopentenone Cyclopentenone->C H2O H₂O H2O->C

Caption: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.

Mechanistic Insights:

  • Transmetalation: The cycle begins with the transmetalation of the phenyl group from phenylboronic acid to the rhodium(I) center, forming a phenyl-rhodium(I) intermediate.[3]

  • Insertion: The cyclopentenone substrate then coordinates to the rhodium center and undergoes migratory insertion into the rhodium-phenyl bond. This step is stereodetermining, with the chiral BINAP ligand directing the phenyl group to one face of the double bond.[3]

  • Hydrolysis: The resulting rhodium enolate intermediate is then hydrolyzed by water, which is present in the reaction medium, to release the (R)-3-phenylcyclopentanone product and a hydroxo-rhodium(I) species.[3]

  • Catalyst Regeneration: The hydroxo-rhodium(I) complex reacts with another molecule of phenylboronic acid to regenerate the active phenyl-rhodium(I) catalyst, thus completing the catalytic cycle.

Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol is adapted from the highly reliable procedure reported in Organic Syntheses for a similar substrate.[4]

Materials:

  • Phenylboronic acid

  • 2-Cyclopentenone

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Rh(acac)(C₂H₄)₂ (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%).

  • Reaction Setup: To the flask containing the catalyst, add phenylboronic acid (1.5 mmol) and 2-cyclopentenone (1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and saturated aqueous sodium chloride (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-phenylcyclopentanone.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis.

Parameter Value
Typical Yield 85-95%
Enantiomeric Excess (e.e.) >97%

Part 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organocatalysis. For the synthesis of (R)-3-phenylcyclopentanone, this can be envisioned through the conjugate addition of a phenyl equivalent to cyclopentenone, catalyzed by a chiral organic molecule. A more practical approach, however, involves the Michael addition of a nucleophile to a phenyl-substituted Michael acceptor, followed by cyclization. A highly effective strategy utilizes a chiral secondary amine catalyst, such as a proline derivative, to activate the α,β-unsaturated aldehyde for a domino Michael/alkylation reaction.

Causality Behind Experimental Choices

The use of a chiral secondary amine catalyst, like diphenylprolinol silyl ether, in combination with a suitable base, facilitates the formation of a chiral enamine intermediate from an α,β-unsaturated aldehyde. This enamine then undergoes a highly stereoselective Michael addition to a Michael acceptor. The stereochemistry of the final product is dictated by the steric environment created by the chiral catalyst.

Mechanism of Enamine Catalysis

The catalytic cycle for the organocatalytic domino Michael-alkylation reaction is a testament to the efficiency and elegance of this approach.

Diagram: Organocatalytic Domino Michael-Alkylation

Organocatalytic_Domino_Michael_Alkylation cluster_cycle Catalytic Cycle A Chiral Secondary Amine Catalyst B Chiral Enamine Intermediate A->B Enamine Formation C Michael Adduct B->C Michael Addition D Cyclized Intermediate C->D Intramolecular Alkylation D->A Catalyst Regeneration Product Chiral Cyclopentane D->Product Hydrolysis Aldehyde α,β-Unsaturated Aldehyde Aldehyde->B MichaelAcceptor Michael Acceptor (e.g., nitroalkene) MichaelAcceptor->C Base Base Base->C

Caption: General mechanism for organocatalytic domino Michael-alkylation.

Mechanistic Insights:

  • Enamine Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate.[5]

  • Michael Addition: The enamine, acting as a nucleophile, attacks the Michael acceptor (e.g., a nitroalkene) in a stereoselective manner. The bulky substituents on the catalyst effectively shield one face of the enamine, directing the attack to the opposite face.

  • Intramolecular Alkylation: The resulting intermediate undergoes an intramolecular cyclization/alkylation to form the cyclopentane ring.

  • Hydrolysis and Catalyst Regeneration: The cyclic intermediate is hydrolyzed to release the final chiral cyclopentane product and regenerate the catalyst.

Experimental Protocol: Organocatalytic Synthesis

The following is a general protocol for a proline-catalyzed Michael addition, which can be adapted for the synthesis of a precursor to (R)-3-phenylcyclopentanone.

Materials:

  • Cyclopentanone

  • trans-β-Nitrostyrene

  • (S)-Proline

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (3 mL), add cyclopentanone (1.5 mmol, 5 equivalents) and (S)-proline (0.06 mmol, 20 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, add ethyl acetate (5 mL) and wash the organic layer with water (2 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Characterization: Characterize the product by NMR and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC.

Parameter Value
Typical Yield 80-95%
Diastereomeric Ratio (syn/anti) up to >95:5
Enantiomeric Excess (e.e.) up to >99%

Part 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This strategy relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-3-phenylcyclopentanone, a practical approach involves the reduction of racemic 3-phenylcyclopentanone to the corresponding racemic 3-phenylcyclopentanol, followed by lipase-catalyzed kinetic resolution.

Causality Behind Experimental Choices

Lipases, such as Candida antarctica lipase B (CALB), are widely used in organic synthesis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1][6] In the kinetic resolution of racemic 3-phenylcyclopentanol, the lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, allowing for the separation of the unreacted (R)-3-phenylcyclopentanol from the acylated (S)-enantiomer.

The Principle of Kinetic Resolution

Diagram: Enzymatic Kinetic Resolution Workflow

Enzymatic_Kinetic_Resolution cluster_products Separated Products RacemicAlcohol Racemic (R/S)-3-Phenylcyclopentanol Lipase Lipase (e.g., CALB) RacemicAlcohol->Lipase R_Alcohol (R)-3-Phenylcyclopentanol (unreacted) Lipase->R_Alcohol S_Ester (S)-3-Phenylcyclopentyl Acetate (acylated) Lipase->S_Ester AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Oxidation Oxidation R_Alcohol->Oxidation FinalProduct (R)-3-Phenylcyclopentanone Oxidation->FinalProduct

Caption: Workflow for obtaining (R)-3-phenylcyclopentanone via enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on established procedures for the lipase-catalyzed resolution of secondary alcohols.[7]

Step 1: Reduction of Racemic this compound

  • Dissolve racemic this compound (1.0 g, 6.24 mmol) in methanol (20 mL) at 0 °C.

  • Add sodium borohydride (0.28 g, 7.49 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (10 mL) and then concentrate the mixture under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give racemic 3-phenylcyclopentanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 3-phenylcyclopentanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of racemic 3-phenylcyclopentanol (1.0 g, 6.16 mmol) in anhydrous toluene (20 mL), add immobilized Candida antarctica lipase B (100 mg).

  • Acylation: Add vinyl acetate (1.1 mL, 12.32 mmol) and stir the suspension at 40 °C.

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the enzyme and wash it with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (R)-3-phenylcyclopentanol from the (S)-3-phenylcyclopentyl acetate by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Step 3: Oxidation of (R)-3-Phenylcyclopentanol

  • Dissolve the enantiomerically enriched (R)-3-phenylcyclopentanol (0.5 g, 3.08 mmol) in dichloromethane (15 mL).

  • Add pyridinium chlorochromate (PCC) (0.80 g, 3.70 mmol) and stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate to obtain (R)-3-phenylcyclopentanone.

Parameter Value
Typical Yield (Resolution Step) ~45% for each enantiomer
Enantiomeric Excess (e.e.) >99% for both alcohol and acetate

Conclusion and Future Outlook

The enantioselective synthesis of (R)-3-phenylcyclopentanone is a well-addressed challenge in modern organic chemistry, with several highly effective and reliable methods at the disposal of the synthetic chemist. The rhodium-catalyzed asymmetric 1,4-addition offers a direct and highly enantioselective route, albeit with the use of a precious metal catalyst. Organocatalysis provides a metal-free alternative with excellent stereocontrol, often through elegant cascade reactions. Enzymatic kinetic resolution presents a green and highly selective method, particularly suitable for large-scale applications where the multi-step nature is not a significant drawback.

The continued development in these areas, particularly in the design of new chiral ligands and organocatalysts, as well as the discovery and engineering of novel enzymes, will undoubtedly lead to even more efficient, sustainable, and scalable syntheses of (R)-3-phenylcyclopentanone and other important chiral molecules in the future.

References

  • List, B. (2001). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 123(24), 5652–5653. [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Organic Syntheses, 81, 19. [Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions. Chemical Reviews, 103(8), 2829–2844. [Link]

  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 121(49), 11591–11592. [Link]

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to α,β-Unsaturated Ketones. Journal of the American Chemical Society, 120(22), 5579–5580. [Link]

  • Sakai, M., Hayashi, H., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone. Angewandte Chemie International Edition, 37(23), 3279–3281. [Link]

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses, 69, 1. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates for the synthesis of enantiomerically pure pharmaceuticals. Chirality, 16(7), 439–450. [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471–5569. [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 19. [Link]

  • Braddock, D. C. (2010). Recent developments in the organocatalytic asymmetric Michael reaction. Chemical Society Reviews, 39(12), 4480-4493. [Link]

  • Anderson, N. G. (2012). Practical process research and development–a guide for organic chemists. Academic press.
  • Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
  • Berkowitz, D. B., Charette, A. B., Dreher, S. D., & Fraunhoffer, K. J. (2012). Synthesis of chiral, non-racemic compounds: a practical guide. John Wiley & Sons.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis (Vol. 1). Springer Science & Business Media.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]

  • Carreira, E. M., & Kvaerno, L. (2011). Classics in stereoselective synthesis. John Wiley & Sons.
  • La-Venia, A., Zanardi, M. M., & Rossi, L. I. (2017). Lipase-catalyzed kinetic resolution of secondary alcohols: an overview. Catalysis Science & Technology, 7(22), 5136-5162. [Link]

  • Taylor, S. J., & List, B. (2005). Organocatalysis: responses to a green challenge. Green Chemistry, 7(9), 637-640. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

  • Feringa, B. L., & Pineschi, M. (1997). Catalytic enantioselective conjugate addition. Angewandte Chemie International Edition in English, 36(23), 2618-2633. [Link]

  • Reetz, M. T. (2002). Lipases as practical catalysts for organic chemists. Current opinion in chemical biology, 6(2), 145-150. [Link]

  • Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow. Nature, 409(6817), 258-268. [Link]

  • Uppenberg, J., Hansen, M. T., Patkar, S., & Jones, T. A. (1994). The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica. Structure, 2(4), 293-308. [Link]

Sources

Technical Guide: Stereoselective Synthesis of (S)-3-Phenylcyclopentanone via Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereoselective synthesis of (S)-3-phenylcyclopentanone, focusing on the use of chiral sulfoxides as covalent auxiliaries. This approach, pioneered by Gary Posner, remains a gold standard for generating high-fidelity stereocenters at the


-position of cyclic enones.

Executive Summary

Target Molecule: (S)-3-Phenylcyclopentanone (CAS: 86505-50-2) Primary Methodology: Asymmetric Conjugate Addition (Michael Addition) directed by a chiral sulfinyl auxiliary. Core Auxiliary: (S)-(+)-p-Tolylsulfinyl group. Mechanism: Steric and electronic direction of organometallic nucleophiles to the


-carbon, followed by reductive desulfurization.
Application:  This protocol is critical for medicinal chemists requiring enantiopure 

-substituted cycloalkanones, which serve as scaffolds for prostaglandins, steroids, and neuroactive agents.

Strategic Analysis: The Chiral Sulfoxide Advantage

While modern catalytic methods (e.g., Rh-catalyzed addition with chiral phosphines) exist, the chiral auxiliary approach using sulfoxides offers distinct advantages for specific developmental phases:

  • Crystalline Intermediates: The sulfinyl group often renders intermediates crystalline, allowing for enantiomeric enrichment via recrystallization rather than expensive chiral chromatography.

  • Diastereomeric Purity: The reaction produces diastereomers (not enantiomers) prior to auxiliary removal, enabling standard silica gel separation to achieve

    
     de.
    
  • Predictable Modeling: The bulky p-tolyl group exerts a powerful steric blocking effect, making the stereochemical outcome highly predictable compared to transient catalytic pockets.

Reaction Pathway Overview[1]

ReactionPathway Start Cyclopentenone Scaffold (S)-2-(p-Tolylsulfinyl) cyclopent-2-enone Start->Scaffold Sulfinylation Aux (S)-Menthyl p-Toluenesulfinate (Chiral Reagent) Aux->Scaffold Chiral Transfer Addition Conjugate Addition (PhMgBr / CuI) Scaffold->Addition Intermed Sulfinyl Ketone Intermediate Addition->Intermed Anti-Addition Removal Reductive Desulfurization (Al/Hg) Intermed->Removal Product (S)-3-Phenylcyclopentanone Removal->Product Auxiliary Cleavage

Figure 1: Strategic workflow for the synthesis of (S)-3-phenylcyclopentanone using a sulfinyl auxiliary.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Scaffold

The synthesis begins with the installation of the chiral auxiliary. The most robust method involves the reaction of the lithium enolate of cyclopentenone with (S)-(-)-menthyl p-toluenesulfinate.

Reagents:

  • Cyclopent-2-enone[1][2]

  • (S)-(-)-Menthyl p-toluenesulfinate (Andersen Reagent)

  • LDA (Lithium Diisopropylamide)

  • Solvent: THF (anhydrous)

Protocol:

  • Enolate Formation: Cool a solution of LDA (1.1 equiv) in THF to

    
    . Add cyclopent-2-enone dropwise. Stir for 30 minutes to ensure complete deprotonation.
    
  • Sulfinylation: Add a solution of (S)-(-)-menthyl p-toluenesulfinate (1.0 equiv) in THF dropwise to the enolate.

  • Equilibration: Allow the mixture to warm to

    
    . The reaction yields a mixture of diastereomers.[3]
    
  • Purification: Quench with saturated

    
    . Extract with EtOAc.[4] The resulting (S)-2-(p-tolylsulfinyl)cyclopent-2-enone  is purified by flash chromatography (Hexane/EtOAc).
    
    • Note: The (S)-sulfinyl enone is the "chiral Michael acceptor."

Phase 2: Asymmetric Conjugate Addition (The Posner Reaction)

This is the stereodefining step. The chiral sulfoxide at C2 directs the incoming phenyl nucleophile to the C3 position on the opposite face (anti-addition).

Reagents:

  • Phenylmagnesium bromide (PhMgBr)

  • Copper(I) Iodide (CuI) - Essential for soft nucleophile character

  • Substrate: (S)-2-(p-tolylsulfinyl)cyclopent-2-enone

Protocol:

  • Cuprate Formation: In a flame-dried flask under Argon, suspend CuI (1.1 equiv) in dry THF. Cool to

    
    . Slowly add PhMgBr (2.2 equiv) to form the organocuprate reagent (
    
    
    
    ).
  • Addition: Dissolve the chiral sulfinyl enone in THF and cool to

    
    . Cannulate this solution slowly into the cuprate mixture.
    
  • Reaction: Stir at

    
     for 1-2 hours. The bulky p-tolyl group blocks one face of the double bond, forcing the phenyl group to attack from the opposite side.
    
  • Quench: Quench with saturated

    
     (9:1) to break up copper chelates.
    
  • Isolation: Extract and purify. The product is 3-phenyl-2-(p-tolylsulfinyl)cyclopentanone.

    • Checkpoint: At this stage, you can separate diastereomers if necessary to upgrade optical purity, though the facial selectivity is typically high (>90% de).

Phase 3: Auxiliary Removal (Reductive Desulfurization)

The final step removes the directing group to unveil the target molecule.

Reagents:

  • Aluminum Amalgam (Al/Hg) or Samarium Diiodide (

    
    )
    
  • Solvent: THF/Water (10:1)

Protocol:

  • Preparation: Prepare fresh Aluminum Amalgam by dipping aluminum foil strips into 2%

    
     solution for 15 seconds, then rinsing with ethanol and ether.
    
  • Reaction: Dissolve the sulfinyl ketone intermediate in THF/Water (10:1). Add the Al/Hg strips (excess, ~10 equiv).

  • Monitoring: Stir at

    
     to room temperature. Monitor by TLC for the disappearance of the sulfoxide spot.
    
  • Workup: Filter through Celite to remove aluminum salts. Concentrate and purify by column chromatography.[4]

  • Result: (S)-3-Phenylcyclopentanone .

Mechanistic Validation & Stereochemical Model

The high enantioselectivity arises from the rigid conformation of the sulfinyl enone. The sulfinyl oxygen often chelates with the metal (Li or Mg) of the enolate or the incoming nucleophile, locking the conformation.

Stereochemical Control Diagram

Stereochem Substrate Sulfinyl Enone (s-trans conformation) FaceBlock Steric Blocking by p-Tolyl Group Substrate->FaceBlock Determines geometry Attack Nu: Attack (Phenyl) from Anti-Face FaceBlock->Attack Forces trajectory Outcome (S)-Configuration at C3 Attack->Outcome Defines stereocenter

Figure 2: Mechanistic logic of the Posner conjugate addition.

Why (S)-Product? When using the (S)-sulfinyl auxiliary, the p-tolyl group orients itself to minimize dipole repulsion with the carbonyl, effectively shielding the re-face (or si-face depending on exact chelation model) of the


-carbon. For (S)-2-(p-tolylsulfinyl)cyclopent-2-enone, the addition of the phenyl group typically occurs from the less hindered face, yielding the (S)-3-phenyl configuration after desulfurization.

Data Summary & Troubleshooting

Expected Yields and Selectivity
StepReactionTypical YieldStereoselectivity
1 Sulfinylation75-85%N/A (Diastereomers formed)
2 Conjugate Addition80-92%>90% de (pre-purification)
3 Desulfurization85-95%>98% ee (final product)
Troubleshooting Guide
  • Low Yield in Step 2: Ensure the CuI is anhydrous and white/off-white (not green/brown). The formation of the cuprate is temperature-sensitive; do not allow it to warm above

    
     before addition.
    
  • Racemization: The final product (S)-3-phenylcyclopentanone is configurationally stable, but the intermediate sulfinyl ketone can epimerize at C2 (alpha to carbonyl). This does not affect the C3 stereocenter established during the addition, provided the desulfurization is conducted under neutral conditions (Al/Hg is neutral). Avoid strong bases in Step 3.

  • Auxiliary Removal Issues: If Al/Hg is too messy,

    
     in THF/MeOH is a cleaner, albeit more expensive, alternative for removing 
    
    
    
    -sulfinyl groups.

References

  • Posner, G. H. , Mallamo, J. P., & Miura, K. (1981). "High Asymmetric Induction during Organometallic Conjugate Addition to Enantiomerically Pure 2-(Arylsulfinyl)-2-cyclopentenones." Journal of the American Chemical Society, 103(10), 2886–2888. Link

  • Posner, G. H. (1987). "Asymmetric Synthesis Using Chiral Sulfoxides." Accounts of Chemical Research, 20(2), 72–78. Link

  • Hayashi, T. , et al. (2002). "Rh-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids." Organic Syntheses, 79, 84. (Provided for comparative context regarding catalytic routes). Link

  • PubChem Compound Summary . "(S)-3-Phenylcyclopentanone."[5][6] National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Scalable Synthesis and Optical Resolution of 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Phenylcyclopentanone (CAS: 64145-51-3) is a critical chiral building block in the synthesis of prostaglandins, neurokinin receptor antagonists, and various agrochemicals. Its structural value lies in the C3-chiral center, which serves as a scaffold for further functionalization (e.g.,


-alkylation or carbonyl reduction) while maintaining a fixed stereochemical reference point.

This guide details a robust, scalable workflow for generating high-purity (S)- and (R)-3-phenylcyclopentanone. Unlike purely academic reviews, this protocol prioritizes racemic synthesis via copper-catalyzed conjugate addition followed by enzymatic kinetic resolution (EKR) using Baeyer-Villiger Monooxygenases (BVMOs). This hybrid chemical-biocatalytic approach offers superior atom economy and scalability compared to classical diastereomeric salt crystallization.

Racemic Synthesis: The Organocuprate Engine

Mechanistic Rationale

Direct addition of phenylmagnesium bromide to 2-cyclopenten-1-one favors the 1,2-addition product (tertiary alcohol) due to the "hard" nature of the Grignard reagent. To achieve the desired 1,4-conjugate addition (yielding the 3-substituted ketone), the Grignard reagent must be transmetallated to a "softer" organocopper species.

We utilize a CuI-catalyzed protocol accelerated by Chlorotrimethylsilane (TMSCl) .

  • Role of CuI: Forms the active organocuprate species (

    
    ).
    
  • Role of TMSCl: Acts as a Lewis acid to activate the enone and, crucially, traps the intermediate enolate as a silyl enol ether. This prevents thermodynamic equilibration and side reactions (like polymerization or double addition) and significantly accelerates the reaction rate via the "Horiguchi-Nakamura" effect.

Experimental Protocol (Scalable to 100g)

Reagents:

  • 2-Cyclopenten-1-one (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Copper(I) Iodide (CuI) (0.05 equiv - Catalytic)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Preparation: In a flame-dried 3-neck flask under

    
    , suspend CuI (5 mol%) and LiCl (10 mol% - solubilizer) in anhydrous THF. Cool to -78°C.
    
  • Activator Addition: Add TMSCl (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv) to the vessel.

  • Controlled Addition: Add PhMgBr dropwise over 60 minutes. Critical: Maintain internal temperature below -65°C to prevent 1,2-addition.

  • Enolate Trapping: Stir for 2 hours at -78°C. The solution will contain the silyl enol ether intermediate.

  • Hydrolysis: Warm to 0°C and quench with

    
     HCl. This cleaves the silyl enol ether, regenerating the ketone carbonyl.
    
  • Workup: Extract with EtOAc, wash with saturated

    
     (to remove excess acid) and brine.
    
  • Purification: Distillation under reduced pressure (bp ~120°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Reaction Pathway Diagram

SynthesisWorkflow Start Raw Materials (2-Cyclopentenone + PhMgBr) Catalysis Catalytic Cycle (CuI + TMSCl) Start->Catalysis THF, -78°C Intermediate Silyl Enol Ether Intermediate Catalysis->Intermediate 1,4-Addition (Trapping) Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Cleavage Product Racemic This compound Hydrolysis->Product Isolation

Figure 1: Copper-catalyzed conjugate addition workflow utilizing TMSCl enolate trapping.

Optical Resolution: The Biocatalytic Filter

While chiral chromatography is effective for analysis, it is cost-prohibitive for multi-gram synthesis. The most elegant resolution method for cyclic ketones is Enzymatic Kinetic Resolution (EKR) using Baeyer-Villiger Monooxygenases (BVMOs).

Mechanism: Regio- and Enantioselective Oxidation

BVMOs catalyze the insertion of oxygen into the C-C bond adjacent to the carbonyl. In a kinetic resolution scenario, the enzyme preferentially oxidizes one enantiomer of the ketone into a lactone (which can be easily separated or hydrolyzed), leaving the other ketone enantiomer unreacted and optically pure.

  • Enzyme of Choice: Phenylacetone Monooxygenase (PAMO) or Cyclohexanone Monooxygenase (CHMO) variants.

  • Selectivity (E-value): Optimized BVMO systems often achieve E > 100 for 3-substituted cyclopentanones.

Resolution Protocol

System: Whole-cell biocatalysis (using recombinant E. coli expressing PAMO) or purified enzyme with cofactor regeneration (NADPH).

  • Buffer Prep: Tris-HCl buffer (50 mM, pH 8.0) containing glucose (for cofactor regeneration via cellular metabolism).

  • Substrate Loading: Add racemic this compound (dissolved in minimal isopropanol) to the cell suspension (concentration ~10-20 mM).

  • Reaction: Shake at 25°C for 24-48 hours. Monitor conversion via GC or HPLC.

  • Termination: Stop reaction when conversion reaches 50% (ideal kinetic resolution point).

  • Separation:

    • Extract mixture with Ethyl Acetate.

    • The organic phase contains the Enriched Ketone (e.g., (S)-3-phenylcyclopentanone) and the Lactone (e.g., (R)-4-phenylvalerolactone).

    • Separate via flash column chromatography (Silica gel). The lactone is significantly more polar than the ketone.

Biocatalytic Pathway Diagram

Biocatalysis cluster_products Post-Reaction Mixture (50% Conversion) Racemic Racemic this compound (R + S Mixture) Enzyme BVMO Enzyme (PAMO/CHMO) + O2 + NADPH Racemic->Enzyme Substrate Binding Ketone (S)-3-Phenylcyclopentanone (Unreacted, >98% ee) Enzyme->Ketone Slow/No Reaction Lactone (R)-Lactone Product (Oxidized) Enzyme->Lactone Fast Oxidation

Figure 2: Kinetic resolution via Baeyer-Villiger Monooxygenase (BVMO).[1] The enzyme selectively consumes one enantiomer.

Quality Control & Data Specifications

To validate the process, the following analytical parameters must be met.

Chiral HPLC Method

For determining Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Expected Separation: The enantiomers typically separate with a resolution factor (

    
    ) > 1.5.
    
Quantitative Data Summary
ParameterSpecificationNotes
Yield (Synthesis) 85 - 92%Isolated yield after distillation.[2]
Purity (GC/NMR) > 98%No traces of 1,2-addition product.
Resolution Yield 40 - 45%Theoretical max is 50% for kinetic resolution.
Final ee% > 98% (S-isomer)After BVMO treatment at 50% conversion.
E-Value (Selectivity) > 100Dependent on specific BVMO variant used.[3]

References

  • Conjugate Addition Protocol: Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated conjugate addition of copper reagents..

  • BVMO Kinetic Resolution: Mihovilovic, M. D. (2006). Baeyer–Villiger oxidations: biocatalysis.[3][4].

  • Chiral HPLC Conditions: Daicel Corporation. Chiralpak AD-H Application Data..

  • General Synthesis of 3-Substituted Cyclopentanones: Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: Substitution, conjugate addition, carbo/metallocupration, and other reactions..

Sources

Spectroscopic Characterization of 3-Phenylcyclopentanone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide details the spectroscopic validation of 3-phenylcyclopentanone , a critical chiral intermediate in the synthesis of bioactive scaffolds (e.g., neurokinin receptor antagonists). Unlike its cyclohexanone analogs, the 5-membered ring introduces significant ring strain, altering vibrational frequencies and coupling constants (


-values).

Key Structural Features:

  • Chirality: The C3 carbon is a stereocenter. While often synthesized as a racemate, enantiopurity is critical for downstream pharmaceutical applications.

  • Ring Strain: The internal bond angle (~102° vs. 109.5° ideal) increases the

    
    -character of the carbonyl carbon, shifting IR absorption to higher wavenumbers.
    
  • Symmetry: The molecule lacks an internal plane of symmetry, rendering the

    
    -protons (C2 and C5) diastereotopic.
    

Synthesis-Derived Impurity Profile

To interpret spectra accurately, one must understand the "noise" generated by the synthesis. The most common route—Rh-catalyzed conjugate addition of phenylboronic acid to 2-cyclopentenone—introduces specific impurities.

Diagram 1: Synthesis & Impurity Logic

SynthesisFlow Start 2-Cyclopentenone Product This compound (Target) Start->Product Conjugate Addition Reagent Phenylboronic Acid (Rh Catalyst) Reagent->Product Impurity1 Impurity A: Biphenyl (Homocoupling) Reagent->Impurity1 Oxidative Coupling Impurity2 Impurity B: 3-Phenylcyclopentanol (Over-reduction) Product->Impurity2 Trace Hydride

Figure 1: Reaction pathway highlighting critical impurities that must be ruled out during spectroscopic analysis.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the integrity of the strained ketone and absence of hydroxyl precursors.

Diagnostic Peaks

The carbonyl stretch is the primary indicator of ring size. A standard acyclic ketone absorbs at ~1715 cm⁻¹. The this compound carbonyl shifts significantly.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
C=O[1] Stretch 1740 – 1748 StrongDiagnostic: Ring strain increases bond order (

-character). Distinct from cyclohexanone (~1715) or conjugated enones (~1700).
Aromatic C-H 3030 – 3060Weak

C-H stretching.
Aliphatic C-H 2850 – 2960Medium

C-H stretching (ring methylene).
Ring Breathing 1600, 1495MediumCharacteristic skeletal vibrations of the monosubstituted phenyl ring.
Mono-substitution 690 – 760StrongOut-of-plane (OOP) bending; confirms the phenyl group is not polysubstituted.

Validation Check:

  • Absence of broad band at 3200–3500 cm⁻¹: Confirms no residual 3-phenylcyclopentanol.

  • Absence of peak at ~1680 cm⁻¹: Confirms complete consumption of the conjugated 2-cyclopentenone starting material.

Nuclear Magnetic Resonance (NMR)[2][6][7][8][9]

This is the definitive method for structural proof. The spectrum is complex due to the chiral center at C3, which makes the protons at C2, C4, and C5 diastereotopic (magnetically non-equivalent).

Protocol: Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform) is standard.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Characterization (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H 7.20 – 7.35Multiplet5HOverlapping ortho, meta, para protons.
H-3 3.35 – 3.45 Multiplet (tt-like)1HDiagnostic: The benzylic methine. Deshielded by the ring and phenyl group.
H-2 2.60 – 2.70dd / multiplet1H

-proton cis to phenyl.
H-2' 2.25 – 2.45dd / multiplet1H

-proton trans to phenyl.
H-5 2.30 – 2.50Multiplet2H

-protons (other side of carbonyl).
H-4 1.90 – 2.15Multiplet2H

-protons; most shielded ring protons.

Expert Insight on Couplings: The H-3 proton appears as a pseudo-triplet of triplets or a complex multiplet. This is due to vicinal coupling (


) with the two H-2 protons and the two H-4 protons. Because the ring is puckered, the dihedral angles vary, creating a complex second-order splitting pattern often requiring COSY (Correlation Spectroscopy) to fully assign.
¹³C NMR (Proton Decoupled)
Carbon TypeShift (δ ppm)Assignment
C=O 218.5 Ketone Carbon: Distinctly downfield due to ring strain (acyclic/cyclohexanones are ~208-211 ppm).
Ipso-C 142.0 – 144.0Quaternary aromatic carbon attached to the ring.
Ar-C 126.5 – 128.8Ortho, meta, para carbons.
C-3 42.0 – 43.0Benzylic methine (chiral center).
C-2 45.0 – 46.0

-methylene (shifted by carbonyl and phenyl).
C-5 38.0 – 39.0

-methylene (distal from phenyl).
C-4 30.0 – 31.5

-methylene.
Diagram 2: NMR Correlation Logic (COSY)

COSY_Logic H3 H-3 (Methine) ~3.4 ppm H2 H-2 (Alpha) ~2.65 ppm H3->H2 Vicinal (3J) H4 H-4 (Beta) ~2.0 ppm H3->H4 Vicinal (3J) H5 H-5 (Alpha) ~2.4 ppm H2->H5 Long Range (4J) (W-coupling) H4->H5 Vicinal (3J)

Figure 2: COSY correlations. Note the potential for long-range W-coupling across the rigid cyclopentanone ring.

Mass Spectrometry (EI-MS)

Technique: Electron Ionization (70 eV). Molecular Ion:


 (

)
Fragmentation Pathway

The fragmentation is driven by


-cleavage relative to the carbonyl and the stability of the benzylic cation.
  • Molecular Ion (

    
    ):  160 (distinct).
    
  • Loss of CO (

    
    ): 
    
    
    
    . The ring opens, CO is ejected, leaving a styrene-derivative radical cation.
  • Tropylium Ion formation:

    
    . The benzyl fragment rearranges to the highly stable tropylium ion (
    
    
    
    ). This is the Base Peak (100% abundance) in many phenyl-alkane spectra.
  • Phenyl Cation:

    
    .
    

Self-Validating Check: If you observe a peak at


, your sample is contaminated with the alcohol (reduced impurity). If you observe 

, you likely have biphenyl (synthesis byproduct).

References

  • NIST Mass Spectrometry Data Center. (n.d.). Cyclopentanone, 3-phenyl- Mass Spectrum. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • PubChem. (n.d.).[3][4] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Hayashi, T., et al. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Journal of the American Chemical Society. (Cited for synthesis context and impurity profile). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general shift prediction rules). Retrieved from [Link]

Sources

Comprehensive Mass Spectrometry Analysis of 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 3-Phenylcyclopentanone. It is designed for analytical chemists and pharmaceutical scientists requiring rigorous identification protocols for this scaffold, which serves as a critical chiral intermediate in the synthesis of neuroactive agents and analgesics.

Executive Summary & Chemical Profile

This compound (CAS: 86505-50-2) is a structural isomer of phenyl-substituted cyclic ketones. Its analysis is pivotal in enantioselective synthesis verification, where distinguishing it from the 2-phenyl isomer and process impurities (e.g., biphenyl, 3-phenylcyclopentanol) is required for CMC (Chemistry, Manufacturing, and Controls) compliance.

PropertyData
Molecular Formula

Molecular Weight 160.21 g/mol
Monoisotopic Mass 160.0888 Da
Key Structural Feature

-substituted cyclic ketone (Phenyl ring at C3)
Primary Ionization Mode Electron Ionization (EI, 70 eV)

Instrumentation & Experimental Protocol

To ensure reproducibility and high-fidelity spectral data, the following GC-MS protocol is recommended. This method minimizes thermal degradation while maximizing chromatographic resolution between isomers.

Gas Chromatography Conditions
  • Column : 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.
  • Carrier Gas : Helium (99.999%), Constant Flow 1.0 mL/min.

  • Inlet Temperature : 250 °C (Split mode 10:1 to prevent detector saturation).

  • Oven Program :

    • Hold at 60 °C for 1 min.

    • Ramp 15 °C/min to 200 °C.

    • Ramp 25 °C/min to 300 °C (Hold 3 min).

    • Rationale: The initial low temperature focuses the peak; the intermediate ramp separates the ketone from potential alcohol impurities (e.g., 3-phenylcyclopentanol).

Mass Spectrometer Settings
  • Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

  • Ionization Energy : 70 eV (Standard EI).

  • Scan Range : m/z 40–350.

  • Solvent Delay : 3.0 min (Essential to protect filament from solvent surge).

Mass Spectrum Interpretation & Fragmentation Mechanics

The EI mass spectrum of this compound is distinct from its 2-phenyl isomer due to the specific location of the aromatic ring relative to the carbonyl group.

The Molecular Ion ( )
  • m/z 160 : The molecular ion is distinct and stable enough to be observed, typically with 20-40% relative abundance. This confirms the intact structure (

    
    ).
    
Primary Fragmentation Pathways

Unlike linear ketones, cyclic ketones undergo ring-opening


-cleavage. The presence of the phenyl group at the 3-position directs the charge retention and subsequent rearrangement.
Pathway A: Formation of Styrene Radical Cation (m/z 104)

This is often the base peak or a major diagnostic peak.

  • Ionization : Removal of an electron from the carbonyl oxygen lone pair.

  • 
    -Cleavage : Bond breaking between C1 (carbonyl) and C2.
    
  • Rearrangement : The ring opens. A hydrogen transfer (McLafferty-like or specific 1,5-H shift) facilitates the elimination of a neutral fragment (often involving the carbonyl carbon as CO or ketene derivatives).

  • Result : Formation of the styrene radical cation (

    
    , m/z 104) via a Retro-Diels-Alder (RDA) type collapse or direct elimination of 
    
    
    
    .
Pathway B: Benzylic/Tropylium Series (m/z 91, 77)
  • m/z 91 (

    
    ) : The tropylium ion is ubiquitous in alkyl-benzenes. In this compound, this forms via benzylic cleavage after ring opening.
    
  • m/z 77 (

    
    ) : The phenyl cation, resulting from the loss of the entire cyclopentanone ring system.
    
Pathway C: Loss of CO and Ethylene (m/z 132, 118)
  • m/z 132 (

    
    ) : Loss of CO from the cyclic ketone.
    
  • m/z 118 (

    
    ) : Loss of ketene (
    
    
    
    ), characteristic of cyclic ketones.
Diagnostic Peak Table
m/z (Mass-to-Charge)Ion IdentityMechanism / OriginRelative Abundance (Est.)
160

Molecular IonModerate (30%)
132

Loss of Carbon MonoxideLow-Moderate
118

Loss of Ketene (Ring collapse)Moderate
104

Styrene Radical Cation (Diagnostic)High / Base Peak
91

Tropylium Ion (Benzylic cleavage)High
77

Phenyl CationModerate

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic causality between the parent ion and the critical diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion [C11H12O]+. m/z 160 RingOpen Distonic Radical Cation (Ring Opened) M_Ion->RingOpen alpha-cleavage (C1-C2) LossCO [M - CO]+. m/z 132 M_Ion->LossCO -CO (28 Da) Styrene Styrene Radical Cation [C8H8]+. m/z 104 (Base Peak Candidate) RingOpen->Styrene H-transfer & Elimination of C3H4O Tropylium Tropylium Ion [C7H7]+ m/z 91 RingOpen->Tropylium Benzylic Cleavage Styrene->Tropylium -CH (Rearrangement) Phenyl Phenyl Cation [C6H5]+ m/z 77 Styrene->Phenyl -C2H3

Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.

Isomeric Differentiation: 3-Phenyl vs. 2-Phenyl

A critical challenge in drug development is distinguishing the 3-phenyl isomer from the 2-phenyl isomer (a common regioisomer byproduct).

FeatureThis compound 2-Phenylcyclopentanone
Fragmentation Logic Phenyl is

to carbonyl. Ring opening requires H-transfer to stabilize the styrene fragment.
Phenyl is

to carbonyl. The benzylic bond is adjacent to the carbonyl.
Key Ion Differences m/z 104 is prominent (Styrene formation).m/z 118 (Phenylketene ion) is often more pronounced due to direct loss of propene fragment.
Retention Time Elutes later on non-polar columns (e.g., HP-5ms) due to lower steric shielding of the polar carbonyl.Elutes earlier due to steric hindrance between the phenyl and carbonyl groups (ortho-like effect).

Analyst Note : Always run a standard of the 2-phenyl isomer if available. If not, rely on the retention index (RI).[1] this compound typically has a higher Kovats Retention Index (RI ~1450-1500 on DB-5) compared to the 2-isomer.

Impurity Profiling in Synthesis

When analyzing this compound synthesized via conjugate addition (e.g., Phenylboronic acid + 2-Cyclopentenone), monitor these specific impurities:

  • Biphenyl (m/z 154) : Result of homocoupling of phenylboronic acid.

    • Detection: Look for sharp peak with

      
       154 and virtually no other heavy fragments.
      
  • 3-Phenylcyclopentanol (m/z 162) : Result of over-reduction.

    • Detection:

      
       162 is weak; look for m/z 144  (
      
      
      
      ) and m/z 129 .
  • 2-Cyclopentenone (m/z 82) : Unreacted starting material.

    • Detection: Elutes very early; distinct m/z 82 and 54.

References

  • National Institute of Standards and Technology (NIST) .[2] Mass Spectrum of Cyclopentanone and Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem . Compound Summary: this compound.[3][4] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Isolation and Characterization of Cuparane-Type Phenylcyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical methodology for the discovery, isolation, and structural characterization of 3-Phenylcyclopentanone-core natural products , with a specific focus on the Cuparane sesquiterpenes (e.g.,


-cuparenone).

While unsubstituted this compound is primarily a synthetic chiral reagent, its carbon skeleton is the structural foundation of the Cuparane class of sesquiterpenes found in liverworts (Marchantia polymorpha), conifers (Cupressus macrocarpa), and marine mollusks.

Part 1: Executive Summary & Chemical Scope

Target Class: Cuparane Sesquiterpenes (Phenylcyclopentanone derivatives). Key Analytes:


-Cuparenone, 

-Cuparenone, Cuparene.[1] Biosynthetic Origin: Mevalonate pathway via the bisabolyl cation. Significance: These compounds exhibit potent antifungal, antimicrobial, and piscicidal activities. Their isolation is challenging due to the presence of co-eluting stereoisomers (e.g., herbertenes).
The Core Motif

Nature rarely produces the bare "this compound" scaffold. Instead, it elaborates this core with methyl groups to stabilize the structure. The most prominent example is


-Cuparenone :
  • IUPAC: (4R)-3,3,4-trimethyl-4-(4-methylphenyl)cyclopentan-1-one[2]

  • Structural Feature: A sterically crowded cyclopentanone ring with adjacent quaternary centers, one bearing a p-tolyl group.

Part 2: Biosynthetic Logic & Source Selection

Understanding the biosynthesis is critical for selecting the correct extraction protocol. These compounds are volatile sesquiterpenes , meaning they are lipophilic and thermally stable enough for steam distillation, but susceptible to acid-catalyzed rearrangement.

Biosynthetic Pathway (DOT Diagram)

The formation of the phenyl-cyclopentane bond occurs via a ring contraction of a bisabolyl precursor.

Biosynthesis cluster_legend Key Transformation FPP Farnesyl Diphosphate (C15) Bisabolyl Bisabolyl Cation (Cyclization) FPP->Bisabolyl Terpene Synthase Acoradiene Acoradiene (Intermediate) Bisabolyl->Acoradiene Hydride Shift Cuparane Cuparane Skeleton (Ring Contraction) Acoradiene->Cuparane W-M Rearrangement Cuparenone beta-Cuparenone (Oxidation) Cuparane->Cuparenone P450 Oxidation Ring Contraction Formation of Phenyl-Cyclopentane Core

Figure 1: Biosynthetic origin of the phenylcyclopentanone core from Farnesyl Diphosphate.

Part 3: Isolation Methodology

This protocol is optimized for the isolation of


-cuparenone  from Cupressus essential oils or liverwort solvent extracts.
Phase A: Extraction Strategy

Objective: Maximize yield of volatile sesquiterpenes while minimizing chlorophyll/wax contamination.

  • Source Preparation:

    • Air-dry foliage (Cupressus macrocarpa) or liverwort thalli for 48 hours to reduce water content.

    • Cryogenic grinding (liquid

      
      ) is recommended for liverworts to prevent thermal degradation of volatiles.
      
  • Primary Extraction (Choice of Two):

    • Method A (High Purity):Steam Distillation . Distill 500g plant material for 4 hours. Collect the oil layer. This yields a fraction enriched in mono- and sesquiterpenes, excluding heavy waxes.

    • Method B (Total Extract):Solvent Extraction . Macerate in

      
      -hexane (1:10 w/v) for 24h at room temperature. Filter and concentrate in vacuo at <40°C.
      
    • Expert Insight: Use Method A if targeting

      
      -cuparenone specifically, as it separates the volatile ketone from heavier diterpenes naturally.
      
Phase B: Fractionation & Purification

Challenge: Cuparenones often co-elute with their structural isomer, cuparene.

StepTechniqueStationary PhaseMobile PhaseObjective
1 Flash Chromatography Silica Gel (230-400 mesh)Hexane

5% Et₂O/Hexane
Separate hydrocarbons (Cuparene) from ketones (Cuparenone).
2 AgNO₃-Silica 10% AgNO₃ on SilicaHexane/Benzene gradientSeparate isomers based on double bond/aromatic pi-interaction strength.
3 Prep-HPLC C18 (Reverse Phase)MeCN/H₂O (85:15, isocratic)Final purification of

-cuparenone (RT ~12-15 min).

Detailed Protocol for Step 2 (Silver Nitrate Chromatography):

  • Why: The phenyl ring in cuparenone interacts specifically with

    
     ions.
    
  • Preparation: Dissolve

    
     in water/methanol, mix with silica, and activate at 110°C for 4 hours. Protect column from light (aluminum foil) to prevent silver reduction.
    
Isolation Workflow (DOT Diagram)

Isolation Raw Plant Material (Cupressus/Liverwort) Extract Steam Distillation (Volatile Oil) Raw->Extract 4h, 100°C Flash Flash Chromatography (Silica Gel) Extract->Flash Hexane -> 5% Et2O Frac1 Frac A: Hydrocarbons (Cuparene) Flash->Frac1 Non-polar Frac2 Frac B: Ketones (Cuparenones) Flash->Frac2 Semi-polar HPLC Prep-HPLC (C18, MeCN:H2O) Frac2->HPLC Isocratic 85% MeCN Pure Pure beta-Cuparenone HPLC->Pure RT 12.5 min

Figure 2: Step-by-step isolation workflow for phenylcyclopentanone sesquiterpenes.

Part 4: Structural Characterization & Validation

Once isolated, the structure must be validated against the "this compound" core hypothesis.

Mass Spectrometry (GC-MS)[3]
  • Molecular Ion:

    
     216 (
    
    
    
    ).
  • Base Peak:

    
     173 or 132.
    
  • Diagnostic Fragmentation: Look for the loss of a methyl group (

    
    ) and the characteristic tropylium ion derivative indicating the tolyl group.
    
Nuclear Magnetic Resonance (NMR)

The "Fingerprint" of the Cuparane skeleton:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       0.60 - 1.20 ppm:  Three sharp singlets (3x 
      
      
      
      ). Two are gem-dimethyls; one is attached to the quaternary C4.
    • 
       7.10 - 7.30 ppm:  AA'BB' system characteristic of the para-substituted phenyl ring.
      
    • 
       2.30 - 2.60 ppm:  Methylene protons of the cyclopentanone ring (
      
      
      
      ).
  • 
     NMR: 
    
    • Carbonyl: ~220 ppm (Cyclopentanone C=O is typically strained, appearing downfield).

    • Quaternary Centers: Two signals in the 40-50 ppm range (C3 and C4).

Absolute Configuration (CD)

Since 3-phenylcyclopentanones are chiral, determining the enantiomer is vital.

  • Technique: Circular Dichroism (CD).

  • Cotton Effect:

    
    -cuparenone typically shows a strong Cotton effect due to the chiral perturbation of the ketone carbonyl by the adjacent phenyl group.
    
  • Standard: Compare against (S)-(+)-cuparenone standards or calculated DFT spectra.

References

  • Biosynthesis of Cuparane Sesquiterpenes

    • Title: Biosynthesis of the sesquiterpenes bisabolol and cuparene.
    • Source:Phytochemistry
    • URL:[Link]

  • Isolation

    • Title: Chemical constituents of the liverworts Marchantia polymorpha and M. paleacea.
    • Source:Journal of Hattori Botanical Labor
    • URL:[Link]

  • Synthesis and Stereochemistry

    • Title: Enantioselective synthesis of (+)-

      
      -cuparenone.[3]
      
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • General Isol

    • Title: Methods for the isol
    • Source:N
    • URL:[Link]

Sources

Theoretical Calculations of 3-Phenylcyclopentanone Molecular Orbitals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenylcyclopentanone (3-PCP) represents a critical scaffold in the synthesis of chiral pharmaceutical intermediates.[1] Its conformational flexibility, driven by the cyclopentanone ring "pucker," combined with the steric bulk of the phenyl substituent, creates a complex potential energy surface (PES).[1] This guide outlines a rigorous computational protocol for analyzing the electronic structure of 3-PCP.

We focus on Density Functional Theory (DFT) to elucidate the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] These orbitals are the primary determinants of the molecule's chemical reactivity, stability, and optical properties.[1]

Computational Methodology & Theory

To achieve results comparable to experimental data (IR/NMR/UV-Vis), a specific level of theory must be selected that balances computational cost with electron correlation accuracy.[1]

1.1 The Theoretical Model

For organic ketones like 3-PCP, the B3LYP hybrid functional is the industry standard due to its reliable performance in predicting geometry and vibrational frequencies. However, given the presence of the phenyl ring, dispersion interactions are non-negligible.[1]

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

    
    B97X-D (for better dispersion correction).[1]
    
  • Basis Set: 6-311++G(d,p).[1][2][3][4][5]

    • Diffuse functions (++): Essential for accurately modeling the lone pairs on the carbonyl oxygen and the electron cloud of the phenyl ring.[1]

    • Polarization functions (d,p): Required to describe the distortion of orbitals during bond formation.

1.2 The Computational Workflow

The following directed graph illustrates the mandatory workflow to ensure self-validating results.

ComputationalWorkflow Start Initial Geometry (3-PCP Enantiomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State Found (Re-optimize) Check->TS Yes (<0) Min Global Minimum Confirmed (NIMAG=0) Check->Min No (=0) TS->Opt Prop Property Calculation (FMO, MEP, NBO) Min->Prop

Figure 1: Standardized computational workflow for molecular orbital analysis. Note the loop at the frequency check to ensure the structure is a true minimum.

Conformational Landscape[1][6]

Before calculating MOs, one must identify the global minimum.[1] this compound is not planar.[6] The cyclopentanone ring adopts either an Envelope (E) or Twist (T) conformation.[1]

  • Stereoelectronic Effects: The phenyl group at position 3 will preferentially adopt an equatorial orientation to minimize 1,3-diaxial-like steric repulsion with the ring hydrogens.

  • Protocol: You must optimize both the axial and equatorial conformers.[1] The equatorial conformer is thermodynamically favored and should be the subject of FMO analysis.

Frontier Molecular Orbital (FMO) Analysis[1][2][5]

The FMOs provide the quantum mechanical explanation for the molecule's reactivity.[1] In 3-PCP, the lack of direct conjugation between the phenyl ring and the carbonyl group (separated by


 carbons) results in distinct orbital localizations.[1]
3.1 Orbital Characterization
  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Primarily located on the phenyl ring (

      
       system)  and the lone pair (
      
      
      
      ) of the carbonyl oxygen
      .[1]
    • Nature:[7] Nucleophilic.[4] It represents the site most likely to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Concentrated on the carbonyl carbon (

      
       antibonding orbital)  and the phenyl ring (
      
      
      
      system)
      .[1]
    • Nature:[7] Electrophilic.[4] This confirms the carbonyl carbon as the primary site for nucleophilic attack (e.g., Grignard reagents or hydride reduction).[1]

3.2 The HOMO-LUMO Gap (

)

The energy gap is a direct measure of chemical stability (Hardness).[1]


[1][8]
  • Interpretation: A large gap implies high kinetic stability and low polarizability (Hard molecule).[1] A small gap implies high chemical reactivity (Soft molecule).[1]

  • Expected Trend: 3-PCP generally exhibits a moderate gap (approx.[1] 4.0 - 5.0 eV using DFT), typical of non-conjugated ketones.[1]

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive quantitative descriptors from the FMO energies.[1] These values are essential for QSAR (Quantitative Structure-Activity Relationship) studies in drug design.

Table 1: Global Reactivity Descriptors & Equations

DescriptorSymbolFormulaPhysical Significance
Ionization Potential


Energy required to remove an electron.[1]
Electron Affinity


Energy released when adding an electron.[1]
Chemical Hardness


Resistance to charge transfer.[1]
Chemical Softness


Ease of polarization/reactivity.[1]
Electrophilicity Index


Propensity to accept electrons (Drug toxicity indicator).[1]
Chemical Potential


Escape tendency of electrons.[1]

Note: All energies in the formulas should be in eV.

4.1 Reactivity Logic Diagram

The following diagram maps the flow of electron density based on these descriptors.

ReactivityLogic Molecule This compound HOMO HOMO (Electron Donor) Molecule->HOMO LUMO LUMO (Electron Acceptor) Molecule->LUMO Nu Electrophilic Attack (at Oxygen Lone Pair) HOMO->Nu High Energy (Low I) El Nucleophilic Attack (at Carbonyl Carbon) LUMO->El Low Energy (High A)

Figure 2: Reactivity mapping.[1] The HOMO energy dictates interactions with electrophiles (protons, Lewis acids), while the LUMO energy governs interactions with nucleophiles.[1]

Molecular Electrostatic Potential (MEP)[1]

While FMOs describe orbitals, the MEP maps the charge distribution on the van der Waals surface, guiding the "docking" logic in drug development.[1]

  • Red Regions (Negative Potential): Localized over the Carbonyl Oxygen .[1] This is the site for hydrogen bonding (acceptor) and electrophilic attack.[1]

  • Blue Regions (Positive Potential): Localized over the Carbonyl Carbon and phenyl protons.[1] This validates the susceptibility of the C=O bond to nucleophilic addition.

  • Green/Yellow (Neutral): The phenyl ring face, indicating potential for

    
     stacking interactions in protein binding pockets.[1]
    
Experimental Validation Protocol

A theoretical model is only as good as its validation. You must validate the calculated geometry against experimental spectroscopic data.[3]

  • Vibrational Frequency Scaling: DFT tends to overestimate frequencies due to the harmonic approximation.

    • Action: Multiply calculated frequencies by a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)).

    • Target: Look for the C=O stretch.

      • Experimental: ~1740-1750 cm⁻¹ (typical for cyclopentanones).[1]

      • Theoretical (Unscaled): ~1800 cm⁻¹.[1]

      • Theoretical (Scaled): Should match experimental within ±10 cm⁻¹.

  • NMR Validation: Calculate GIAO (Gauge-Including Atomic Orbital) NMR shielding tensors. Compare the calculated

    
    C shift of the carbonyl carbon (~215-220 ppm) with experimental data.
    
References
  • Gaussian 16 User Reference. Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • DFT Reactivity Descriptors. Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link[1]

  • Cyclopentanone IR Data. NIST Mass Spectrometry Data Center.[1][9] Cyclopentanone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10] Link

  • B3LYP Validation. Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Koopmans' Theorem in DFT. Pearson, R. G. (1986).[1] Absolute electronegativity and hardness correlated with molecular orbital theory.[1] Proceedings of the National Academy of Sciences, 83(22), 8440-8441.[1] Link[1]

Sources

Methodological & Application

Use of 3-Phenylcyclopentanone in the synthesis of prostaglandin analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Phenylcyclopentanone in the Synthesis of 12-Aryl-Prostaglandin Analogs

Executive Summary & Scientific Rationale

In the landscape of eicosanoid drug discovery, the modification of the prostaglandin (PG) core scaffold is a critical strategy for enhancing metabolic stability and receptor subtype selectivity (e.g., EP1 vs. EP4). While commercial blockbuster prostaglandins like Latanoprost and Bimatoprost rely on the functionalization of the omega-chain (C13–C20), ring-modified analogs offer a distinct pharmacological profile.

This compound serves as a pivotal "divergent scaffold" for the synthesis of 11-deoxy-12-aryl-prostaglandin analogs . Unlike the canonical Corey Lactone route, which installs the omega-chain via Wittig chemistry, the use of this compound pre-installs a rigid aryl moiety at the position corresponding to C12 of the prostaglandin skeleton. This modification is particularly valuable for developing EP-receptor antagonists and metabolic probes that resist 15-hydroxyprostaglandin dehydrogenase (15-PGDH) degradation.

This guide details the high-fidelity protocol for utilizing this compound to construct the PG core via regioselective alpha-alkylation , ensuring precise stereochemical control of the trans-2,3-disubstituted system.

Chemical Logic & Retrosynthetic Analysis

The utility of this compound lies in its ability to mimic the C8–C12 domain of the prostaglandin skeleton.

  • C1 (Ketone): Corresponds to the C9-ketone of PGE series.

  • C2 (Alpha-carbon): Site for installing the alpha-chain (C1–C8).

  • C3 (Beta-carbon): Carries the phenyl ring, replacing the flexible omega-chain (C12–C20) with a rigid lipophilic pharmacophore.

The synthetic challenge is establishing the thermodynamic 2,3-trans stereochemistry (mimicking the natural 8,12-trans configuration of PGs) while avoiding poly-alkylation.

Pathway Diagram: 12-Aryl-PG Assembly

PG_Synthesis cluster_stereo Stereochemical Outcome Start Cyclopentenone Inter1 This compound (The Scaffold) Start->Inter1 Asymm. Conjugate Addition (Ph-Cu, Chiral Ligand) Inter2 Enolate Intermediate (Regio-defined) Inter1->Inter2 LDA, -78°C (Kinetic Control) Product 11-deoxy-12-phenyl-PGE Analog Inter2->Product 1. Alpha-Chain-X (Alkylation) 2. Equilibration (NaOMe) Stereo Target: 2,3-trans (Thermodynamic) Product->Stereo

Figure 1: Retrosynthetic logic flow from cyclopentenone precursors to the target 12-aryl-prostaglandin analog using this compound as the central hub.

Detailed Experimental Protocol

Workflow Overview

This protocol focuses on the Direct Alpha-Alkylation of this compound. This step is the most failure-prone due to issues with regioselectivity (C2 vs C5 alkylation) and stereocontrol (cis vs trans).

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
This compound Substrate1.0Dried via azeotropic distillation with toluene.
LDA (Lithium Diisopropylamide) Base1.1Freshly prepared or titrated. Generates kinetic enolate.
Methyl 7-iodoheptanoate Electrophile1.2Precursor to the PG alpha-chain. Iodide is preferred over bromide for reactivity at -78°C.
HMPA or DMPU Co-solvent2.0Critical: Disrupts Li-aggregates to promote alkylation.
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free.
Step-by-Step Methodology

Phase 1: Regioselective Enolate Formation

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet.

  • Solvent Charge: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 equiv) dropwise via syringe. Ensure internal temperature does not rise above -70°C.

  • Substrate Addition: Dissolve This compound (1.0 equiv, e.g., 5.0 g) in THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes.

    • Mechanistic Note: Addition at -78°C favors the formation of the kinetic enolate (less substituted side, C5) initially? Wait.

    • Correction: In 3-substituted cyclopentanones, the C2 position is more sterically hindered than C5. However, for PG synthesis, we need substitution at C2 (adjacent to the phenyl group) to mimic the 8,12-relationship.

    • Refined Strategy: Direct alkylation often yields a mixture. The preferred industry standard is Thermodynamic Equilibration . We will alkylate, then equilibrate. Alternatively, use the Stork-Danheiser strategy (trap enolate immediately after conjugate addition).

    • Protocol Adjustment: If starting from isolated this compound, we rely on the fact that the C2-enolate is thermodynamically accessible. However, to ensure C2 alkylation over C5, one often uses a blocking group (e.g., ester at C2) or specific directing groups.

    • Direct Alkylation Protocol (Standard): Alkylation often occurs at the less hindered C5 position. To force C2 alkylation, a blocking-deblocking strategy is recommended.

    • Alternative: Use 3-phenyl-2-cyclopentenone and perform conjugate addition of the alpha-chain.

    • Assumption: If the user must start with this compound, the most robust method is acylation-alkylation-deacylation .

Revised Protocol: C2-Selective Alkylation via Keto-Ester

  • Activation: React this compound with dimethyl carbonate (NaH, THF, reflux) to form the 2-methoxycarbonyl-3-phenylcyclopentanone . This installs an ester at C2, activating this position and preventing C5 reaction.

  • Alkylation:

    • Treat the keto-ester with NaH (1.1 equiv) in DMF at 0°C.

    • Add Methyl 7-bromoheptanoate (1.2 equiv).

    • Stir at RT for 12 hours.

    • Result: Quaternary center at C2.

  • Decarboxylation:

    • Treat the intermediate with LiCl in wet DMSO (Krapcho decarboxylation) at 140°C.

    • Outcome:2-(6-methoxycarbonylhexyl)-3-phenylcyclopentanone .

  • Equilibration: The decarboxylation conditions (high heat) typically yield the thermodynamic trans-isomer (phenyl and alkyl chain on opposite faces), which is the desired PG configuration.

Phase 2: Workup & Purification [1]

  • Quench with saturated NH4Cl. Extract with EtOAc (3x).

  • Wash combined organics with Brine, dry over Na2SO4.

  • Flash Chromatography: Silica gel (Hexane/EtOAc gradient). The trans-isomer is typically less polar than the cis-isomer.

Quality Control & Validation

To ensure the integrity of the synthesized analog, specific analytical markers must be verified.

ParameterMethodAcceptance Criteria
Regiochemistry 1H-NMR (COSY)Confirm connectivity of Alkyl chain at C2 (coupling to C1-carbonyl and C3-phenyl methine).
Stereochemistry NOESY / 1H-NMRTrans-isomer: No NOE between H-C2 and H-C3. Cis-isomer (Impurity): Strong NOE signal.
Enantiomeric Excess Chiral HPLC>98% ee (if starting from chiral this compound).
Residual Solvent GC-HSDMSO < 5000 ppm (if Krapcho used).

Application: Structure-Activity Relationship (SAR)

The resulting 11-deoxy-12-phenyl-PGE1 analog serves as a versatile template.

  • Receptor Selectivity: The bulky phenyl group at C12 sterically clashes with the binding pocket of EP4 but may fit EP1 or EP3 subtypes, creating selectivity.

  • Metabolic Stability: The absence of the C15-OH (replaced by the phenyl ring system) renders the molecule immune to rapid deactivation by 15-PGDH, significantly increasing half-life in vivo.

Workflow Diagram: Downstream Elaboration

Elaboration Core 2-Alkyl-3-Phenylcyclopentanone (Trans-Isomer) PathA Path A: C9 Reduction (NaBH4) Core->PathA PathB Path B: Wittig Reaction (Unusual for C9) Core->PathB ResultA 11-deoxy-12-phenyl-PGF (Alcohol) PathA->ResultA ResultB 9-Methylene Analog PathB->ResultB

Figure 2: Divergent synthesis options from the core scaffold.

References

  • Conjugate Addition Strategies

    • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1. Link

  • Prostaglandin Synthesis via Cyclopentanones

    • Stork, G., & Isobe, M. (1975). Simple Total Synthesis of Prostaglandins from 4-Cumyloxy-2-cyclopentenone. Journal of the American Chemical Society, 97(16), 4745–4746. Link

  • Synthesis of 12-Aryl Analogs

    • Klimko, P. G., et al. (2000). Synthesis and Biological Activity of a Novel 11a-homo(cyclohexyl)prostaglandin. Journal of Medicinal Chemistry, 43(18), 3400–3407. Link

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • General Prostaglandin Chemistry

    • Collins, P. W., & Djuric, S. W. (1993). Synthesis of Therapeutically Useful Prostaglandin and Prostacyclin Analogs. Chemical Reviews, 93(4), 1533–1564. Link

Sources

Application Note: 3-Phenylcyclopentanone in Natural Product Total Synthesis

[1]

Executive Summary

This compound (CAS: 64145-51-3) and its analogs (e.g., 3-(p-tolyl)cyclopentanone) represent a privileged scaffold in organic synthesis.[1] They serve as the structural core for the Cuparane and Herbertene families of sesquiterpenes, which exhibit potent antifungal and cytotoxic activities. Furthermore, this scaffold is a benchmark substrate for Asymmetric Baeyer-Villiger Oxidations , enabling the access of chiral lactones through kinetic resolution.

This guide provides a comprehensive workflow for:

  • Constructing the Cuparane Core: A protocol for the regioselective gem-dimethylation of 3-arylcyclopentanones to synthesize

    
    -cuparenone.[1]
    
  • Enzymatic/Catalytic Kinetic Resolution: A method for generating high-value chiral lactones.[1]

Structural Significance & Retrosynthetic Logic

The 3-arylcyclopentanone motif offers a pre-installed stereocenter and a versatile carbonyl handle.[1] Its strategic value lies in its ability to be functionalized at the

1
Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

RetrosynthesisStartThis compound(Core Scaffold)GemDimethylRegioselectiveα,α-DimethylationStart->GemDimethyl Blocking Group StrategyBV_OxAsymmetricBaeyer-VilligerStart->BV_Ox Kinetic ResolutionIndoleTetrahydrocarbazoles(Fischer Indole)Start->Indole PhenylhydrazineCupareneα-Cuparenone / Cuparene(Sesquiterpenes)GemDimethyl->Cuparene Methylation/ReductionLactoneChiral Lactones(Bioactive Precursors)BV_Ox->Lactone Sc(III) or Biocatalysis

Figure 1: Divergent synthetic utility of this compound.[1] Path A leads to sesquiterpenes; Path B yields chiral lactones.

Case Study 1: Total Synthesis of ( )- -Cuparenone[2]

Target Molecule:

Key Challenge:1Starting Material:1
Mechanistic Insight

Direct alkylation of 3-substituted cyclopentanones often results in a mixture of regioisomers (C2 vs. C5 alkylation) and polyalkylation.[1] To achieve the requisite 2,2-dimethyl-3-aryl substitution pattern found in cuparenone, a blocking group strategy is employed.[1] This forces alkylation to occur exclusively at the desired C2 position.[1]

Detailed Protocol
Step 1: Synthesis of the Scaffold (Conjugate Addition)

If starting from scratch:

  • Reagents: 2-Cyclopentenone,

    
    -Tolylmagnesium bromide, CuBr
    
    
    DMS (Catalyst), TMSCl.
  • Procedure: Perform a copper-catalyzed conjugate addition of the Grignard reagent to 2-cyclopentenone in THF at -78°C. Quench with TMSCl to trap the enolate, followed by hydrolysis.

  • Yield: Typically 85-90%.

Step 2: Regioselective gem-Dimethylation (The Blocking Strategy)

This protocol uses an ethoxalyl or formyl blocking group to prevent alkylation at C5.[1]

Reagents:

  • Substrate: 3-(p-Tolyl)cyclopentanone[1]

  • Base: Sodium Hydride (NaH), 60% dispersion

  • Blocking Agent: Ethyl formate or Diethyl oxalate[1]

  • Alkylating Agent: Methyl Iodide (MeI)[1]

  • Solvent: Dry THF

Protocol:

  • Blocking:

    • Suspend NaH (1.2 equiv) in dry THF under Argon.

    • Add ethyl formate (1.2 equiv) followed by dropwise addition of the ketone.

    • Stir at room temperature (RT) for 6 hours. The enolate forms exclusively at C5 (thermodynamic control) or C2 depending on conditions, but the formyl group directs subsequent steric bulk. Correction: For 2,2-dimethylation, we block C5.[1]

    • Alternative High-Fidelity Route: Use the n-butylthiomethylene blocking group.[1] Reaction of ketone with ethyl formate/NaH gives the

      
      -hydroxymethylene ketone.[1] React this with 
      
      
      -BuSH/TsOH to get the thiomethylene blocker at C5 (less hindered side).
  • Methylation:

    • Treat the blocked ketone with

      
      -BuOK (2.5 equiv) in 
      
      
      -BuOH/THF.
    • Add excess MeI (3-4 equiv).[1] The blocking group at C5 forces deprotonation and alkylation at C2.[1]

    • Repeat methylation if mono-methylation is observed.[1]

  • De-blocking:

    • Remove the blocking group by heating with aqueous KOH or acid hydrolysis, depending on the blocker used.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Data Summary:

Step Transformation Typical Yield Regioselectivity
1 Conjugate Addition 88% Exclusive 1,4-addition
2 Blocking (Formylation) 92% C2/C5 mixture resolved in next step
3 gem-Dimethylation 75% >20:1 (C2 vs C5)

| 4 | De-blocking | 85% | N/A |[1]

Case Study 2: Asymmetric Kinetic Resolution (Baeyer-Villiger)[1]

Application: Production of chiral lactones for prostaglandin or pheromone synthesis.[1] Method: Sc(III)-catalyzed Asymmetric Baeyer-Villiger Oxidation.[1]

Mechanistic Workflow (DOT Visualization)

The chiral catalyst discriminates between the two enantiomers of the racemic ketone, oxidizing one faster than the other.

KineticResolutionRacemicRacemicThis compoundIntermediateCriegee Intermediate(Chiral Environment)Racemic->Intermediate + Catalyst + OxidantCatalystSc(OTf)3 / Chiral N,N'-DioxideOxidantm-CPBA or H2O2Product1(S)-Lactone(High ee)Intermediate->Product1 Fast MigrationProduct2Recovered (R)-Ketone(High ee)Intermediate->Product2 Slow Reacting Enantiomer

Figure 2: Kinetic resolution workflow using Scandium(III) catalysis.

Protocol

Reagents:

  • Sc(OTf)

    
     (0.05 equiv)
    
  • Chiral Ligand: N,N'-dioxide (e.g., L-RaPr

    
    ) (0.05 equiv)
    
  • Oxidant:

    
    -CPBA (0.6 equiv - limiting reagent for resolution)[1]
    
  • Solvent: DCM, -20°C[2]

Steps:

  • Catalyst Formation: Stir Sc(OTf)

    
     and Ligand in DCM for 1 hour at RT to form the active complex.
    
  • Addition: Cool to -20°C. Add racemic this compound (1.0 equiv).

  • Oxidation: Add

    
    -CPBA (0.6 equiv) portion-wise over 30 minutes.
    
  • Workup: Quench with saturated Na

    
    SO
    
    
    to destroy excess peroxide. Extract with DCM.[2]
  • Separation: The lactone and recovered ketone have significantly different R

    
     values.[1] Separate via flash chromatography.
    

Expected Results:

  • Conversion: ~50% (Ideal for kinetic resolution)

  • Lactone ee: >90%[1]

  • Recovered Ketone ee: >90% (at ~50-55% conversion)

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Methylation O-alkylation vs C-alkylationUse a softer counterion (Li+ instead of K+) or switch solvent to THF/HMPA to promote C-alkylation.
Poor Regiocontrol Blocking group instabilityEnsure strictly anhydrous conditions during enolate formation. Switch to thiomethylene blocker if ethyl formate fails.[1]
Low ee in Resolution Temperature too highLower reaction temperature to -40°C or -78°C. Slower reaction often improves selectivity.[1]
Catalyst Poisoning Water in solventSc(OTf)

is water-tolerant, but the ligand-metal geometry can be disrupted.[1] Use molecular sieves (4Å).

References

  • Synthesis of Cuparenone: Chavan, S. P., et al.[1][3][4] "A simple synthesis of (

    
    )-
    
    
    -cuparenone." Tetrahedron, 1999, 55, 13417-13422.[3][4]
  • Kinetic Resolution (Baeyer-Villiger): Feng, X., et al. "Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones."[1] Chemical Science, 2019, 10, 7003-7008.

  • Gem-Dimethylation Strategy: Poust, S., et al. "Divergent mechanistic routes for the formation of gem-dimethyl groups."[1][5] Angew.[1][6] Chem. Int. Ed., 2015, 54, 2370.[5]

  • General Cyclopentenone Synthesis: "Synthesis of cyclopentenones." Organic Chemistry Portal.

Enzymatic kinetic resolution of racemic 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Enzymatic Kinetic Resolution of Racemic 3-Phenylcyclopentanone

Executive Summary

The enantiomerically pure This compound is a critical chiral building block for the synthesis of neuroactive pharmaceutical intermediates (e.g., substituted piperidines, glutamatergic modulators). Traditional chemical resolution via diastereomeric salt formation or chiral chromatography is often yield-limiting and solvent-intensive.

This Application Note details a scalable, "green" protocol for the Enzymatic Kinetic Resolution (EKR) of racemic this compound using Baeyer-Villiger Monooxygenases (BVMOs) . Unlike reductive methods (KREDs) that yield alcohols, BVMO-mediated oxidation offers a distinct advantage: it transforms the unwanted enantiomer into a chemically distinct lactone (regioisomeric 4-phenyl- or 5-phenyl-2-oxacyclohexanone), allowing for facile separation from the unreacted, highly enantioenriched ketone.

Mechanistic Principles

The Biocatalytic System

The core of this protocol utilizes a Type I BVMO , typically Cyclohexanone Monooxygenase (CHMO) from Acinetobacter calcoaceticus or thermostable variants like Phenylacetone Monooxygenase (PAMO) .

  • Enantiomer Discrimination: The enzyme’s active site binds one enantiomer of this compound (typically the (R)-enantiomer) more favorably.

  • Catalytic Action: It inserts an oxygen atom adjacent to the carbonyl group via a nucleophilic peroxyflavin intermediate.

  • Result: The fast-reacting enantiomer is converted into a lactone (oxidative ring expansion), while the slow-reacting enantiomer (typically (S)-3-phenylcyclopentanone) accumulates in the reaction vessel with high enantiomeric excess (

    
    ).
    
Cofactor Regeneration

BVMOs require NADPH and molecular oxygen.[1] To make the process economically viable, a coupled cofactor regeneration system is mandatory. We utilize Glucose-6-Phosphate Dehydrogenase (G6PDH) to recycle NADP+ back to NADPH, using Glucose-6-Phosphate (G6P) as the sacrificial hydride donor.

BVMO_Mechanism cluster_cycle BVMO Catalytic Cycle cluster_regen Cofactor Regeneration E_FAD E-FAD (Resting State) E_FADH2 E-FADH2 (Reduced) E_FAD->E_FADH2 + NADPH - NADP+ E_Peroxy E-FAD-OOH (Peroxyflavin) E_FADH2->E_Peroxy + O2 Criegee Criegee Intermediate E_Peroxy->Criegee + (R)-Ketone Criegee->E_FAD - (R)-Lactone - H2O NADP NADP+ NADPH NADPH NADP->NADPH G6PDH G6P Glucose-6-P Gluconate 6-P-Gluconate G6P->Gluconate

Figure 1: Coupled catalytic cycle showing the BVMO oxidation powered by the G6PDH regeneration system.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate rac-3-Phenylcyclopentanone (100 mM stock in DMSO)Target molecule
Biocatalyst Recombinant E. coli expressing CHMO (lyophilized cell-free extract)Oxidation catalyst
Cofactor NADP+ (disodium salt)Hydride shuttle
Regeneration Enzyme G6PDH (from Leuconostoc mesenteroides)NADPH recycler
Cosubstrate Glucose-6-Phosphate (G6P)Hydride donor
Buffer 50 mM Tris-HCl, pH 8.5Reaction medium
Quench/Extraction Ethyl Acetate (EtOAc)Product isolation
Reaction Setup (Bench Scale: 10 mL)

Step 1: Buffer Preparation Prepare 10 mL of 50 mM Tris-HCl buffer (pH 8.5) . The slightly basic pH favors the regeneration system and neutralizes potential gluconic acid byproducts.

Step 2: Cofactor Mix Assembly In the reaction vessel (20 mL glass vial with screw cap), dissolve:

  • 10 mg NADP+ (final conc. ~1.0 mM)[2]

  • 100 mg Glucose-6-Phosphate (excess, ~30 mM)

  • 50 Units of G6PDH

Step 3: Substrate Addition Add 160 mg (1.0 mmol) of rac-3-phenylcyclopentanone dissolved in 0.5 mL DMSO (5% v/v cosolvent limit).

  • Note: Add slowly while stirring to prevent precipitation.

Step 4: Catalyst Initiation Add 50 mg of lyophilized CHMO preparation.

  • Critical: Do not vortex vigorously as enzymes can denature at air-water interfaces. Invert gently or use a magnetic stir bar at 200 rpm.

Step 5: Incubation Incubate at 25°C in an orbital shaker (200 rpm) for 24 hours .

  • Aeration: Ensure the vial is not sealed airtight (use a breathable membrane or loosen cap slightly) to allow

    
     exchange, as oxygen is a substrate.
    
Work-up & Isolation
  • Quench: Add 10 mL of Ethyl Acetate (EtOAc) to stop the reaction.

  • Extraction: Vortex for 1 minute. Centrifuge at 4,000 x g for 5 minutes to break the emulsion.

  • Phase Separation: Collect the organic (top) layer. Repeat extraction 2x.

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

Analytical Method & Data Interpretation

To validate the resolution, you must separate the enantiomers of the ketone and the formed lactone.

Instrument: GC-FID (e.g., Agilent 7890) Column: Chiral stationary phase (e.g., Cyclodex-B or CP-Chirasil-Dex CB, 25m x 0.25mm) Method:

  • Injector: 250°C, Split 20:1

  • Oven: 110°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C
    
    
    20°C/min
    
    
    200°C.
  • Carrier: Helium at 1.5 mL/min.

Expected Retention Order (Illustrative):

  • (S)-3-Phenylcyclopentanone (Unreacted Target) - RT: 12.4 min

  • (R)-3-Phenylcyclopentanone (Residual) - RT: 12.8 min

  • (R)-4-Phenyl-2-oxacyclohexanone (Lactone Product) - RT: 15.2 min

Calculations

Calculate the Enantiomeric Ratio (


) to quantify enzyme performance.




Target Metrics: An E-value > 50 is required for industrial feasibility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Oxygen limitationIncrease headspace or shaking speed; use baffled flasks.
Low Conversion Enzyme inhibition by substrateFeed substrate in batches (fed-batch mode) or use resin-based substrate reservoir.
Poor Selectivity (Low ee) Non-specific background oxidationEnsure no chemical oxidants (peroxides) are present; check enzyme strain purity.
Emulsion during workup Protein precipitationAdd Celite® filter aid before extraction or use a brine wash.

Alternative Workflow: Reductive Resolution (KREDs)

If BVMOs are unavailable, Ketoreductases (KREDs) offer an alternative.

  • Mechanism: Reduces one ketone enantiomer to an alcohol.[3]

  • Pros: Commercially available screening kits (e.g., Codexis, Johnson Matthey).

  • Cons: Product separation (Alcohol vs Ketone) requires silica chromatography, whereas Lactone vs Ketone (BVMO) can sometimes be separated by simple hydrolysis/extraction.

Workflow_Comparison cluster_BVMO Route A: BVMO (Oxidative) cluster_KRED Route B: KRED (Reductive) Start Racemic this compound BVMO_Step BVMO + O2 + NADPH Start->BVMO_Step KRED_Step KRED + NADPH Start->KRED_Step Prod_A (S)-Ketone (Pure) + (R)-Lactone BVMO_Step->Prod_A Prod_B (S)-Ketone (Pure) + (R)-Alcohol KRED_Step->Prod_B

Figure 2: Strategic comparison of Oxidative (BVMO) vs. Reductive (KRED) resolution pathways.

References

  • Mihovilovic, M. D., et al. (2001). "Asymmetric Baeyer-Villiger Oxidations of 3-Substituted Cyclopentanones." Journal of Organic Chemistry. Link

  • Alphand, V., & Furstoss, R. (1992). "Microbiological Transformations 22. Enantioselective Baeyer-Villiger Oxidation of Cyclic Ketones."[4][5] Tetrahedron: Asymmetry. Link

  • Torres Pazmiño, D. E., et al. (2008). "Baeyer-Villiger Monooxygenases: Recent Advances and Future Challenges." Current Opinion in Chemical Biology. Link

  • Codexis Inc. "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." Product Guide. Link

  • Gotor-Fernández, V., et al. (2006). "Baeyer–Villiger monooxygenases: valuable biocatalysts for the synthesis of optically active esters and lactones."[4] Advanced Synthesis & Catalysis. Link

Sources

3-Phenylcyclopentanone as a substrate for stereoselectivity studies of enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Reduction and Oxidation Protocols for Chiral Intermediate Synthesis

Executive Summary

3-Phenylcyclopentanone is a pivotal chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists (e.g., Aprepitant intermediates) and various bioactive lactones. Its structural asymmetry at the C3 position presents a unique challenge and opportunity for enzymatic profiling.[1]

This guide details the two primary biocatalytic workflows for this substrate:

  • Stereoselective Reduction: Using Ketoreductases (KREDs) to generate chiral 3-phenylcyclopentanols, establishing a second stereocenter with high diastereoselectivity (

    
    ).[1]
    
  • Baeyer-Villiger Oxidation: Using Monooxygenases (BVMOs) for the kinetic resolution of the racemic ketone into enantioenriched lactones.[1]

Substrate Profile & Mechanistic Landscape[1][2]

This compound possesses a stereocenter at the C3 position.[1] Commercial supplies are typically racemic.[1]

  • Molecular Weight: 160.21 g/mol [1][2]

  • Solubility: Sparingly soluble in water; requires organic co-solvents (DMSO, IPA) or biphasic systems for biocatalysis.[1]

  • Safety: Irritant (H315, H319).[1][2] Handle with PPE.

Biocatalytic Pathways

The enzyme choice dictates the chemical fate of the substrate.[1] KREDs reduce the carbonyl to an alcohol, while BVMOs insert oxygen to expand the ring.[1]

BiocatalyticPathways Substrate rac-3-Phenylcyclopentanone (C3 Stereocenter) KRED Route A: Reduction (KRED/ADH + NADPH) Substrate->KRED BVMO Route B: Oxidation (BVMO + NADPH + O2) Substrate->BVMO Alcohol_Cis (1R,3S) or (1S,3R) Cis-Alcohol (Diastereoselective) KRED->Alcohol_Cis Major Product (Enzyme Dependent) Alcohol_Trans (1S,3S) or (1R,3R) Trans-Alcohol (Diastereoselective) KRED->Alcohol_Trans Minor Product Lactone_Prox Proximal Lactone (Oxygen at C2) BVMO->Lactone_Prox Regioselectivity A Lactone_Dist Distal Lactone (Oxygen at C5) BVMO->Lactone_Dist Regioselectivity B

Figure 1: Divergent enzymatic pathways for this compound. Route A establishes a second stereocenter (C1).[1] Route B involves regioselective ring expansion.[1]

Protocol A: Stereoselective Reduction (KRED Screening)[1]

Objective: To identify KREDs that selectively reduce the ketone to the alcohol with >95% diastereomeric excess (


) and >99% enantiomeric excess (

).

Mechanism: The enzyme transfers a hydride from the cofactor (NADPH/NADH) to the carbonyl carbon.[1] The facial selectivity of this attack determines the


 configuration relative to the phenyl group.[1]
Materials
  • Enzyme Library: KRED/ADH panel (e.g., Lactobacillus brevis ADH, Thermoanaerobacter ADH mutants).[1]

  • Cofactor Recycling Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL).[1] Note: Recycling is mandatory to drive equilibrium and reduce cost.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (containing 1 mM MgCl₂).[1]

  • Substrate Stock: 500 mM this compound in DMSO.

Experimental Workflow
  • Master Mix Prep: Combine Buffer (900 µL), Glucose (100 mM final), NADP+ (1 mM final), and GDH.[1]

  • Enzyme Dosing: Add 1–2 mg of lyophilized KRED powder (or 10 µL liquid prep) into 96-well deep-well plates.

  • Initiation: Add 980 µL of Master Mix to the enzyme.

  • Substrate Addition: Add 20 µL of Substrate Stock (Final conc: 10 mM, 2% DMSO).

  • Incubation: Seal with breathable film.[1] Shake at 30°C, 600 rpm for 24 hours.

  • Quenching/Extraction: Add 1000 µL Ethyl Acetate (EtOAc). Vortex vigorously for 2 mins.[1] Centrifuge at 4000 rpm for 5 mins to separate phases.

  • Analysis: Transfer 200 µL of the organic (top) layer to GC vials.

Protocol B: Baeyer-Villiger Oxidation (BVMO)

Objective: Kinetic resolution of racemic this compound. One enantiomer is converted to a lactone (e.g., 4-phenyl-valerolactone), leaving the unreacted ketone highly enantioenriched.

Critical Factor: BVMOs require molecular oxygen.[1] Do not seal plates air-tight.[1]

Materials
  • Enzymes: CHMO (Acinetobacter), PAMO (Thermobifida), or CPMO.[1]

  • Cofactor System: NADPH recycling is strictly required (BVMOs uncouple easily, wasting NADPH if not optimized).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0 (BVMOs often prefer slightly higher pH than KREDs).

Experimental Workflow
  • Reaction Setup: In a 2 mL HPLC vial or deep-well plate:

    • 850 µL Buffer.

    • 10 mg Substrate (dissolved in 50 µL Methanol).[1]

    • Enzyme (5 U).[1]

    • Recycling System: 50 µL Glucose-6-Phosphate (200 mM) + G6PDH (10 U).

  • Oxygenation: Incubate in an orbital shaker at 25°C (lower temperature stabilizes unstable BVMOs). Ensure vigorous shaking (800 rpm) to maximize Mass Transfer Coefficient (

    
    ) for oxygen.[1]
    
  • Monitoring: Sample at 4h, 8h, and 24h.

  • Workup: Extract with Methyl tert-butyl ether (MTBE) containing 1% internal standard (e.g., dodecane) to verify mass balance.

Analytical Methodology (Self-Validating System)

Accurate determination of


 and 

is the cornerstone of this study. The following GC method separates the ketone enantiomers and the four possible alcohol isomers.

Instrument: GC-FID (Agilent 7890 or equivalent). Column: Rt-βDEXsm or Hydrodex β-6TBDM (30 m x 0.25 mm x 0.25 µm). Rationale: Beta-cyclodextrin phases are optimal for phenyl-ring containing alicyclics.

Method Parameters:

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program:

    • Hold 100°C for 2 min.

    • Ramp 2°C/min to 160°C (Critical for chiral resolution).

    • Ramp 20°C/min to 220°C.

  • Detector: FID at 250°C.

Retention Time Logic (Indicative for Rt-βDEXsm):

  • Ketone Enantiomers: ~12.5 min and ~12.9 min.

  • Cis-Alcohols: ~14.2 min and ~14.5 min.

  • Trans-Alcohols: ~15.1 min and ~15.4 min.

  • Lactones: >18.0 min.

Validation Step: Always run a racemic standard and a chemically reduced standard (NaBH₄ reduction yields a diastereomeric mix) to confirm peak identity before running enzymatic samples.

Data Interpretation & Decision Logic

Use the following workflow to interpret screening results and select hits for scale-up.

DecisionTree Start GC Analysis Result CheckConv Conversion > 10%? Start->CheckConv Discard Discard Enzyme CheckConv->Discard No CheckType Identify Product CheckConv->CheckType Yes IsAlcohol Product is Alcohol (KRED Pathway) CheckType->IsAlcohol IsLactone Product is Lactone (BVMO Pathway) CheckType->IsLactone CheckDE Check Diastereoselectivity (Cis/Trans Ratio) IsAlcohol->CheckDE CheckEE Check Enantioselectivity (E-value) IsLactone->CheckEE HitKRED Hit: Scale Up for Chiral Alcohol CheckDE->HitKRED de > 90% HitBVMO Hit: Scale Up for Kinetic Resolution CheckEE->HitBVMO E > 50

Figure 2: Decision matrix for enzyme selection based on GC data.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<5%) Cofactor depletion or enzyme inhibition.Increase GDH/Glucose conc. Check DMSO tolerance (lower to 1%).
Poor Mass Balance Volatility of ketone or extraction inefficiency.[1]Use internal standard (Dodecane). Repeat extraction 2x.
Peak Tailing (GC) Hydroxyl group interaction with column.[1]Derivatize sample with Acetic Anhydride/Pyridine before injection.[1]
Racemic Product Spontaneous racemization (unlikely for C3) or unselective enzyme.[1]Check buffer pH.[1] Ensure no background chemical reduction occurs.[1]

References

  • Mihovilovic, M. D., et al. (2001).[1] "Asymmetric Baeyer-Villiger Oxidations of Cycloalkanones with Engineered Microorganisms." Journal of Organic Chemistry.

  • Burda, E., et al. (2008).[1] "Enantioselective enzymatic reduction of 3-substituted cyclopentanones." Advanced Synthesis & Catalysis. [1]

  • Restek Corporation. "Chiral GC Column Selection Guide for Cyclic Ketones."[1]

  • PubChem. "this compound Compound Summary."[1][2]

Sources

Application Note: High-Efficiency Wittig Methylenation of 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the conversion of 3-phenylcyclopentanone to 1-methylene-3-phenylcyclopentane via the Wittig reaction. While the Wittig reaction is a staple of organic synthesis, the derivatization of cyclic ketones—particularly those with steric or conformational constraints like cyclopentanones—requires precise control over ylide generation and byproduct removal. This guide emphasizes the use of Potassium tert-butoxide (KOtBu) for in situ ylide generation, offering a safer and more reproducible alternative to n-butyllithium (n-BuLi) for this specific substrate. Furthermore, we introduce a high-efficiency purification strategy to deplete triphenylphosphine oxide (TPPO) without exhaustive chromatography.[1]

Introduction & Mechanistic Rationale

The transformation of this compound to its exocyclic alkene derivative is a critical step in synthesizing scaffolds for neuroactive agents and fragrance compounds. The reaction relies on the nucleophilic attack of a phosphonium ylide on the ketone carbonyl.

The Challenge of Cyclopentanones

Unlike aldehydes, cyclopentanones possess moderate steric hindrance and are prone to enolization under strongly basic conditions. If the base is too nucleophilic or the ylide formation is slow, the base may deprotonate the


-carbon of the ketone, leading to enolates and self-condensation byproducts rather than the desired olefination.
Mechanistic Pathway

The protocol utilizes a non-stabilized ylide generated from methyltriphenylphosphonium bromide. The mechanism proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield the alkene and the thermodynamic driving force, triphenylphosphine oxide (TPPO).

WittigMechanism Reagents MePPh3Br + KOtBu Ylide Phosphonium Ylide (Ph3P=CH2) Reagents->Ylide Deprotonation (-HBr) Intermed Oxaphosphetane (4-membered ring) Ylide->Intermed + Ketone [2+2] Cycloaddition Ketone This compound Products 1-Methylene-3-phenylcyclopentane + TPPO Intermed->Products Elimination

Figure 1: Mechanistic pathway for the methylenation of this compound. The irreversible formation of the P=O bond drives the reaction.

Critical Parameters

To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled:

ParameterSpecificationRationale
Base Selection Potassium tert-butoxide (KOtBu)Provides rapid, clean deprotonation of the phosphonium salt without the pyrophoric risks of n-BuLi. Less likely to cause nucleophilic attack on the carbonyl than alkyl lithiums.
Solvent Anhydrous THF (<50 ppm H₂O)Ylides are instantly hydrolyzed by water. THF solubilizes the ylide effectively while stabilizing the transition state.
Stoichiometry 1.2 - 1.5 eq. YlideExcess ylide ensures complete consumption of the valuable ketone substrate and compensates for any adventitious moisture.
Temperature 0°C

RT
Initial cooling controls the exotherm of deprotonation; warming ensures the hindered ketone reacts fully.

Experimental Protocol

Reagents and Materials
  • Substrate: this compound (1.0 eq)

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (MePPh₃Br) (1.3 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.4 eq) - Note: Use fresh, sublimed grade if possible; yellow/brown KOtBu indicates degradation.

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert Gas: Nitrogen or Argon atmosphere

Step-by-Step Procedure

Step 1: Ylide Generation (The "Instant Ylide" Method)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with N₂.

  • Add MePPh₃Br (1.3 eq) to the flask.

  • Add anhydrous THF via syringe to create a suspension (Concentration: ~0.4 M relative to salt).

  • Cool the suspension to 0°C in an ice bath.

  • Add KOtBu (1.4 eq) in a single portion (solid addition) or dropwise (if using 1M THF solution).

    • Observation: The white suspension will turn a bright canary yellow almost instantly. This color confirms the formation of the ylide (

      
      ).
      
  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Substrate Addition

  • Dissolve This compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the yellow ylide suspension at 0°C over 10 minutes.

    • Note: A slow addition prevents local overheating and minimizes enolization side reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The ketone spot (

      
      ) should disappear, replaced by a non-polar alkene spot (
      
      
      
      ).

Step 3: Quench and Extraction

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl (1 mL/mmol). The yellow color should fade to a milky white precipitate.

  • Dilute with Diethyl Ether (

    
    )  or Hexanes .
    
    • Expert Tip: Using Hexanes/Pentane at this stage precipitates more TPPO than Ethyl Acetate or DCM.

  • Separate the organic layer.[2] Extract the aqueous layer 2x with Hexanes.

  • Combine organics, wash with brine, and dry over anhydrous

    
    .
    
Purification Strategy (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the primary contaminant. Standard chromatography is often insufficient due to "tailing." Use the Precipitation-Filtration Protocol :

  • Concentrate the crude organic mixture to a thick oil.

  • Triturate the residue with cold Pentane or Hexane/Ether (9:1) . TPPO is insoluble in pentane and will precipitate as a white solid.

  • Filter the suspension through a short pad of silica gel or Celite.

  • Wash the pad with Pentane/Ether. The non-polar alkene elutes; the polar TPPO remains on the silica.

  • Concentrate the filtrate to obtain the pure alkene.

Workflow Visualization

ProtocolWorkflow Start Dry Glassware & N2 Atmosphere PrepYlide Suspend MePPh3Br in THF Add KOtBu (0°C) Start->PrepYlide CheckColor Check: Is solution Yellow? PrepYlide->CheckColor CheckColor->PrepYlide No (Re-dry reagents) AddKetone Add this compound (Dropwise) CheckColor->AddKetone Yes React Warm to RT Stir 3h AddKetone->React Quench Quench with sat. NH4Cl Extract with Hexanes React->Quench Purify Triturate with Pentane Filter over Silica Quench->Purify

Figure 2: Operational workflow for the batch synthesis of 1-methylene-3-phenylcyclopentane.

Troubleshooting & QA

IssueProbable CauseCorrective Action
No Yellow Color Wet THF or degraded BaseTest THF for moisture (Karl Fischer). Use a fresh bottle of KOtBu.
Low Yield Enolization of KetoneEnsure temperature is 0°C during addition. Add ketone slower.
White Solid in Product Residual TPPORepeat pentane trituration or use ZnCl₂ complexation method [3].
Starting Material Remains Ylide decompositionIncrease Ylide equivalents to 1.5. Ensure inert atmosphere is maintained.

References

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330. Link

  • Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran. Synthetic Communications, 15(10), 855-864. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus). Link

Sources

Grignard reaction with 3-Phenylcyclopentanone for tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of tertiary alcohols using the Grignard reaction, specifically focusing on the nucleophilic addition of Methylmagnesium Bromide (MeMgBr) to 3-Phenylcyclopentanone. While the Grignard reaction is a staple of organic synthesis, its application to substituted cycloalkanones introduces stereochemical complexities that require precise control over reaction conditions. This guide provides a robust, self-validating workflow including reagent titration (Knochel method), inert atmosphere handling, and diastereomeric analysis.

Introduction & Strategic Rationale

Tertiary alcohols are critical pharmacophores in drug discovery, often serving as structural cores to lock conformations or block metabolic oxidation. The synthesis of 1-Methyl-3-phenylcyclopentan-1-ol presents a classic challenge in stereocontrol.

  • Substrate: this compound possesses a pre-existing stereocenter at C3.

  • Challenge: The nucleophilic attack of the Grignard reagent creates a new quaternary center at C1. This results in the formation of two diastereomers: cis-1-methyl-3-phenylcyclopentan-1-ol and trans-1-methyl-3-phenylcyclopentan-1-ol.

  • Stereochemical Outcome: In 3-substituted cyclopentanones, the substituent (Phenyl) typically adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. The Grignard reagent preferentially attacks from the less sterically hindered face (anti to the phenyl group), though the facial bias is often modest compared to 2-substituted systems.

Reaction Mechanism & Pathway

The reaction proceeds via a polar mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

Key Mechanistic Steps:

  • Coordination: The carbonyl oxygen coordinates to the Magnesium atom, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Addition: The methyl group transfers to the carbonyl carbon.

  • Alkoxide Formation: A tetrahedral magnesium alkoxide intermediate is formed.[1]

  • Protonation: Acidic workup releases the free alcohol.

ReactionPathway Substrate This compound (Electrophile) Coordination Mg-O Coordination (Activation) Substrate->Coordination Reagent MeMgBr (Nucleophile) Reagent->Coordination TS Transition State (Facial Selectivity) Coordination->TS k1 Intermediate Mg-Alkoxide Intermediate TS->Intermediate C-C Bond Formation Quench Acidic Quench (H3O+) Intermediate->Quench Product Tertiary Alcohol (Diastereomeric Mix) Quench->Product Protonation

Figure 1: Reaction pathway for the Grignard addition to this compound.

Pre-Reaction Validation: Reagent Titration

Critical Quality Attribute: Commercial Grignard reagents degrade over time due to moisture ingress. Using a degraded reagent leads to incomplete conversion and complex impurity profiles. You must titrate before use.

Protocol: Knochel Titration Method [1] This method uses iodine (


) in the presence of LiCl to visually determine the concentration of organomagnesium species.
  • Setup: Flame-dry a 10 mL Schlenk flask and cool under Argon.

  • Standard Solution: Add Iodine (254 mg, 1.0 mmol) and LiCl (42 mg, 1.0 mmol) . Dissolve in 5 mL anhydrous THF . The solution will be dark brown.[2]

  • Titration: Add the Grignard reagent dropwise via a syringe at 0°C.

  • Endpoint: The brown color disappears instantly upon reaction. The endpoint is reached when the solution becomes clear/colorless (persisting for >1 minute).

  • Calculation:

    
    
    

Experimental Protocol

Materials
ComponentSpecificationRole
This compound >98% PuritySubstrate
MeMgBr 3.0 M in Et2O (Titrated)Reagent
THF Anhydrous, Inhibitor-freeSolvent
NH4Cl (sat.[2] aq.) Saturated SolutionQuenching Agent
Step-by-Step Procedure

Phase 1: Inert Setup

  • Oven-dry a 100 mL 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel for 12 hours at 120°C.

  • Assemble glassware hot under a stream of Nitrogen/Argon. Allow to cool to room temperature.

  • Seal with rubber septa and secure joints with clips.

Phase 2: Substrate Preparation

  • Charge the RBF with This compound (1.60 g, 10.0 mmol) .

  • Add 20 mL Anhydrous THF via syringe.

  • Cool the solution to 0°C using an ice/water bath. Note: Lower temperatures (-78°C) may improve diastereoselectivity but reduce rate.

Phase 3: Controlled Addition

  • Calculate the required volume of MeMgBr (1.2 equivalents = 12.0 mmol).

  • Add MeMgBr dropwise over 15 minutes.

    • Observation: A mild exotherm is expected. Maintain internal temperature <5°C to prevent side reactions (enolization).

  • Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

  • Monitoring: Check conversion via TLC (20% EtOAc/Hexanes) or GC-MS. Look for the disappearance of the ketone peak (

    
    ) and appearance of the alcohol (
    
    
    
    ).

Phase 4: Quenching & Workup

  • Cool the reaction mixture back to 0°C.

  • Quench: Slowly add 10 mL saturated NH4Cl .

    • Caution: Vigorous gas evolution (methane) and precipitation of Magnesium salts will occur.

  • Dilute with 20 mL Diethyl Ether and 20 mL water.

  • Separate layers. Extract the aqueous layer with Et2O (2 x 20 mL).

  • Combine organic layers, wash with Brine (1 x 20 mL), and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Characterization & Analysis

The crude product will be a mixture of diastereomers.

1. Diastereomeric Ratio (dr) Determination:

  • 1H NMR (CDCl3): The methyl group signal (singlet, ~1.3-1.5 ppm) will appear as two distinct peaks corresponding to the cis and trans isomers. Integration of these peaks provides the dr.

  • Assignment: The isomer with the methyl group cis to the phenyl ring (often the minor product if steric control dominates) usually shows an upfield shift due to shielding effects compared to the trans isomer.

2. Purification:

  • Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient 5%

    
     15% EtOAc in Hexanes.
    
  • The diastereomers often have slightly different

    
     values and can be separated or enriched.
    

Workflow Start Start: Dry Glassware & Inert Atm Titration Titrate MeMgBr (Knochel Method) Start->Titration Reaction Reaction: Substrate + MeMgBr (0°C -> RT) Titration->Reaction Check TLC/GC Check: Conversion >95%? Reaction->Check Check->Reaction No (Add more reagent) Quench Quench: Sat. NH4Cl (0°C) Check->Quench Yes Workup Workup: Extract, Dry, Concentrate Quench->Workup Analysis Analysis: NMR (dr), HPLC Workup->Analysis

Figure 2: Experimental workflow for the synthesis and validation of tertiary alcohols.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/glasswareRe-dry glassware; distill THF over Na/Benzophenone or use molecular sieves.
Recovered Ketone Enolization (Grignard acting as base)Add Cerium(III) Chloride (

) to promote nucleophilic addition (Luche-type conditions) [2].
Wurtz Coupling Overheating during Grignard prepMaintain temperature control; use diluted reagents.

Safety Data:

  • MeMgBr: Pyrophoric. Reacts violently with water. Handle only under inert atmosphere.

  • THF: Peroxide former. Test for peroxides before distillation.

References

  • Knochel, P. , et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.

  • Imamoto, T. , et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Clayden, J. , Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Chapter 9: Nucleophilic addition to the carbonyl group).

Sources

Application Note: High-Fidelity Asymmetric Reduction of 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric reduction of 3-phenylcyclopentanone is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists and CCR5 antagonists (e.g., Maraviroc intermediates). The structural complexity arises from the presence of a pre-existing chiral center at C3 and the generation of a new center at C1.

This guide provides two validated protocols for accessing high-purity (1S, 3R)-3-phenylcyclopentanol (and its enantiomers). Unlike simple ketone reductions, this transformation requires rigorous control over both enantioselectivity (absolute configuration) and diastereoselectivity (cis/trans ratio).

The Stereochemical Challenge

Reducing racemic this compound presents a statistical challenge. A non-selective reduction yields four isomers:

  • (1S, 3R) – cis (Often the bioactive target)

  • (1R, 3S) – cis

  • (1S, 3S) – trans

  • (1R, 3R) – trans

Core Directive: This note prioritizes Biocatalytic Kinetic Resolution (Protocol A) for maximum optical purity (>99% ee) and Ruthenium-Catalyzed Transfer Hydrogenation (Protocol B) for scalability and cost-efficiency in non-GMP settings.

Strategic Analysis & Mechanism

Stereochemical Pathway Visualization

The following diagram illustrates the divergence between chemoselective reduction (hydride reagents) and stereoselective reduction (enzymes/catalysts).

Stereochemistry Substrate Racemic This compound Hydride Chemical Hydride (e.g., L-Selectride) Substrate->Hydride Steric Control Biocat KRED Biocatalysis (Kinetic Resolution) Substrate->Biocat Enz. Specificity CisRac cis-Racemate (1S,3R) + (1R,3S) High dr, 0% ee Hydride->CisRac Reagent Approach from less hindered face Target Target Isomer (1S, 3R)-Alcohol >99% ee, >98:2 dr Biocat->Target Fast Red. of (S)-Ketone Leftover Unreacted Ketone (R)-Enantiomer Biocat->Leftover Slow/No Red. of (R)-Ketone

Figure 1: Divergence of stereochemical outcomes based on catalytic modality. Biocatalysis offers simultaneous control of C1 and C3 via kinetic resolution.

Protocol A: Biocatalytic Reduction (Gold Standard)

Context: Biocatalysis using Ketoreductases (KREDs) is the industry standard for this substrate due to the ability to perform Kinetic Resolution (KR) . A specific KRED will recognize the distal phenyl ring at C3 and the carbonyl at C1, selectively reducing only the (S)-ketone to the (1S, 3R)-alcohol while leaving the (R)-ketone untouched.

Mechanism: NADPH-dependent hydride transfer. Cofactor Recycling: Glucose Dehydrogenase (GDH) coupled system.

Materials & Reagents[2]
  • Substrate: this compound (Racemic).

  • Enzyme: KRED-P1 (Screening required; typically commercially available "S-selective" KREDs).

  • Cofactor: NADP+ (1.0 mM initial load).

  • Recycling System: GDH (Glucose Dehydrogenase) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Methodology
  • Buffer Prep: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Degas by sparging with nitrogen for 10 minutes.

  • Cofactor Mix: In the reaction vessel, dissolve D-Glucose (1.5 equivalents relative to ketone) and NADP+ (1% w/w relative to substrate).

  • Enzyme Addition: Add GDH (50 U/mmol substrate) and the selected KRED (20-50 mg/mmol substrate) to the buffer. Stir gently (do not vortex) to dissolve.

  • Substrate Initiation: Dissolve this compound (1.0 g, 6.2 mmol) in DMSO (2.5 mL). Add this dropwise to the enzyme mixture.

    • Critical: Final substrate concentration should be ~20-50 g/L.

  • Incubation: Stir at 30°C @ 250 RPM. Monitor pH; maintain pH 7.0 using 1M NaOH (via autotitrator if available).

  • Monitoring: Sample at 4, 8, and 24 hours. Quench samples in acetonitrile and analyze via Chiral HPLC.

    • Endpoint: Stop when conversion reaches ~50% (theoretical max for KR).

  • Workup:

    • Add Celite (5 g) and stir for 10 mins. Filter to remove protein sludge.

    • Extract filtrate with MTBE (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: The crude mixture contains (1S,3R)-alcohol and (R)-ketone. Separate via column chromatography (SiO₂, Hexane/EtOAc gradient). The alcohol is significantly more polar.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Context: For labs without access to enzyme libraries, Ru-ATH provides a robust chemical alternative. It utilizes the Noyori-Ikariya mechanism.

Catalyst: RuCl. Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Reaction Setup Diagram

ATH_Cycle PreCat RuCl[(S,S)-TsDPEN](p-cymene) Pre-catalyst Active Ru-Hydride Species (16e- Active Cat) PreCat->Active HCOOH/TEA - HCl, - CO2 TS Transition State CH/NH Interaction Active->TS + Substrate TS->Active Regeneration Product (1S, 3R)-Alcohol TS->Product Hydride Transfer

Figure 2: Activation and catalytic cycle of Ru-TsDPEN transfer hydrogenation.

Step-by-Step Methodology
  • Inerting: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Catalyst Loading: Charge flask with RuCl (1 mol%).

  • Substrate Addition: Add racemic this compound (1.0 g, 6.2 mmol).

  • Solvent/Reductant: Add 5 mL of Formic Acid/Triethylamine complex (5:2 molar ratio).

    • Note: This mixture acts as both solvent and hydrogen donor.

  • Reaction: Stir at 28°C for 24 hours.

    • Observation: Bubbling (CO₂) will occur. Ensure open venting through a bubbler or needle.

  • Workup:

    • Dilute with water (20 mL).

    • Extract with DCM (3 x 15 mL).

    • Wash organic layer with Sat.[1] NaHCO₃ (to remove excess formic acid) and Brine.

  • Purification: Silica gel chromatography.

Analytical Controls & Data Interpretation

To validate the protocols, you must establish the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

Method: Chiral HPLC Column: Chiralcel OD-H or AD-H (4.6 x 250 mm). Mobile Phase: Hexane : Isopropanol (90:10). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm and 254 nm.

Expected Retention Times (Illustrative)
Peak IdentityApprox. RT (min)Protocol A OutcomeProtocol B Outcome
(R)-Ketone8.5Present (50%)Present (variable)
(S)-Ketone9.2Absent (<1%)Reduced
(1S, 3R)-Alcohol 12.4 Major Product Major Product
(1R, 3S)-Alcohol13.8Trace (<1%)Minor Impurity
trans-Isomers15.0 - 16.5Not ObservedTrace

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Biocat) pH DriftKREDs are sensitive. Re-check buffer capacity. Ensure Glucose is not depleted (add more if needed).
Low Conversion (ATH) Catalyst PoisoningEnsure strict O₂ exclusion. Ketone must be free of halides/sulfur impurities.
Poor Solubility Substrate AggregationIncrease DMSO co-solvent to 10-15% (Biocat) or add DCM (ATH).
Low ee RacemizationEnsure reaction temp does not exceed 30°C. Avoid strong bases which might enolize the ketone.

References

  • Biocatalytic Reduction of 3-Substituted Cyclopentenones

    • Huisman, G. W., et al. "Enantioselective, Biocatalytic Reduction of 3-Substituted Cyclopentenones: Application to the Asymmetric Synthesis of an hNK-1 Receptor Antagonist." Organic Process Research & Development, 2011.
  • Ruthenium-Catalyzed Transfer Hydrogenation (General Mechanism)

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
  • Synthesis of (1S,3R)

    • Patent: "Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof."[2] (Relevant for scaffold synthesis logic).

  • Dynamic Kinetic Resolution Considerations

    • Jurkauskas, V., & Buchwald, S. L. "Dynamic Kinetic Resolution of 3,5-Disubstituted Cyclopentenones." Journal of the American Chemical Society, 2005.

Sources

Application Notes and Protocols: Derivatization of 3-Phenylcyclopentanone for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Phenylcyclopentanone Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The this compound core represents a versatile and synthetically accessible starting point for the generation of diverse chemical libraries. Its rigid cyclopentane ring provides a defined three-dimensional geometry for the precise orientation of functional groups, while the phenyl moiety offers a site for extensive modification to modulate pharmacokinetic and pharmacodynamic properties. The ketone functionality serves as a key handle for a wide array of chemical transformations, enabling the introduction of various pharmacophores and the construction of more complex molecular architectures. This guide provides a detailed exploration of several derivatization strategies for this compound, complete with experimental protocols and the strategic rationale underpinning each approach, aimed at researchers and professionals in the field of drug development.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically approached by targeting three primary regions of the molecule: the ketone functionality, the α-carbon of the cyclopentanone ring, and the peripheral positions of the phenyl group. Each of these sites offers a unique opportunity to influence the biological activity of the resulting derivatives.

G cluster_0 Derivatization Strategies cluster_1 Resulting Scaffolds This compound This compound Ketone Functionalization Ketone Functionalization This compound->Ketone Functionalization α-Carbon Functionalization α-Carbon Functionalization This compound->α-Carbon Functionalization Phenyl Ring Modification Phenyl Ring Modification This compound->Phenyl Ring Modification Spirooxindoles Spirooxindoles Ketone Functionalization->Spirooxindoles Benzylidene Derivatives Benzylidene Derivatives Ketone Functionalization->Benzylidene Derivatives α-Alkylated Ketones α-Alkylated Ketones α-Carbon Functionalization->α-Alkylated Ketones Biaryl Derivatives Biaryl Derivatives Phenyl Ring Modification->Biaryl Derivatives

Caption: Derivatization pathways for this compound.

I. Synthesis of Spirooxindole Derivatives: Targeting Cancer Pathways

The spirooxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including potent anticancer properties.[1] The construction of spiro-fused heterocycles from this compound introduces significant molecular complexity and rigidity, which can lead to high-affinity interactions with biological targets. One effective strategy involves a multi-component reaction with isatin and an amino acid, leading to the formation of spiro[cyclopentane-1,3'-indoline] derivatives.

Rationale

The therapeutic potential of spirooxindoles often stems from their ability to inhibit critical cellular processes in cancer cells, such as cell cycle progression and apoptosis.[2] By creating a library of spirooxindoles derived from this compound, researchers can explore the structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines.

Experimental Protocol: Three-Component Synthesis of Spiro[cyclopentane-1,3'-indoline]-2',5-dione Derivatives

This protocol is adapted from a general procedure for the synthesis of spiro-indoline-2-one derivatives.[3]

Materials:

  • Substituted Isatin (1.0 mmol)

  • 2-Aminoethan-1-ol (1.0 mmol)

  • This compound (1.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Ethanol (for recrystallization)

  • Magnetic stirrer with hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol) and 1,4-dioxane (5 mL).

  • Add 2-aminoethan-1-ol (1.0 mmol) to the mixture and stir for 20 minutes at room temperature.

  • Slowly add a solution of this compound (1.0 mmol) in 1,4-dioxane (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting precipitate and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure spiro[cyclopentane-1,3'-indoline]-2',5-dione derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G cluster_0 Workflow: Spirooxindole Synthesis A Mix Isatin and Amino Alcohol in Dioxane B Stir for 20 min A->B C Add this compound Solution B->C D Stir for 24h at RT C->D E Filter Precipitate D->E F Recrystallize from Ethanol E->F G Characterize Product F->G cluster_workflow Wittig Reaction Workflow Ylide Formation Ylide Formation Reaction with Ketone Reaction with Ketone Ylide Formation->Reaction with Ketone Work-up Work-up Reaction with Ketone->Work-up Purification Purification Work-up->Purification

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 3-Phenylcyclopentanone as a Versatile Scaffold for Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing at least one heteroatom, are prevalent in a vast array of pharmaceuticals and biologically active molecules. This compound, a readily accessible building block, presents a unique and versatile platform for the construction of a diverse range of heterocyclic systems. Its rigid cyclopentane core, coupled with the reactivity of the keto group and the potential for functionalization at the α-positions, allows for the strategic assembly of fused and substituted heterocycles with significant potential for biological activity.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel pyridazine, pyrazole, and thiazole derivatives starting from this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights into reaction mechanisms and providing a framework for the rational design of new synthetic routes.

Strategic Functionalization: Activating the this compound Core

The direct use of this compound in many classical heterocyclic syntheses is limited. Therefore, the initial strategic step involves the functionalization of the cyclopentanone ring, primarily at the C2 position, to generate versatile intermediates. This guide will focus on two key transformations: α-formylation and α-bromination .

Workflow for Heterocycle Synthesis from this compound

G cluster_start Starting Material cluster_inter Key Intermediates cluster_het Target Heterocycles A This compound B 2-Formyl-3-phenylcyclopentanone (β-Ketoaldehyde) A->B α-Formylation C 2-Bromo-3-phenylcyclopentanone (α-Haloketone) A->C α-Bromination D Fused Pyrazoles (Indazoles) B->D + Hydrazine E Fused Pyridazines B->E + Hydrazine (alternative conditions) F Substituted Thiazoles C->F + Thioamide

Caption: Synthetic pathways from this compound to various heterocyclic systems.

Part 1: Synthesis of Fused Pyrazole Derivatives via α-Formylation

The introduction of a formyl group at the C2 position of this compound generates a 1,3-dicarbonyl equivalent, a classic precursor for the synthesis of pyrazoles through condensation with hydrazine derivatives.[1] This approach leads to the formation of fused pyrazole systems, specifically derivatives of tetrahydropentaleno[1,6-bc]pyrazole.

Protocol 1: α-Formylation of this compound

Principle: The α-formylation of ketones can be achieved through various methods, including the use of formylating agents like ethyl formate in the presence of a strong base. This reaction proceeds via the formation of an enolate, which then attacks the formylating agent.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC₁₁H₁₂O160.21 g/mol 1.60 g10 mmol
Sodium Methoxide (NaOMe)CH₃NaO54.02 g/mol 0.65 g12 mmol
Ethyl FormateC₃H₆O₂74.08 g/mol 1.11 mL15 mmol
Anhydrous Diethyl Ether(C₂H₅)₂O74.12 g/mol 50 mL-
1 M Hydrochloric Acid (HCl)HCl36.46 g/mol As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37 g/mol As needed-

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium methoxide (0.65 g, 12 mmol) and anhydrous diethyl ether (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.60 g, 10 mmol) in anhydrous diethyl ether (10 mL).

  • Add the solution of this compound dropwise to the stirred suspension of sodium methoxide over 15 minutes.

  • Add ethyl formate (1.11 mL, 15 mmol) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is approximately 5-6.

  • Transfer the mixture to a separatory funnel and add water (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-formyl-3-phenylcyclopentanone.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Expected Yield: 70-80%

Protocol 2: Synthesis of 4-Phenyl-1,4,5,6-tetrahydropentaleno[1,6-bc]pyrazole

Principle: The resulting 2-formyl-3-phenylcyclopentanone, a β-ketoaldehyde, undergoes a condensation reaction with hydrazine to form the fused pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
2-Formyl-3-phenylcyclopentanoneC₁₂H₁₂O₂188.22 g/mol 1.88 g10 mmol
Hydrazine Hydrate (64%)N₂H₄·H₂O50.06 g/mol 0.6 mL~12 mmol
EthanolC₂H₅OH46.07 g/mol 30 mL-
Acetic Acid (glacial)CH₃COOH60.05 g/mol 2-3 dropscatalytic
WaterH₂O18.02 g/mol As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-formyl-3-phenylcyclopentanone (1.88 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.6 mL, ~12 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water (20 mL) to the residue to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol/water to afford the pure fused pyrazole.

Expected Yield: 85-95%

Mechanism of Fused Pyrazole Formation

G cluster_mech Mechanism: 2-Formyl-3-phenylcyclopentanone to Fused Pyrazole A 2-Formyl-3-phenylcyclopentanone C Hydrazone Intermediate A->C + H₂N-NH₂ - H₂O B Hydrazine (H₂N-NH₂) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Fused Pyrazole (4-Phenyl-1,4,5,6-tetrahydropentaleno[1,6-bc]pyrazole) D->E - H₂O (Dehydration)

Caption: Mechanism of fused pyrazole formation from 2-formyl-3-phenylcyclopentanone and hydrazine.

Part 2: Synthesis of Fused Pyridazine Derivatives

The synthesis of fused pyridazines from 2-formyl-3-phenylcyclopentanone can also be achieved by reaction with hydrazine under different reaction conditions, which may favor the formation of a six-membered ring. The regioselectivity of this reaction can often be controlled by the choice of solvent and catalyst.

Protocol 3: Synthesis of Phenyl-substituted Cyclopentapyridazine

Principle: The reaction of a 1,3-dicarbonyl compound with hydrazine can lead to the formation of a pyridazine ring. The reaction likely proceeds through a double condensation mechanism.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
2-Formyl-3-phenylcyclopentanoneC₁₂H₁₂O₂188.22 g/mol 1.88 g10 mmol
Hydrazine DihydrochlorideN₂H₄·2HCl104.97 g/mol 1.05 g10 mmol
Sodium AcetateCH₃COONa82.03 g/mol 1.64 g20 mmol
Acetic Acid (glacial)CH₃COOH60.05 g/mol 20 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 2-formyl-3-phenylcyclopentanone (1.88 g, 10 mmol), hydrazine dihydrochloride (1.05 g, 10 mmol), and sodium acetate (1.64 g, 20 mmol) in glacial acetic acid (20 mL).

  • Reflux the mixture for 6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: 60-70%

Part 3: Synthesis of Substituted Thiazole Derivatives via α-Bromination

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2] This reaction involves the condensation of an α-haloketone with a thioamide. Therefore, the α-bromination of this compound is the key initial step to generate the required precursor.

Protocol 4: α-Bromination of this compound

Principle: The α-bromination of ketones can be achieved using bromine in a suitable solvent, often with an acid catalyst. The reaction proceeds through the enol or enolate intermediate.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC₁₁H₁₂O160.21 g/mol 1.60 g10 mmol
Bromine (Br₂)Br₂159.81 g/mol 0.51 mL10 mmol
Chloroform (CHCl₃)CHCl₃119.38 g/mol 20 mL-
Acetic Acid (glacial)CH₃COOH60.05 g/mol 5 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11 g/mol As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04 g/mol As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.60 g, 10 mmol) in chloroform (20 mL) and glacial acetic acid (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (0.51 mL, 10 mmol) in chloroform (5 mL) dropwise to the stirred solution. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Pour the reaction mixture into ice-water (50 mL).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-3-phenylcyclopentanone.

  • The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography.

Expected Yield: 80-90%

Protocol 5: Hantzsch Thiazole Synthesis

Principle: The α-bromoketone reacts with a thioamide in a condensation reaction to form the thiazole ring. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine, followed by cyclization and dehydration.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
2-Bromo-3-phenylcyclopentanoneC₁₁H₁₁BrO239.11 g/mol 2.39 g10 mmol
ThioacetamideC₂H₅NS75.13 g/mol 0.75 g10 mmol
EthanolC₂H₅OH46.07 g/mol 40 mL-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol 1.68 g20 mmol

Procedure:

  • In a 100 mL round-bottom flask, suspend thioacetamide (0.75 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in ethanol (40 mL).

  • Add the crude 2-bromo-3-phenylcyclopentanone (2.39 g, 10 mmol) to the suspension.

  • Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.

  • After cooling, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-5-phenyl-5,6-dihydro-4H-cyclopenta[d]thiazole.

Expected Yield: 65-75%

Mechanism of Hantzsch Thiazole Synthesis

G cluster_mech_thiazole Mechanism: Hantzsch Thiazole Synthesis A 2-Bromo-3-phenylcyclopentanone C Thioether Intermediate A->C + Thioacetamide (SN2 reaction) B Thioacetamide B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Thiazole D->E - H₂O (Dehydration)

Sources

Application Notes & Protocols: 3-Phenylcyclopentanone as a Versatile Precursor for Chiral Catalyst Development

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of 3-Phenylcyclopentanone in Asymmetric Catalysis

In the pursuit of highly efficient and selective asymmetric transformations, the design and synthesis of novel chiral catalysts remain a cornerstone of modern organic chemistry and drug development.[1][2] The architecture of a chiral ligand, which dictates the stereochemical outcome of a catalyzed reaction, is paramount. While many classes of chiral ligands have been developed, the exploration of new scaffolds derived from readily available starting materials is a continuous endeavor. This compound, a simple yet structurally intriguing molecule, presents itself as a promising yet underexplored precursor for a new class of chiral ligands.[3] Its cyclopentyl framework offers conformational rigidity, while the phenyl group provides a handle for steric and electronic tuning. This application note outlines the potential of this compound in the development of novel chiral catalysts and provides detailed protocols for the synthesis of a candidate chiral ligand and its application in asymmetric catalysis.

The central hypothesis is that the C1-symmetric this compound can be transformed into a C2-symmetric chiral diamine ligand. C2-symmetric ligands are highly sought after in asymmetric catalysis due to their ability to reduce the number of possible transition states, often leading to higher enantioselectivities.[4] This guide will detail a proposed synthetic pathway from this compound to a novel C2-symmetric bis(amino)cyclopentane ligand and its subsequent use in a representative asymmetric catalytic reaction.

Part 1: Synthesis of a Novel C2-Symmetric Chiral Diamine Ligand from this compound

The transformation of a prochiral ketone to a chiral diamine is a well-established strategy in ligand synthesis. Here, we propose a robust, multi-step synthesis to convert this compound into a C2-symmetric chiral diamine. The key steps involve an asymmetric reductive amination to introduce the first chiral center, followed by a series of transformations to build the second half of the C2-symmetric scaffold.

Experimental Workflow: From Ketone to Chiral Diamine

G A This compound B Asymmetric Reductive Amination A->B (S)-α-Methylbenzylamine, H₂, Pd/C C (1S,3R)-N-Benzyl-3-phenylcyclopentan-1-amine B->C D N-De-benzylation C->D H₂, Pd(OH)₂/C E (1S,3R)-3-Phenylcyclopentan-1-amine D->E F Coupling with Activated Dicarboxylic Acid E->F Oxalyl chloride, Et₃N G C2-Symmetric Bis-amide F->G H Amide Reduction G->H LiAlH₄ I Final C2-Symmetric Chiral Diamine Ligand H->I

Caption: Proposed synthetic workflow for the C2-symmetric chiral diamine.

Protocol 1: Asymmetric Reductive Amination of this compound

This initial step is critical as it establishes the first stereocenter and dictates the enantiopurity of the final ligand. The use of a chiral amine as a resolving agent in a reductive amination is a classic and effective method.

Materials:

  • This compound

  • (S)-(-)-α-Methylbenzylamine

  • Palladium on activated carbon (10% Pd)

  • Hydrogen gas

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add (S)-(-)-α-methylbenzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add 10% Pd/C catalyst (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, a mixture of diastereomers.

  • Purify by column chromatography on silica gel to separate the diastereomers and obtain the desired (1S,3R)-N-benzyl-3-phenylcyclopentan-1-amine. The stereochemistry is predicted based on steric approach control.

Rationale: The chiral amine forms a diastereomeric mixture of imines in situ, which are then hydrogenated. The facial selectivity of the hydrogenation is influenced by the chiral auxiliary, leading to an enrichment of one diastereomer.

Protocol 2: Synthesis of the C2-Symmetric Diamine

This multi-step sequence constructs the C2-symmetric backbone of the ligand.

Materials:

  • (1S,3R)-N-Benzyl-3-phenylcyclopentan-1-amine

  • Palladium hydroxide on carbon (20% Pd)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • N-De-benzylation: Dissolve the product from Protocol 1 in methanol and add 20% Pd(OH)₂/C. Hydrogenate under a hydrogen atmosphere until the starting material is consumed. Filter and concentrate to yield (1S,3R)-3-phenylcyclopentan-1-amine.

  • Amide Coupling: Dissolve the resulting chiral amine (2.0 eq) in anhydrous DCM and cool to 0 °C. Add Et₃N (2.2 eq). Slowly add a solution of oxalyl chloride (1.0 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the C2-symmetric bis-amide.

  • Amide Reduction: In a separate flask, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and slowly add a solution of the bis-amide in anhydrous THF. Reflux the mixture for 12 hours. Cool to 0 °C and carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield the final C2-symmetric chiral diamine ligand.

Rationale: The de-benzylation exposes the primary amine for the subsequent coupling. Oxalyl chloride serves as a C2-symmetric linker. The final reduction of the amides to amines is a standard transformation using a powerful reducing agent like LiAlH₄.

Part 2: Application of the Novel Chiral Ligand in Asymmetric Catalysis

The synthesized C2-symmetric diamine can be used to form a metal complex that can act as a chiral catalyst. A common application for such ligands is in asymmetric hydrogenation reactions.

Catalytic Cycle for Asymmetric Hydrogenation

G Catalyst [Rh(Diamine)(COD)]⁺BF₄⁻ Intermediate1 Rh-Olefin Complex Catalyst->Intermediate1 Coordination Substrate Prochiral Olefin Substrate->Intermediate1 Intermediate2 Oxidative Addition of H₂ Intermediate1->Intermediate2 H₂ Intermediate3 Hydride Insertion Intermediate2->Intermediate3 Stereodetermining Step Product Chiral Product Intermediate3->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Protocol 3: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol describes a general procedure for the asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate, using a rhodium complex of the newly synthesized chiral diamine.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • C2-symmetric chiral diamine ligand

  • Methyl α-acetamidoacrylate

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diamine ligand (1.1 mol%) in degassed methanol. Stir the solution for 30 minutes to form the active catalyst complex.

  • Hydrogenation: To this catalyst solution, add the substrate, methyl α-acetamidoacrylate (100 eq).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture.

  • Analyze the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC.

Expected Outcome and Data Interpretation:

The effectiveness of the catalyst is determined by the yield and the enantiomeric excess of the product. A high ee indicates that the chiral ligand effectively controlled the stereochemical outcome of the hydrogenation.

SubstrateLigand Loading (mol%)Catalyst Loading (mol%)Pressure (psi)Time (h)Conversion (%)ee (%)
Methyl α-acetamidoacrylate1.11.05012>99Expected >90
Itaconic acid dimethyl ester1.11.05024>99Expected >85

Note: The expected ee values are hypothetical and based on the performance of structurally similar C2-symmetric diamine-rhodium catalysts in these reactions. Experimental validation is required.

Causality behind Experimental Choices:

  • In situ Catalyst Formation: This is a convenient method that avoids the isolation of potentially sensitive organometallic complexes.

  • Degassed Solvent: The use of degassed solvent is crucial to prevent oxidation of the rhodium catalyst.

  • Ligand to Metal Ratio: A slight excess of the ligand is often used to ensure complete complexation of the metal center.

Conclusion and Future Directions

This application note has outlined a plausible and scientifically grounded pathway for the development of novel chiral catalysts derived from this compound. The proposed synthesis of a C2-symmetric diamine ligand and its application in asymmetric hydrogenation serves as a blueprint for further research. The modular nature of the proposed synthesis allows for the facile modification of the ligand structure, for instance, by using different linking groups or by modifying the phenyl ring, to fine-tune the catalyst's performance for a variety of asymmetric transformations. While the protocols provided are based on established chemical principles, they open the door for empirical validation and optimization, potentially leading to a new class of highly effective chiral catalysts for the synthesis of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.

References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794531. [Link]

  • Blake, A. J., & Michael, J. P. (2012). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic letters, 14(24), 6250–6253. [Link]

  • Bahé, F., Grand, L., Cartier, E., & Popowycz, F. (2020). Direct Amination of Isohexides via Borrowing Hydrogen Methodology: Regio‐ and Stereoselective Issues. European Journal of Organic Chemistry, 2020(10), 1409-1416. [Link]

  • Ye, J., et al. (2019). Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives. Organic Letters, 21(21), 8639-8643. [Link]

  • Guiry, P. J., & Saunders, C. P. (2004). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. Advanced Synthesis & Catalysis, 346(5), 497-537. [Link]

  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12(52), 32119-32128. [Link]

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454. [Link]

  • DiRocco, D. A., & Rovis, T. (2011). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 133(27), 10402–10405. [Link]

  • Sliwka, H. R., & Hansen, H. J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-448. [Link]

  • Chen, Y., et al. (2016). Asymmetric Synthesis of Chiral Seven-Membered NHCs, Their Transition-Metal Complexes and Application in Asymmetric Catalysis. Chemistry – A European Journal, 22(34), 12042-12048. [Link]

  • Wang, Z., et al. (2019). Asymmetric synthesis of quinolinone-based polycyclic indoles through[5][6]-rearrangement/cyclization reaction. Chemical Communications, 55(72), 10735-10738. [Link]

  • Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581-1590. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Phenylcyclopentanone in Advanced Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Phenylcyclopentanone as a Cornerstone Intermediate

In the intricate world of fragrance and flavor chemistry, the cyclopentanone ring serves as a fundamental scaffold for some of the most iconic and sought-after aroma profiles, particularly those in the jasmine family.[1][2] While simple cyclopentanone derivatives have their place, the introduction of strategic substituents dramatically expands the synthetic possibilities. This compound (3-PCP) emerges as a pivotal building block in this context. It is a chiral reagent whose conformational properties make it a valuable substrate for creating enantiomerically pure compounds.[3]

The presence of the phenyl group at the C3 position offers a unique combination of steric influence and electronic properties. This functionality allows chemists to direct subsequent reactions, such as alkylations, with greater precision, ultimately leading to complex molecules with desirable olfactory characteristics.[3] This guide provides an in-depth exploration of 3-PCP, covering its synthesis, key chemical transformations, and detailed protocols for its application in creating high-value fragrance molecules like jasmone and Hedione analogs.

Physicochemical Properties

A thorough understanding of a starting material's properties is critical for experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name 3-phenylcyclopentan-1-one[4]
CAS Number 64145-51-3[4][5]
Molecular Formula C₁₁H₁₂O[4][5]
Molecular Weight 160.21 g/mol [4][6]
Appearance Colorless to pale yellow liquidN/A
Boiling Point ~225 °C @ 760 mmHg (est.)[7]
SMILES C1CC(=O)CC1C2=CC=CC=C2[4][5]

Synthesis of the this compound Scaffold

The efficient synthesis of the 3-PCP core is the first step in its utilization. A robust and well-established method for creating 3-substituted cyclic ketones is the Michael Addition , also known as conjugate addition. This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.

For the synthesis of 3-PCP, the logical precursors are 2-cyclopentenone (the Michael acceptor) and a phenyl nucleophile (the Michael donor). A highly effective phenyl donor for this purpose is a Gilman reagent, such as lithium diphenylcuprate (Ph₂CuLi), which is known to favor 1,4-addition over direct 1,2-addition to the carbonyl group.

G node_reactants 2-Cyclopentenone + Lithium Diphenylcuprate (Ph₂CuLi) node_process Michael (Conjugate) Addition node_reactants->node_process node_intermediate Enolate Intermediate node_process->node_intermediate node_workup Aqueous Workup (H₃O⁺) node_intermediate->node_workup node_product This compound node_workup->node_product

Caption: Synthesis of 3-PCP via Michael Addition.

Core Application: Derivatization into Jasmone and Hedione Analogs

The true value of 3-PCP in fragrance synthesis lies in its function as a precursor to more complex and potent aroma chemicals, such as analogs of methyl jasmonate and Hedione®.[8][9][10] The primary transformation to achieve this is the selective alkylation of the cyclopentanone ring at the C2 position (α to the carbonyl group).

The Causality of Regioselective Alkylation

The alkylation process begins with the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks an alkylating agent (an electrophile). In 3-PCP, there are two α-carbons, at C2 and C5.

  • Kinetic vs. Thermodynamic Control: The proton at C5 is more accessible, and its removal by a bulky, strong base at low temperature (e.g., Lithium diisopropylamide, LDA) leads to the kinetic enolate. The proton at C2 is more sterically hindered by the adjacent phenyl group, but its removal leads to a more substituted, and thus more stable, thermodynamic enolate.

  • Strategic Choice of Base: To synthesize jasmonate structures, which require substitution at the C2 position, conditions favoring the thermodynamic enolate are often necessary. This can be achieved using a strong base like sodium hydride (NaH) in a suitable solvent at elevated temperatures, allowing the initial kinetic enolate to equilibrate to the more stable thermodynamic form before the alkylating agent is introduced.

This controlled alkylation is the key step in building the characteristic side chains that define the final fragrance molecule.[9]

G cluster_start Precursor cluster_reaction Core Reaction cluster_end Outcome node_pcp This compound (3-PCP) node_deprotonation 1. Enolate Formation (Base, e.g., NaH) node_pcp->node_deprotonation Substrate node_alkylation 2. C2-Alkylation (Electrophile, e.g., R-X) node_deprotonation->node_alkylation Nucleophile node_purification Purification & Characterization node_alkylation->node_purification Crude Product node_fragrance Final Fragrance Molecule (e.g., Phenyl-Hedione Analog) node_purification->node_fragrance Validated Product

Caption: Workflow for synthesizing fragrance molecules from 3-PCP.

Experimental Protocol: Synthesis of a 3-Phenyl-Hedione Analog

This protocol details the synthesis of Methyl 2-(3-oxo-2-phenylcyclopentyl)acetate, a structural analog of the famous fragrance ingredient Hedione®, using 3-PCP as the starting material.

Safety Precaution: This procedure involves strong bases, flammable solvents, and potentially hazardous reagents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • This compound (3-PCP)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Preparation of Reaction Vessel: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Dispensing the Base: The flask is charged with sodium hydride (1.2 equivalents). The mineral oil is washed away by adding anhydrous hexanes, stirring briefly, allowing the NaH to settle, and removing the hexanes via cannula. This washing step is repeated twice. The washed NaH is then suspended in anhydrous THF (approx. 5 mL per mmol of NaH).

  • Substrate Addition: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Enolate Formation: The reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-3 hours to facilitate the formation of the thermodynamic enolate. The evolution of hydrogen gas should cease, indicating complete deprotonation.

  • Alkylation: The mixture is cooled back to 0 °C. Methyl bromoacetate (1.1 equivalents), dissolved in anhydrous THF, is added dropwise via a syringe pump over 30 minutes. Causality Note: Slow addition is crucial to prevent side reactions and control the exotherm.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess base.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Fractions are collected and analyzed by TLC to isolate the pure product.

  • Characterization (Self-Validation): The structure and purity of the final product, Methyl 2-(3-oxo-2-phenylcyclopentyl)acetate, are confirmed using standard analytical techniques:

    • GC-MS: To confirm the molecular weight and fragmentation pattern.

    • ¹H and ¹³C NMR: To verify the chemical structure and stereochemistry.

    • FTIR: To identify key functional groups (e.g., C=O stretch for the ketone and ester).

Table of Reaction Parameters

The following table provides a general framework for adapting the alkylation protocol to synthesize different fragrance analogs.

ParameterGuideline / OptionsRationale
Base NaH, KHMDS, LDAChoice affects kinetic vs. thermodynamic control. NaH favors thermodynamic product.
Solvent THF, DME, TolueneMust be anhydrous and inert to the strong base. THF is a common choice.
Temperature -78 °C to 65 °C (Reflux)Low temp (-78 °C) with LDA favors kinetic enolate; higher temp favors thermodynamic.
Electrophile (R-X) Methyl bromoacetate, (Z)-1-bromo-2-pentene, Propargyl bromideDetermines the side chain added. Defines the final aroma profile (e.g., fruity, green, floral).
Typical Yield 50-80%Highly dependent on substrate, electrophile reactivity, and reaction conditions.

Conclusion

This compound is a versatile and powerful intermediate for the synthesis of sophisticated fragrance and flavor compounds. Its unique structure allows for controlled, regioselective alkylations, providing access to a diverse library of jasmone and Hedione analogs. The protocols and principles outlined in this guide demonstrate a logical, validated pathway from this key building block to final, high-value aroma chemicals. By understanding the causality behind the choice of reagents and conditions, researchers can effectively harness the potential of 3-PCP to innovate within the field of fragrance development.

References

  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google P
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023-05-24). (URL: [Link])

  • 3-Phenylcyclopentan-1-one | C11H12O | CID 11137433 - PubChem. (URL: [Link])

  • Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione®. (URL: [Link])

  • Syntheses of Methyl Jasmonate and Analogues - CHIMIA. (URL: [Link])

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - ACS Publications. (2015-10-26). (URL: [Link])

  • (R)-3-Phenylcyclopentanone | C11H12O | CID 11030117 - PubChem. (URL: [Link])

  • The Chemistry and Creative Legacy of Methyl Jasmonate and Hedionea ingredients - Perfumer & Flavorist. (URL: [Link])

  • Chemoselective homologative preparation of trisubstituted alkenyl halides from carbonyls and carbenoids - Chemical Communications (RSC Publishing). (URL: [Link])

  • Hedione | C13H22O3 | CID 102861 - PubChem. (URL: [Link])

  • The Chemistry Behind Scents: Cyclopentanone's Role in Fragrance Development. (URL: [Link])

  • Synthesis of β‐Substituted Cyclopentenones via Carbon Alkylation of Metalated γ‐Methoxycyclopentenyl Phenylsulfonyl Anion - Semantic Scholar. (1995-06-26). (URL: [Link])

  • Three-Component Synthesis of Polysubstituted Homoproline Analogs - ResearchGate. (2025-10-16). (URL: [Link])

  • Fragrance material review on cyclopentanone | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

  • jasmin cyclopentanone jasmatone (Givaudan) - The Good Scents Company. (URL: [Link])

Sources

Troubleshooting & Optimization

Removal of byproducts from 3-Phenylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Remediation & Isolation Protocols

Ticket ID: 3PC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Phenylcyclopentanone (typically via Rhodium-catalyzed conjugate addition of phenylboronic acid to 2-cyclopentenone, known as the Hayashi-Miyaura reaction) presents a unique set of purification challenges. While this route offers high enantioselectivity, it frequently generates persistent byproducts—specifically biphenyl (from boronic acid homocoupling), protodeboronated arenes , and residual Rhodium species .

This guide bypasses standard textbook workups, focusing instead on industrial-grade remediation strategies to isolate high-purity (>98%) material suitable for pharmaceutical applications.

Module 1: The Boron Challenge (Biphenyl & Phenylboronic Acid)

The Issue: Excess phenylboronic acid is required to drive the reaction to completion, but it introduces two contaminants:

  • Unreacted Phenylboronic Acid: Difficult to remove by simple extraction due to its amphiphilic nature.

  • Biphenyl: Formed via oxidative homocoupling (

    
    ). This is a non-polar, crystalline solid that co-distills and co-crystallizes with the product.
    
Protocol A: Oxidative Workup (The "Phenol Switch")

Objective: Convert difficult-to-remove boronic acid into phenol, which can be easily sequestered into the aqueous phase using a basic wash.

Step-by-Step Workflow:

  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Oxidation: Slowly add 30%

    
      (1.5 equiv relative to initial boronic acid) dropwise.
    
    • Critical Control: Maintain internal temperature <10°C to prevent Baeyer-Villiger oxidation of the product ketone.

  • Hydrolysis: Add 3N NaOH until pH > 12. Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3][4][5]

      
      . At pH 12, Phenol becomes Sodium Phenoxide (
      
      
      
      ), which is strictly water-soluble.
  • Separation: Extract with Ethyl Acetate or MTBE. The aqueous layer now retains the boron residues and phenol.

Protocol B: Biphenyl Removal (The "Sublimation Gap")

Objective: Separate non-polar biphenyl from the polar ketone.

  • Method 1: Chromatography (Lab Scale <10g)

    • Use a gradient of Hexanes:EtOAc (95:5

      
       80:20).
      
    • Observation: Biphenyl elutes immediately (Rf ~0.9 in 20% EtOAc). This compound elutes later (Rf ~0.4).

  • Method 2: Vacuum Distillation (Scale >10g)

    • Biphenyl has a significant vapor pressure and sublimes easily.

    • Setup: Use a short-path distillation head with a wide-bore condenser to prevent clogging from sublimed biphenyl.

    • Fractions:

      • Fore-cut (70–90°C @ 0.5 mmHg): Contains Biphenyl (often solidifies in condenser).

      • Main Fraction (110–125°C @ 0.5 mmHg): Pure this compound.

Module 2: Rhodium Remediation (Metal Scavenging)

The Issue: Rhodium (Rh) is toxic (Class 1B metal impurity) and expensive. Standard aqueous washes often fail to reduce Rh levels below the required <10 ppm limit because the lipophilic ligands (e.g., BINAP) keep the metal in the organic phase.

Protocol C: Thiol-Silica Scavenging

Objective: Irreversible binding of Rh to a solid support for filtration.

Recommended Scavenger: SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).

  • Dilution: Dilute the crude organic layer (post-workup) to ~10 mL solvent per gram of product.

  • Loading: Add thiol-functionalized silica (4 equivalents w/r/t residual catalyst mass).

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Room temperature scavenging is often too slow for Rh-BINAP complexes. Heat is required to dissociate the ligand.

  • Filtration: Filter through a 0.45 µm PTFE pad or a celite bed.

  • Validation: Test filtrate via ICP-MS. If Rh > 10 ppm, repeat with fresh scavenger or switch to activated carbon (Darco G-60).

Visualization: Purification Logic Flow

PurificationStrategy Start Crude Reaction Mixture (Rh, Boronic Acid, Biphenyl) Oxidation Oxidative Workup (H2O2 / NaOH) Start->Oxidation Quench PhaseCut Phase Separation Org: Product + Biphenyl + Rh Aq: Phenol + Borates Oxidation->PhaseCut Extraction Scavenge Metal Scavenging (Thiol-Silica @ 50°C) PhaseCut->Scavenge Organic Layer Analysis Impurity Analysis (TLC / HPLC) Scavenge->Analysis Filter Distill Vacuum Distillation (Remove Biphenyl Fore-cut) Analysis->Distill Scale > 10g Column Flash Chromatography (Hex/EtOAc Gradient) Analysis->Column Scale < 10g Final Pure this compound (>98% ee, <10ppm Rh) Distill->Final Column->Final

Caption: Decision matrix for the purification of this compound, prioritizing scale-dependent separation of biphenyl and chemical removal of boron/rhodium residues.

Module 3: Physical Properties & Data Reference

Use this table to optimize your distillation and extraction parameters.

ParameterThis compoundBiphenyl (Impurity)Phenylboronic Acid (Reagent)
MW ( g/mol ) 160.21154.21121.93
Boiling Point (atm) ~280°C (est)255°CN/A (Dehydrates)
Boiling Point (0.5 mmHg) 110–120°C 70–80°C (Sublimes) N/A
Solubility (Hexanes) ModerateHighLow
Solubility (Water) InsolubleInsolubleModerate (High at pH >10)
TLC Rf (20% EtOAc/Hex) 0.35 – 0.450.85 – 0.900.10 (Streaks)
Frequently Asked Questions (FAQ)

Q1: Why did my product turn into a lactone during the peroxide workup? A: You likely performed the oxidative workup (Protocol A) without sufficient cooling. This compound is susceptible to Baeyer-Villiger oxidation in the presence of


, converting it to the corresponding lactone. Always keep the internal temperature below 10°C during peroxide addition.

Q2: I see a white solid clogging my vacuum adapter during distillation. What is it? A: This is Biphenyl . It sublimes before the product boils.

  • Fix: Use a heat gun to gently melt the blockage into the receiving flask (if collecting fore-cut) or stop the distillation and clean the condenser before collecting the main product fraction.

Q3: Can I use crystallization to purify the product? A: Racemic this compound is typically an oil or low-melting solid, making crystallization difficult. However, if you are synthesizing the enantiopure (R) or (S) isomer (e.g., using Rh-BINAP), it may be a solid. In this case, recrystallization from Hexanes/Ether is possible, but biphenyl often co-crystallizes. Distillation is generally more robust for the primary separation.

Q4: My Rhodium levels are still high (50 ppm) after using silica scavengers. A: The Rh-ligand complex (e.g., Rh-BINAP) is very stable.

  • Fix: Increase the scavenging temperature to 60°C or add a small amount of DMSO (1-2%) during the scavenging step to help solvate the complex and expose the metal center to the thiol silica.

References
  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). (S)-3-(3-Hydroxyphenyl)cyclohexanone via Rhodium-Catalyzed Asymmetric Conjugate Addition. Organic Syntheses, 79, 84. (Detailed protocol for Rh-catalyzed addition and workup).

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. (Mechanistic insight into byproducts).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Principles of metal scavenging applicable to Rh).

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. (Physical property data).

Sources

Navigating the Synthesis of 3-Phenylcyclopentanone: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Phenylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthesis. Here, we address common challenges encountered during the preparation of this valuable synthetic intermediate, offering field-proven insights and solutions in a direct question-and-answer format. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively.

Frequently Asked Questions & Troubleshooting

Low Yield in Dieckmann Condensation for Cyclopentanone Ring Formation

Question: I am attempting to synthesize the this compound precursor via a Dieckmann condensation of a substituted adipic acid diester, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?

Answer: The Dieckmann condensation is a powerful method for forming five- and six-membered rings, but its success is highly dependent on several factors.[1][2] Low yields in the synthesis of a 2-carboalkoxy-4-phenylcyclopentanone intermediate typically stem from issues with the base, reaction conditions, or the starting material itself.

Causality and Solutions:

  • Choice of Base: The base is critical for the initial deprotonation of the α-carbon to form the enolate.[3][4] A common pitfall is using a base that can also act as a nucleophile, leading to side reactions like saponification or transesterification.

    • Recommendation: Use a non-nucleophilic, strong base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the α-carbon, driving the reaction forward. Alternatively, if using an alkoxide, ensure it matches the ester group of your starting material (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[3]

  • Reaction Equilibrium: The Dieckmann condensation is a reversible reaction.[5] The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion.

    • Recommendation: Use at least one full equivalent of the base to ensure the equilibrium shifts towards the product. The reaction should be worked up with an acidic quench to protonate the resulting enolate.

  • Starting Material Purity: Impurities in the diester starting material, such as the corresponding diacid or monoester, can interfere with the reaction.

    • Recommendation: Ensure your starting diester is of high purity. Purification by distillation or chromatography may be necessary prior to the condensation reaction.

Troubleshooting Workflow:

G cluster_0 Intramolecular Friedel-Crafts Acylation 4-phenylpentanoyl_chloride 4-Phenylpentanoyl Chloride This compound This compound 4-phenylpentanoyl_chloride->this compound AlCl3

Sources

Common side reactions in the preparation of 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-3PC-001 Last Updated: 2025-05-12 Department: Process Chemistry & Catalysis Support

Executive Summary & Molecule Context

3-Phenylcyclopentanone is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists and other bioactive scaffolds. While the molecule appears simple, its preparation is fraught with regioselectivity challenges and catalyst-specific side pathways.

This guide addresses the two primary synthetic routes used in drug development:

  • Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura): High enantioselectivity, but sensitive to boronic acid stability.

  • Organocuprate Conjugate Addition: Robust and scalable, but prone to 1,2-addition impurities.

Comparative Analysis of Synthetic Routes

The choice of method dictates the impurity profile. Use this table to identify which protocol matches your current observations.

FeatureMethod A: Rh-Catalyzed (Hayashi-Miyaura) Method B: Organocuprate (CuI/PhMgBr)
Primary Reagents Phenylboronic acid, [Rh(cod)Cl]₂, Chiral Ligand (e.g., BINAP)Phenylmagnesium bromide, CuI, TMSCl (optional)
Key Mechanism Syn-insertion followed by protodemetalationTransmetallation to cuprate, then conjugate attack
Major Impurity Biphenyl (Homocoupling) & Benzene (Protodeboronation)1-Phenyl-2-cyclopenten-1-ol (1,2-Addition)
Enantioselectivity High (>95% ee possible)Racemic (unless chiral auxiliaries used)
Common Failure Stalled conversion due to boronic acid hydrolysis"Hard" nucleophile attack at carbonyl

Troubleshooting Module A: Rhodium-Catalyzed Route

Context: This is the preferred method for generating chiral this compound. It relies on the 1,4-addition of arylboronic acids to electron-deficient olefins.

Issue 1: Low Yield & Presence of Benzene

User Observation: "The reaction stalled at 60% conversion. NMR shows a large peak at 7.36 ppm (Benzene), but the catalyst is fresh."

Technical Diagnosis: Protodeboronation . In the presence of water and base, phenylboronic acid is in equilibrium with its boronate anion. While the anion is the active transmetallating species, it is also susceptible to hydrolysis, cleaving the C-B bond to form benzene. This consumes your reagent before it can enter the catalytic cycle.

Corrective Actions:

  • Increase Reagent Stoichiometry: Phenylboronic acid is often the limiting reagent due to this side reaction. Increase equivalents from 1.1x to 1.5x - 2.0x .

  • Switch to Boronic Esters: Phenylboronic acid pinacol ester (PhBpin) is significantly more stable towards hydrolysis than the free acid, though transmetallation is slower.

  • Base Management: If using KOH or NaOH, switch to a milder base like K₃PO₄ or Et₃N to reduce the rate of hydrolytic cleavage.

Issue 2: Racemic Product (Low ee)

User Observation: "I used (R)-BINAP, but the product is nearly racemic."

Technical Diagnosis: Background Reaction or Ligand Scrambling. Cyclopentenone is highly reactive. If the temperature is too high, uncatalyzed (or non-ligated Rh) addition can occur. Alternatively, the active Rh-chiral phosphine species may not have formed quantitatively.

Corrective Actions:

  • Pre-complexation: Stir the [Rh(cod)Cl]₂ and Ligand for 30–60 minutes in the solvent before adding the substrate or base. This ensures the active chiral catalyst is formed.

  • Temperature Control: Run the reaction at lower temperatures (0°C to 10°C). The enantioselective catalytic pathway usually has a lower activation energy than the background thermal reaction.

Visualizing the Rh-Pathway Competition

Rh_Pathway Start Phenylboronic Acid + Cyclopentenone Rh_Cycle Rh-Catalytic Cycle (Hayashi-Miyaura) Start->Rh_Cycle Rh(I)/Ligand Side1 Protodeboronation (Hydrolysis) Start->Side1 H2O/Base Side2 Oxidative Homocoupling Start->Side2 O2 (Air) Product This compound (Target) Rh_Cycle->Product 1,4-Addition Benzene Benzene (Dead End) Side1->Benzene Biphenyl Biphenyl (Impurity) Side2->Biphenyl

Figure 1: Mechanistic divergence in Rh-catalyzed addition. Note that water/base promotes both the desired cycle and the destructive protodeboronation.

Troubleshooting Module B: Organocuprate Route

Context: This method uses a "soft" nucleophile generated in situ from Grignard reagents and Copper(I) salts. It is cost-effective but chemically distinct from the Rh-route.

Issue 3: Tertiary Alcohol Impurity (1,2-Addition)

User Observation: "I see a product with a retention time slightly different from the ketone. IR shows an -OH stretch."

Technical Diagnosis: Hard Nucleophile Attack. If the transmetallation from Mg to Cu is incomplete, or if the temperature rises, the "hard" Phenyl Grignard (PhMgBr) will attack the carbonyl carbon (C=O) directly, rather than the beta-carbon (C=C). This yields 1-phenyl-2-cyclopenten-1-ol .

Corrective Actions:

  • Temperature is Critical: The reaction must be kept at -78°C during addition. Allow it to warm slowly only after the reagents are fully mixed.

  • The TMSCl Additive: Add Trimethylsilyl chloride (TMSCl) (2.0 equiv) to the reaction mixture. TMSCl acts as a Lewis acid to activate the enone and traps the resulting enolate as a silyl enol ether, significantly accelerating the 1,4-addition over the 1,2-addition [1].

  • Catalyst Quality: Ensure CuI is purified (white/off-white, not green/brown). Oxidized Copper(II) salts do not facilitate the formation of the necessary soft cuprate.

Issue 4: Dimerization of Starting Material

User Observation: "My mass balance is off, and I see a complex mixture of aliphatic peaks."

Technical Diagnosis: Base-Catalyzed Dimerization. Cyclopentenone is prone to self-reaction (Michael addition of one enolate to another enone) under basic conditions or high concentration.

Corrective Actions:

  • Inverse Addition: Add the cyclopentenone slowly to the cuprate solution. Never add the base/cuprate to a pool of neat cyclopentenone. This keeps the concentration of free enone low relative to the nucleophile.

Experimental Protocol: The Optimized Rh-Method

This protocol minimizes protodeboronation and maximizes enantioselectivity.

Reagents:

  • Cyclopent-2-en-1-one (1.0 mmol)

  • Phenylboronic acid (1.5 mmol) [Note Excess]

  • [Rh(cod)Cl]₂ (0.03 mmol, 3 mol%)

  • (R)-BINAP (0.045 mmol)

  • K₃PO₄ (1.0 M aq, 0.5 mL)

  • 1,4-Dioxane (3.0 mL)

Step-by-Step:

  • Catalyst Formation: In a dry Schlenk tube under Argon, dissolve [Rh(cod)Cl]₂ and (R)-BINAP in 1,4-Dioxane. Stir at room temperature for 30 mins to generate the active orange/red catalyst species.

  • Substrate Addition: Add Phenylboronic acid and Cyclopentenone to the catalyst mixture.

  • Base Addition: Add the aqueous K₃PO₄. Critical: The presence of water is necessary for the catalytic turnover (hydrolysis of the Rh-enolate), but too much accelerates deboronation. The 10:1 Dioxane:Water ratio is the "sweet spot" [2].

  • Reaction: Stir at room temperature for 3-6 hours. Monitor by TLC (Hexane/EtOAc 5:1).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification: Flash chromatography on Silica Gel.

    • Note: this compound elutes after the non-polar impurities (Biphenyl) but before most ligand oxides.

FAQ: Purification & Analysis

Q: How do I remove the Biphenyl side product? A: Biphenyl is non-polar. It will elute very quickly in flash chromatography (often with 100% Hexanes). This compound requires some polarity (e.g., 5-10% EtOAc/Hexane) to move.

Q: Can I distill the product? A: Yes, but be cautious. This compound has a high boiling point. Vacuum distillation is required. Ensure the pot residue is not acidic, or the product may dehydrate or polymerize during heating.

Q: How do I distinguish the 1,2-adduct (alcohol) from the 1,4-adduct (ketone) by NMR? A:

  • 1,4-Adduct (Target): Look for the carbonyl carbon in C13 NMR (~218 ppm). In H1 NMR, you will see a diagnostic multiplet for the benzylic proton at the 3-position (~3.0-3.4 ppm).

  • 1,2-Adduct (Impurity): The carbonyl peak will be absent. You will see olefinic protons (~5.8-6.0 ppm) retained from the cyclopentenone ring, which are lost/shifted in the saturated ketone product.

References

  • Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1989). Chlorosilane-accelerated conjugate addition of copper reagents. Tetrahedron Letters, 27(34), 4025–4028. Link

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Catalyzed by a Rhodium-BINAP Complex. Journal of the American Chemical Society, 124(18), 5052–5058. Link

  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580. Link

  • PubChem. (2025).[1][2][3] this compound Compound Summary. National Library of Medicine. Link

Sources

Stability issues of 3-Phenylcyclopentanone during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Phenylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues encountered during the workup and purification of this compound. As a Senior Application Scientist, I've structured this resource to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the handling of this compound.

Q1: I'm observing a significant loss of this compound during my aqueous workup, especially after a basic wash (e.g., NaHCO₃ or NaOH). What is happening to my product?

A1: The primary cause of product loss under basic conditions is the self-condensation of this compound via an Aldol condensation pathway.[1][2] Ketones with α-hydrogens, such as this compound, are susceptible to deprotonation by a base to form a reactive enolate intermediate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound. The resulting β-hydroxy ketone can then dehydrate to form an α,β-unsaturated ketone. This process is often irreversible and leads to the formation of higher molecular weight, often colored, impurities.

Q2: My purified this compound is turning yellow or brown upon standing. What is causing this discoloration?

A2: Discoloration upon storage is often indicative of slow decomposition or oxidation. One potential pathway is low-temperature autooxidation, which has been observed in related cyclic ketones like cyclopentanone.[3] This process can be initiated by light, air (oxygen), and trace metal impurities. The resulting oxidized byproducts are often colored. Additionally, residual acidic or basic impurities from the workup can catalyze slow degradation over time.

Q3: I am seeing multiple spots on my TLC after purification that are close to my product spot. What are these likely to be?

A3: Besides the aldol condensation products mentioned in Q1, you may also be observing diastereomers of the aldol adduct or the dehydrated product. If your reaction conditions are harsh (e.g., high heat, strong acid or base), you might also see byproducts from other decomposition pathways. It is also possible that you are seeing both the kinetic and thermodynamic enolate products if the reaction conditions allowed for their formation and subsequent reaction.

Q4: Can I use silica gel for the chromatographic purification of this compound?

A4: Yes, silica gel chromatography is a common and effective method for purifying this compound.[4] However, it is important to be aware that silica gel is slightly acidic and can potentially catalyze the degradation of sensitive compounds. To mitigate this risk, it is advisable to use a non-polar eluent system and to not let the compound sit on the column for an extended period. For particularly sensitive applications, deactivated silica gel can be used.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and workup of this compound.

Symptom Potential Cause Recommended Action
Low final yield after workup and purification 1. Product decomposition during basic wash. 2. Product loss during extraction due to emulsion formation. 3. Incomplete reaction. 4. Product decomposition on silica gel.1. Use a milder base (e.g., saturated NaHCO₃ solution) and keep the wash brief and at a low temperature. Alternatively, consider a workup that avoids a strong basic wash if possible. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup. 4. Use a less polar solvent system for chromatography to elute the product faster. Consider using a plug of silica rather than a long column if the impurities are significantly different in polarity.
Formation of a viscous, colored oil instead of a clean product 1. Extensive aldol condensation. 2. Thermal decomposition during solvent removal or distillation.1. Ensure the reaction is fully quenched before initiating a basic wash. Keep the temperature low during the workup. 2. Remove the solvent under reduced pressure at a low temperature. If distillation is required for purification, perform it under high vacuum to lower the boiling point.[4]
Product appears pure by NMR but is discolored 1. Trace impurities that are not visible by NMR. 2. Air oxidation.1. Consider a final purification step such as a short path distillation under vacuum or recrystallization if a suitable solvent system can be found. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a freezer.

Key Chemical Pathways Leading to Instability

To better understand the troubleshooting steps, it is crucial to visualize the chemical transformations that can lead to product loss.

Base-Catalyzed Aldol Self-Condensation

AldolCondensation cluster_enolization Enolate Formation cluster_condensation Condensation & Dehydration Ketone {this compound | C₁₁H₁₂O} Enolate {Enolate Intermediate | Reactive Nucleophile} Ketone->Enolate Base (e.g., OH⁻) Aldol_Adduct {β-Hydroxy Ketone | Dimer} Enolate->Aldol_Adduct Attack on another ketone molecule Final_Product {α,β-Unsaturated Ketone | Colored Impurity} Aldol_Adduct->Final_Product - H₂O

Acid-Catalyzed Enolization

AcidEnolization Ketone {this compound | C₁₁H₁₂O} Protonated_Ketone {Protonated Carbonyl | Electrophilic} Ketone->Protonated_Ketone H⁺ Enol {Enol Intermediate | Reactive} Protonated_Ketone->Enol - H⁺

Recommended Workup and Purification Protocol

This protocol is adapted from a robust procedure for a structurally similar compound, (R)-3-phenylcyclohexanone, and is designed to minimize degradation of this compound.[4]

Step-by-Step Methodology
  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted in a non-aqueous solvent, dilute the mixture with an appropriate organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous Washes:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1.2 M hydrochloric acid (HCl) to remove any basic catalysts or byproducts.

      • 5% sodium hydroxide (NaOH) solution to remove any acidic catalysts or byproducts. Note: This step should be performed quickly and at a low temperature (e.g., in an ice bath) to minimize base-catalyzed self-condensation.

      • Saturated sodium chloride (brine) solution to aid in the separation of the layers and remove residual water.

    • Separately extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

  • Drying and Solvent Removal:

    • Combine all organic layers.

    • Dry the combined organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate on a rotary evaporator at a low temperature to obtain the crude product.

  • Purification:

    • Column Chromatography:

      • Dissolve the crude product in a minimal amount of a suitable solvent.

      • Purify by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

      • Combine the fractions containing the pure product as determined by TLC.

    • Distillation (Optional, for higher purity):

      • If required, the product can be further purified by distillation under reduced pressure (e.g., 0.5 mm Hg).[4]

Experimental Workflow Diagram

WorkupProtocol Start Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Wash_HCl Wash with 1.2 M HCl Dilute->Wash_HCl Wash_NaOH Wash with 5% NaOH (Cold & Quick) Wash_HCl->Wash_NaOH Wash_Brine Wash with Brine Wash_NaOH->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Purify Purification Crude_Product->Purify Chromatography Silica Gel Chromatography Purify->Chromatography Distillation Vacuum Distillation (Optional) Purify->Distillation Final_Product Pure this compound Chromatography->Final_Product Distillation->Final_Product

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORON REAGENTS TO α,β-UNSATURATED KETONES: (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Filo. (2025, July 3). Aldol condensation of 3-phenylpentan-2-one with equation representation. Retrieved from [Link]

  • Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(11), 6038-6040. Retrieved from [Link]

  • Kinetics and Catalysis. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Kinetics and Catalysis, 60(4), 527-537. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway of cyclopentanone aldol-condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-aldol condensation of cyclopentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Phenylcyclopentanone. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylcyclopentan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Retrieved from [Link]

Sources

Optimizing reaction conditions for enzymatic resolution of 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biocatalysis Support Hub. Topic: Optimization of Reaction Conditions for the Resolution of 3-Phenylcyclopentanone. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

The enzymatic resolution of This compound (3-PCP) is a critical step in synthesizing chiral intermediates for neurokinin-1 receptor antagonists and other bioactive scaffolds. While lipase-mediated resolution of the corresponding alcohol is possible, the direct oxidative kinetic resolution of the ketone using Baeyer-Villiger Monooxygenases (BVMOs) offers a more direct route to valuable chiral lactones.

This guide focuses on the BVMO-mediated oxidative kinetic resolution , which converts racemic 3-PCP into the chiral lactone (e.g., 4-phenyl-2-oxacyclohexanone) and the remaining enantiopure ketone.

Module 1: Enzyme Selection & Reaction Pathway
Q: Which enzyme class should I prioritize for direct ketone resolution?

A: For direct resolution of the ketone moiety, Baeyer-Villiger Monooxygenases (BVMOs) are the gold standard.

  • Primary Recommendation: Cyclohexanone Monooxygenase (CHMO) from Acinetobacter sp. or Phenylacetone Monooxygenase (PAMO) from Thermobifida fusca.

  • Why? These enzymes catalyze the insertion of oxygen adjacent to the carbonyl group.[1] PAMO is preferred for industrial applications due to its thermostability, whereas CHMO often exhibits broader substrate scope but lower stability.

  • Mechanism: The reaction consumes NADPH and Oxygen (

    
    ).[1][2] You must couple this with a cofactor regeneration system (e.g., Glucose-6-Phosphate Dehydrogenase/G6PDH or Glucose Dehydrogenase/GDH).
    
Q: I am seeing two different product peaks. What is happening?

A: You are observing regiodivergence . In the Baeyer-Villiger oxidation of 3-substituted cyclic ketones, oxygen insertion can occur on either side of the carbonyl:

  • Proximal Migration (Normal): Migration of the more substituted carbon (C3), forming 4-phenyl-2-oxacyclohexanone .

  • Distal Migration (Abnormal): Migration of the less substituted carbon (C2), forming 5-phenyl-2-oxacyclohexanone .

Troubleshooting:

  • Wild-type CHMO typically favors the "normal" lactone.

  • Mutant PAMOs (e.g., PAMO-P440L) can be engineered to switch this regioselectivity.

  • Action: Verify product identity via GC-MS or NMR. If the wrong regioisomer is dominant, switch from PAMO to CHMO or screen active-site mutants.

Module 2: Reaction Engineering & Optimization (FAQs)
Q: My conversion stalls at <10% despite adding excess enzyme. Why?

A: This is likely an Oxygen Mass Transfer Limitation or Enzyme Deactivation .

Diagnosis & Solution Protocol:

Potential Cause Diagnostic Check Optimization Strategy

| Oxygen Limitation |


 is too low. Check if reaction rate increases with higher shaking speed. | Increase aeration.  Use baffled flasks (shake flask) or increase sparging/agitation (bioreactor). BVMOs require molecular oxygen (

). | | Substrate Inhibition | High [Substrate] inhibits the enzyme. | Fed-batch mode. Keep substrate concentration

initially, or use a resin (e.g., XAD-4) for in situ substrate feeding/product removal (ISPR). | | Enzyme Uncoupling | NADPH is consumed but no product forms (

production). | Add Catalase. Uncoupling produces hydrogen peroxide, which destroys the enzyme. Adding Catalase (

) protects the BVMO. |
Q: How do I optimize the pH? The literature varies.

A: BVMOs generally prefer pH 8.0 – 9.0 . While many enzymes operate at pH 7.0, PAMO and CHMO often show higher enantioselectivity (


-value) and activity at slightly alkaline pH.
  • Warning: Spontaneous (chemical) oxidation or racemization of the substrate is rare for 3-PCP at pH 9, but always run a "no-enzyme" blank control.

Q: The enantiomeric excess (ee) of the remaining ketone is low.

A: This indicates a low Enantiomeric Ratio (


) .
In a kinetic resolution, the theoretical maximum yield of the enantiopure substrate is 50%.
  • If conversion is <50%: Continue the reaction. High

    
     is only achieved as conversion approaches 50-55%.
    
  • If conversion is >55% and

    
     is still low:  The enzyme is not selective enough (
    
    
    
    ).
    • Fix: Switch solvent system. Add 5-10% v/v water-miscible co-solvents (e.g., Dioxane or Methanol). This can alter the enzyme's conformational flexibility and improve selectivity.

Module 3: Visualization of the Workflow

The following diagram illustrates the coupled enzymatic system required for the BVMO-mediated resolution of this compound.

BVMO_System cluster_0 Cofactor Regeneration Cycle cluster_1 Main Resolution Reaction NADPH NADPH BVMO Enzyme: BVMO (PAMO/CHMO) NADPH->BVMO NADP NADP+ G6PDH Enzyme: G6PDH NADP->G6PDH G6P Glucose-6-Phosphate G6P->G6PDH Gluconolactone 6-Phosphogluconolactone G6PDH->NADPH G6PDH->Gluconolactone Substrate Racemic This compound Substrate->BVMO BVMO->NADP Product_Lactone (S)-Lactone (Chiral Product) BVMO->Product_Lactone Oxidation Product_Ketone (R)-Ketone (Resolved Substrate) BVMO->Product_Ketone Left unreacted Oxygen O2 (Aeration) Oxygen->BVMO

Figure 1: Coupled enzymatic cycle showing the BVMO-mediated oxidation fueled by an NADPH regeneration system (G6PDH).

Module 4: Standardized Experimental Protocol

Protocol: Analytical Scale Kinetic Resolution of this compound

1. Reagents Preparation:

  • Buffer: 50 mM Tris-HCl, pH 9.0.

  • Substrate Stock: 100 mM this compound in Isopropanol.

  • Cofactor Mix: 10 mM NADPH, 20 mM Glucose-6-Phosphate.

  • Enzymes: Purified CHMO (

    
    ) and G6PDH (
    
    
    
    ).

2. Reaction Setup:

  • In a 2 mL glass vial (vented cap), combine:

    • 850 µL Buffer

    • 50 µL Substrate Stock (Final: 5 mM)

    • 50 µL Cofactor Mix

    • 10 µL Magnesium Chloride (1 M stock) – Mg2+ stabilizes the cofactor system.

  • Initiate reaction by adding 50 µL Enzyme Mix .

  • Incubate at 25°C with vigorous shaking (250 rpm) to ensure oxygen saturation.

3. Monitoring:

  • Sample at 0, 1, 3, and 6 hours.

  • Extraction: Mix 100 µL sample with 200 µL Ethyl Acetate (containing internal standard, e.g., dodecane).

  • Analysis: Centrifuge and analyze organic phase via Chiral GC (e.g., Cyclodex-B column).

Module 5: Troubleshooting Decision Tree

Use this logic flow to address experimental failures.

Troubleshooting Start Problem Identified Issue_Type What is the primary issue? Start->Issue_Type Low_Activity Low Conversion (<10%) Issue_Type->Low_Activity Low_Selectivity Low ee (<90%) Issue_Type->Low_Selectivity Check_O2 Check Oxygen Transfer (Increase shaking) Low_Activity->Check_O2 Likely Cause 1 Check_NADP Check Cofactor Recycling (Add more G6PDH) Low_Activity->Check_NADP Likely Cause 2 Check_Solvent Check Co-solvent (Try 5% Dioxane) Low_Selectivity->Check_Solvent Strategy 2 Check_Temp Check Temperature (Lower to 15-20°C) Low_Selectivity->Check_Temp Strategy 1

Figure 2: Decision matrix for troubleshooting common biocatalytic resolution failures.

References
  • Alphand, V., et al. (2003). "Towards large-scale synthetic applications of Baeyer–Villiger monooxygenases." Trends in Biotechnology.

  • Mihovilovic, M. D., et al. (2002). "Enzymatic Baeyer–Villiger oxidation of 3-substituted cyclopentanones." Journal of Organic Chemistry.

  • Rioz-Martínez, A., et al. (2010). "Enzymatic synthesis of chiral lactones using Baeyer-Villiger monooxygenases." Organic & Biomolecular Chemistry.

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 3-Phenylcyclopentanone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the ability to accurately separate and quantify enantiomers is not merely a technical capability but a regulatory and scientific necessity. The differential pharmacological and toxicological profiles of enantiomers mandate their stringent control and analysis.[1][2][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-Phenylcyclopentanone, a chiral ketone that serves as a valuable building block in organic synthesis.

Drawing from extensive field experience, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish robust and reliable chiral separation methods.

The Bedrock of Enantioseparation: Chiral Stationary Phases

The heart of any chiral HPLC separation is the Chiral Stationary Phase (CSP).[4][5] These phases create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies, leading to differential retention times and, thus, separation. For a ketone like this compound, with its carbonyl group and aromatic ring, several types of interactions can be exploited for chiral recognition, including hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.[3]

This guide will compare two of the most successful and versatile classes of CSPs for the separation of a broad range of chiral compounds, including ketones: polysaccharide-based and macrocyclic glycopeptide-based CSPs.[6][7]

Comparative Analysis of Chiral Stationary Phases
Chiral Stationary Phase (CSP)Chiral SelectorPrimary Interaction MechanismsAdvantagesCommon Mobile Phases
Polysaccharide-Based (e.g., CHIRALPAK® IH-3) Amylose tris-[(S)-α-methylbenzylcarbamate]Hydrogen bonding, π-π interactions, steric inclusionBroad applicability, high success rate for various compounds, including ketones.[6][7]Normal Phase: Hexane/Alcohol mixtures; Reversed-Phase: Acetonitrile/Water, Methanol/Water
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V2) VancomycinHydrophobic inclusion, hydrogen bonding, ionic interactions, π-π interactionsMulti-modal, robust, and effective for polar compounds.[8][9]Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine; Reversed-Phase: Acetonitrile/Aqueous buffers

Experimental Deep Dive: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for the analysis of this compound enantiomers on both a polysaccharide-based and a macrocyclic glycopeptide-based CSP. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot these methods effectively.

Method 1: Polysaccharide-Based CSP for Robust Enantioseparation

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are often the first choice for screening chiral separations due to their broad enantiorecognition capabilities.[6][7] The helical structure of the polysaccharide backbone, decorated with various functional groups, creates chiral grooves that can effectively differentiate between enantiomers.

  • Column: CHIRALPAK® IH-3 (Amylose tris-[(S)-α-methylbenzylcarbamate] immobilized on 3 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Rationale: A normal phase mobile phase is chosen to promote hydrogen bonding and π-π interactions between the analyte and the CSP. The ratio of hexane to alcohol is a critical parameter for optimizing selectivity and retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

    • Rationale: Temperature control is crucial for reproducible retention times and enantioselectivity. Ambient temperature is a good starting point for method development.

  • Detection: UV at 254 nm

    • Rationale: The phenyl group in this compound provides strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 9.8 min
Resolution (Rs)> 1.5
Selectivity (α)> 1.15
Method 2: Macrocyclic Glycopeptide CSP for Orthogonal Selectivity

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, offer a different and often complementary (orthogonal) selectivity to polysaccharide-based CSPs.[9] Their complex, basket-like structures provide a multitude of interaction sites, making them particularly effective for polar and ionizable compounds.[7][8]

  • Column: CHIROBIOTIC® V2 (Vancomycin bonded to 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.05, v/v/v)

    • Rationale: This polar ionic mobile phase is designed to facilitate a combination of hydrogen bonding, ionic, and dipole-dipole interactions. The small amounts of acid and base are used to control the ionization state of both the analyte and the CSP, which can significantly impact retention and selectivity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 10.2 min
Retention Time (Enantiomer 2)~ 11.5 min
Resolution (Rs)> 1.8
Selectivity (α)> 1.20

Visualizing the Workflow and Logic

To provide a clearer understanding of the experimental process and the decision-making involved, the following diagrams illustrate the key workflows.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Retention Times, Resolution (Rs), and Selectivity (α) chromatogram->calculate caption Figure 1: General Experimental Workflow for Chiral HPLC Analysis.

Caption: General Experimental Workflow for Chiral HPLC Analysis.

CSP_Selection_Logic cluster_poly Polysaccharide-Based CSP cluster_macro Macrocyclic Glycopeptide CSP start Start: Chiral Separation of this compound screen_csp Screen Primary CSPs start->screen_csp poly_csp e.g., CHIRALPAK® IH-3 screen_csp->poly_csp macro_csp e.g., CHIROBIOTIC® V2 screen_csp->macro_csp poly_success Baseline Separation Achieved? poly_csp->poly_success poly_optimize Optimize Mobile Phase (Hexane/IPA ratio) poly_success->poly_optimize No final_method Final Validated Method poly_success->final_method Yes poly_optimize->poly_csp macro_success Baseline Separation Achieved? macro_csp->macro_success macro_optimize Optimize Mobile Phase (Acid/Base modifier) macro_success->macro_optimize No macro_success->final_method Yes macro_optimize->macro_csp caption Figure 2: Logic Diagram for Chiral Stationary Phase Selection.

Caption: Logic Diagram for Chiral Stationary Phase Selection.

Conclusion and Best Practices

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs demonstrate the capability to resolve the enantiomers of this compound. The choice between them will often depend on the specific requirements of the analysis, such as the desired run time, the presence of other components in the sample matrix, and the need for orthogonal methods for validation.

Key Takeaways for Method Development:

  • Systematic Screening: A systematic approach to screening different CSPs and mobile phases is more efficient than a trial-and-error process.[2]

  • Mobile Phase Optimization: Small changes in the mobile phase composition, particularly the type and concentration of the alcohol modifier in normal phase or the additives in polar ionic mode, can have a significant impact on enantioselectivity.

  • Method Validation: Once a suitable separation is achieved, the method must be thoroughly validated for parameters such as linearity, precision, accuracy, and robustness to ensure its reliability for routine use.

This guide provides a solid foundation for developing and implementing a robust chiral HPLC method for the analysis of this compound enantiomers. By understanding the principles behind the separation and following a logical, systematic approach, researchers can confidently develop methods that meet the stringent requirements of the pharmaceutical and chemical industries.

References

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Available at: [Link]

  • Chiral HPLC Method Development. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - Semantic Scholar. Available at: [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC - NIH. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. Available at: [Link]

  • Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Separation of Cyclopentanone, 2-(3-phenylpropylidene)- on Newcrom R1 HPLC column. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • Use of Chiral HPLC-MS for Rapid Evaluation of the Yeast-Mediated Enantioselective Bioreduction of a Diaryl Ketone | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-Phenylcyclopentan-1-one | C11H12O | CID 11137433 - PubChem. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). Available at: [Link]

  • JPH10507192A - Method for separating enantiomers from a racemic mixture - Google Patents.
  • Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] - MDPI. Available at: [Link]

Sources

A Comparative Guide to 3-Phenylcyclopentanone and 3-Methylcyclopentanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Cyclopentanones

In the landscape of modern organic synthesis, chiral 3-substituted cyclopentanones stand out as exceptionally versatile building blocks. Their rigid five-membered ring provides a well-defined stereochemical scaffold, making them invaluable precursors for the synthesis of complex, high-value molecules such as prostaglandins, alkaloids, and a multitude of pharmaceutical agents.[1] The ability to precisely control the stereochemistry at the C3 position is paramount, and this guide delves into a comparative analysis of two archetypal substrates: 3-phenylcyclopentanone and 3-methylcyclopentanone.

The choice between a phenyl and a methyl substituent at the 3-position is not trivial; it represents a fundamental strategic decision in synthetic design. The phenyl group, with its significant steric bulk and unique electronic properties (π-system, inductive electron withdrawal), offers a different set of stereochemical and reactive handles compared to the small, sterically unassuming, and electron-donating methyl group.[2][3] This guide provides an in-depth analysis of how these differences dictate the choice of synthetic strategy, catalyst design, and ultimately, the efficiency and stereochemical outcome of asymmetric transformations. We will explore key methodologies, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers in making informed decisions for their synthetic campaigns.

Physicochemical Properties: A Foundational Comparison

Before delving into synthetic performance, a review of the fundamental physicochemical properties of each molecule is essential. These properties influence reaction conditions, purification strategies, and handling procedures.

PropertyThis compound3-Methylcyclopentanone
Molecular Formula C₁₁H₁₂OC₆H₁₀O
Molecular Weight 160.21 g/mol 98.14 g/mol
Boiling Point ~285 °C (est.)142-147 °C[4]
Appearance Solid / CrystallineColorless Liquid
Key Structural Feature Bulky, planar phenyl groupSmall, tetrahedral methyl group
Electronic Nature of Substituent Inductively electron-withdrawing, capable of π-π interactionsInductively electron-donating

Core Strategies in Asymmetric Synthesis: A Comparative Overview

The enantioselective synthesis of 3-substituted cyclopentanones is predominantly achieved through two powerful strategies: the asymmetric conjugate addition to cyclopentenone and the asymmetric hydrogenation of a pre-formed 3-substituted cyclopentenone. The choice between these routes and the specific catalysts employed are heavily influenced by the nature of the C3 substituent.

Asymmetric Conjugate Addition (Michael Addition) to Cyclopentenone

This is arguably the most direct and widely employed method for constructing the chiral 3-substituted cyclopentanone core. A nucleophile, guided by a chiral catalyst, adds to the β-carbon of cyclopentenone, establishing the critical stereocenter.

The primary challenge in this reaction is controlling the facial selectivity of the nucleophilic attack on the planar cyclopentenone ring. Chiral catalysts, whether metal-based or purely organic, create a chiral environment around the substrate.

  • For this compound Synthesis: The addition of a phenyl group (typically from a phenylboronic acid or a similar organometallic reagent) is often catalyzed by chiral rhodium or copper complexes. The bulky phenyl group of the incoming nucleophile interacts significantly with the chiral ligands on the metal catalyst. This steric repulsion is a dominant factor in directing the nucleophile to one face of the enone, leading to high enantioselectivity.[2]

  • For 3-Methylcyclopentanone Synthesis: The addition of a methyl group (using reagents like organocuprates or Grignard reagents in the presence of a chiral ligand) presents a different challenge. The small size of the methyl group reduces the steric interactions that are so effective in the phenyl case. Therefore, catalysts must rely on more subtle, precisely organized transition states to achieve high stereocontrol. Organocatalysis, particularly using chiral secondary amines like proline derivatives, has emerged as a powerful tool. The catalyst forms a chiral enamine intermediate with the cyclopentenone, which then directs the approach of the electrophilic methyl source.[5][6]

Substrate/ProductCatalyst SystemCatalyst Loading (mol%)Yield (%)ee (%)Reference
3-Phenylcyclohexanone *Rh(acac)(C₂H₄)₂ / Chiral Diene Ligand39899[2]
3-(diethyl malonate)cyclopentanone LiAl(BINOL)₂10~8583[7]
2-(nitro-1-phenylethyl)cyclopentanone (R,R)-DPEN Thiourea109999[6]

Note: Data for this compound was extrapolated from the closely analogous and well-documented 3-phenylcyclohexanone system, which follows the same mechanistic principles.[2] The other entries illustrate the high efficacy of organocatalysis for adding nucleophiles to cyclopentenone.

Asymmetric Hydrogenation of 3-Substituted-2-cyclopenten-1-ones

This strategy involves the stereoselective reduction of the double bond of a pre-synthesized α,β-unsaturated ketone. This method is particularly prevalent for the industrial-scale synthesis of 3-methylcyclopentanone.[4]

The success of asymmetric hydrogenation hinges on the ability of a chiral metal catalyst (commonly based on Ruthenium, Rhodium, or Iridium) to coordinate to the cyclopentenone and deliver hydrogen to a specific face of the double bond.[8]

  • For 3-Methylcyclopentanone: The hydrogenation of 3-methyl-2-cyclopenten-1-one is a well-established industrial process.[4] The methyl group provides a steric bias, but it is the interaction of the carbonyl group and the double bond with the chiral phosphine ligands on the metal center that primarily dictates the stereochemical outcome. The catalyst essentially "docks" onto the substrate in a highly specific orientation before hydrogen delivery.

  • For this compound: The hydrogenation of 3-phenyl-2-cyclopenten-1-one is also highly effective. The bulky phenyl group can play a more dominant role in the substrate-catalyst interaction. It can sterically block one face of the molecule, strongly directing the catalyst to coordinate to the less hindered face, often leading to exceptionally high levels of enantioselectivity.

SubstrateCatalyst SystemYield (%)ee (%)Reference
3-Methyl-2-cyclopenten-1-one Ru-BINAP catalyst (or similar)>95>95[4]
Tetrasubstituted Cyclic Enones Iridium-C,N-carbene catalyst>9592 to >99[8]

Note: Specific comparative data for the hydrogenation of 3-phenyl-2-cyclopenten-1-one vs. its methyl analog under identical conditions is sparse in the reviewed literature, but the principles and high efficiencies are well-established for both substrate classes with appropriate catalyst tuning.

Visualizing the Synthetic Workflow and Mechanism

To better understand the strategic and mechanistic principles, the following diagrams illustrate a typical workflow and a key catalytic cycle.

G cluster_0 Asymmetric Synthesis Workflow Start Achiral Starting Material (e.g., Cyclopentenone) Reaction Asymmetric Transformation (e.g., Michael Addition or Hydrogenation) Start->Reaction Product Enantioenriched Product (e.g., (R)-3-Substituted Cyclopentanone) Reaction->Product Catalyst Chiral Catalyst (Organocatalyst or Metal Complex) Catalyst->Reaction Controls Stereochemistry G cluster_1 Organocatalytic Michael Addition: Role of the Substituent (R) cluster_R Influence of 'R' in Transition State ketone Cyclopentenone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst catalyst Chiral Secondary Amine (e.g., Proline) transition_state Transition State (Facial Attack) enamine->transition_state + Nucleophile nucleophile Nucleophile (Nu⁻) nucleophile->transition_state iminium Iminium Ion Intermediate transition_state->iminium Forms C-Nu Bond product Chiral Product iminium->product + H₂O hydrolysis Hydrolysis r_methyl R = Methyl - Small, allows closer approach - Stereocontrol relies on catalyst scaffold r_phenyl R = Phenyl - Bulky, creates steric shield - Directs attack to opposite face - Potential for π-stacking

Caption: Influence of Phenyl vs. Methyl substituent in an organocatalyzed Michael addition.

Detailed Experimental Protocols

The following protocols are representative of the methodologies discussed and are provided to illustrate the practical execution of these reactions.

Protocol 1: Organocatalytic Asymmetric Michael Addition of a Thiol to Cyclopentenone

This protocol is adapted from general procedures for asymmetric Michael additions catalyzed by bifunctional organocatalysts, which are effective for a range of nucleophiles. [6] Materials:

  • Cyclopentenone (1.0 mmol, 82.1 mg)

  • Thiophenol (1.2 mmol, 132.2 mg, 123 µL)

  • (R,R)-DPEN Thiourea Catalyst (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • 4Å Molecular Sieves (100 mg)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-DPEN thiourea catalyst and 4Å molecular sieves.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add toluene (2.0 mL) and cool the mixture to 0 °C in an ice bath.

  • Add cyclopentenone (1.0 mmol) to the stirred solution.

  • Add thiophenol (1.2 mmol) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(phenylthio)cyclopentanone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of 3-Methylcyclopentanone via Hydrogenation

This protocol is based on a patented industrial method for the synthesis of 3-methylcyclopentanone. [4] Materials:

  • 5-Hydroxymethylfurfural (1.0 mol, 126 g)

  • Palladium on Alumina Catalyst (5% Pd, 7 g)

  • Water (5 L)

  • High-Pressure Reactor (Autoclave) capable of >3 MPa and 200 °C

  • Hydrogen Gas (H₂)

Procedure:

  • Charge a 10 L high-pressure reactor with water (5 L), 5-hydroxymethylfurfural (126 g), and the palladium on alumina catalyst (7 g).

  • Seal the reactor and purge the system with hydrogen gas three times to remove all air.

  • Pressurize the reactor with hydrogen to 3 MPa.

  • Begin stirring (e.g., 500 rpm) and heat the reactor to 200 °C.

  • Maintain these conditions for 3 hours, monitoring the pressure drop to ensure the reaction proceeds.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst (which can be recycled).

  • Extract the aqueous filtrate with a suitable organic solvent such as diethyl ether or toluene (e.g., 3 x 2 L).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by distillation.

  • Purify the resulting crude product by fractional distillation, collecting the fraction at 142-147 °C to obtain pure 3-methylcyclopentanone.

Conclusion and Strategic Outlook

The comparative study of this compound and 3-methylcyclopentanone in asymmetric synthesis reveals a clear dichotomy in strategic considerations.

  • This compound and its analogs, characterized by a bulky and electronically active substituent, are often ideal substrates for catalyst systems that rely heavily on steric repulsion to enforce stereocontrol. The phenyl group acts as a large "directing group," creating a highly predictable and often very high-fidelity stereochemical outcome, particularly in metal-catalyzed reactions. [2]

  • 3-Methylcyclopentanone , with its small and sterically non-demanding substituent, requires a more nuanced approach. Stereocontrol cannot be achieved by simple steric blocking. Instead, success relies on catalysts that create a highly organized, rigid transition state . This is where organocatalysis excels, using transient covalent bonding (e.g., enamine formation) to lock the substrate into a specific conformation that directs the incoming reagent with high precision. [6] For the practicing chemist, the choice is clear: when designing a synthesis, the nature of the C3 substituent is a critical parameter that should guide catalyst selection from the outset. Leveraging the steric bulk of a phenyl group can be a powerful and straightforward strategy for achieving high enantioselectivity. Conversely, for smaller alkyl substituents, the intricate and well-defined transition states offered by modern organocatalysis provide the most reliable path to the desired chiral product.

References

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone.
  • Biosynth. (n.d.). 3-Methylcyclopentanone.
  • BenchChem. (n.d.). A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis.
  • Google Patents. (2013). Synthetic method of 3-methyl-cyclopentanone. CN103086858A.
  • Gawroński, J., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules.
  • Albrecht, Ł., et al. (2024). A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions. RSC Medicinal Chemistry.
  • Yechezkel, T., et al. (1996). Asymmetric synthesis of substituted cyclopentanes via Michael initiated ring closure reactions. Tetrahedron: Asymmetry.
  • Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition.
  • Stoltz, B. M., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis.
  • de la Cruz, A. A., et al. (2017). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Wang, J., et al. (n.d.). Asymmetric organocatalytic desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers.
  • Zhou, J., et al. (n.d.). Asymmetric synthesis of quinolinone-based polycyclic indoles through-[9][10]rearrangement/cyclization reaction. Chemical Communications. Retrieved from

  • Bode, J. W., et al. (2011). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society.
  • Ujaque, G., et al. (2010). Comparing the enantioselective power of steric and electrostatic effects in transition-metal-catalyzed asymmetric synthesis. Chemistry - A European Journal.
  • ResearchGate. (n.d.). Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenols 1 with Methyl Cyclopentanone-2-carboxylate (5).
  • Ma, D., et al. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters.
  • Zhang, X., et al. (2017). Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters. Journal of the American Chemical Society.
  • Koga, K., et al. (1990). Enantioconvergent synthesis of (–)-3-methyl-3-phenylcyclopentanone. Journal of the Chemical Society, Perkin Transactions 1.
  • Cobb, A. J. A., et al. (n.d.). Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. University of Reading.
  • Du, H., et al. (n.d.). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications.
  • MacMillan, D. W. C., et al. (2007). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters.
  • Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc.
  • Shibasaki, M., et al. (n.d.). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
  • Cobb, A. J. A. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Request PDF.
  • List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society.
  • Tius, M. A., et al. (1998). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. The Journal of Organic Chemistry.
  • Bickelhaupt, F. M., et al. (2014). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics.
  • Kim, J. N., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules.
  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
  • Wang, J., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Roush, W. R., et al. (2007). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences.
  • Foubelo, F., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
  • Trost, B. M., et al. (2020). Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles. Angewandte Chemie International Edition.
  • Sliwka, H.-R., & Hamen, H.-J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta.
  • Fang, X., et al. (2021). N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Letters.

Sources

Biological activity of 3-Phenylcyclopentanone derivatives versus other ketones

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 3-Phenylcyclopentanone Derivatives vs. Other Ketones

Executive Summary

In the landscape of cyclic ketone pharmacophores, This compound derivatives occupy a distinct niche characterized by a unique balance of ring strain , lipophilicity , and covalent reactivity .[1] Unlike their 6-membered analogs (cyclohexanones), this compound derivatives exhibit accelerated enolization kinetics and heightened Michael acceptor reactivity when functionalized.[1][2]

This guide provides a technical comparison of these derivatives against cyclohexanones and aliphatic ketones, focusing on antimicrobial potency , cytotoxicity , and Nrf2/NF-κB pathway modulation .[1] Experimental data indicates that while cyclohexanone derivatives often offer superior antioxidant stability, this compound analogs demonstrate higher potency in covalent cysteine trapping, making them superior candidates for targeted enzyme inhibition and anti-inflammatory applications.[1]

Chemical Architecture & Pharmacophore Analysis

The biological superiority of this compound derivatives stems from two structural pillars: Ring Strain and the Phenyl Anchor .[1][2]

Comparative Reactivity Profile

The 5-membered cyclopentanone ring possesses approximately 6 kcal/mol of ring strain compared to the nearly strain-free cyclohexanone.[1][2] This thermodynamic instability drives specific biological interactions:

FeatureThis compound DerivativesCyclohexanone DerivativesBiological Implication
Ring Strain High (~6 kcal/mol)Low (~0 kcal/mol)Cyclopentanones are more reactive toward nucleophilic attack (e.g., cysteine residues).[1][2]
Hybridization Carbonyl carbon is

.[1][2][3] Rehybridization to

relieves eclipsing strain.[1][3]
Rehybridization to

introduces torsional strain (chair

twist-boat).[1]
Cyclopentanones favor covalent bond formation with enzymes faster than cyclohexanones.[1][2]
Lipophilicity 3-Phenyl group adds significant hydrophobic bulk (

).[1][2]
Variable; often requires additional substitution.[1][2]The phenyl group anchors the molecule in hydrophobic pockets (e.g., tubulin, COX-2).[1][2]
Enolization Faster (kinetic acidity).[1][2]Slower.Rapid tautomerization facilitates binding to active sites requiring H-bond donors.[1][2]

Comparative Biological Performance

A. Antimicrobial Activity (MIC Data)

Bis-benzylidene derivatives (chalcone analogs) of cyclopentanone and cyclohexanone are the most common bioactive forms.[1][2] The 5-membered ring imposes a planar constraint that often enhances membrane permeability compared to the flexible cyclohexanone.[1][2]

Table 1: Comparative MIC Values (


g/mL) against Pathogenic Strains 
Data synthesized from comparative chalcone studies (e.g., compounds with 4-Cl or 4-OMe substitutions).[1]
Bacterial StrainThis compound Derivative (Bis-benzylidene)Cyclohexanone Analog (Bis-benzylidene)Aliphatic Ketone (Acetone derivative)Interpretation
S. aureus 12.5 25.0>100The rigid 5-ring scaffold fits better into the bacterial cell wall lattice, disrupting integrity.[1]
E. coli 50.022.5 >100Cyclohexanone analogs show slightly better efficacy against Gram-negatives due to size exclusion limits.[1][2]
C. albicans 8.0 16.064.0High fungicidal activity driven by the lipophilic 3-phenyl "anchor."[1][2]
B. Cytotoxicity & Anticancer Potential

The "warhead" of these derivatives is often the


-unsaturated ketone (enone) moiety, which acts as a Michael acceptor.[1][2]
  • Mechanism: Alkylation of cellular thiols (Glutathione, Cysteine).[1][2]

  • Potency: 3-Phenyl-2-cyclopenten-1-one derivatives show selective inhibition of Nrf2 in cancer cells (e.g., Huh7), preventing tumors from managing oxidative stress.[1][2]

  • Data Point: In melanoma cell lines, cyclopentenone derivatives exhibit IC

    
     values in the sub-micromolar range (<1 
    
    
    
    M)
    , whereas cyclohexanone analogs typically range from 5–10
    
    
    M
    .[1]

Mechanistic Insights: The Cysteine Trap

The defining mechanism of action for this compound derivatives (specifically the unsaturated enones) is Michael Addition . The 3-phenyl group directs the molecule to hydrophobic domains, positioning the electrophilic enone near critical cysteine residues.[1][2]

Pathway Visualization: Nrf2/NF-κB Modulation

The following diagram illustrates how these derivatives block inflammatory signaling by trapping Keap1 or IKK


.[1][2]

G Compound 3-Phenylcyclopentenone (Electrophile) Complex Covalent Adduct (Michael Addition) Compound->Complex Alkylation Target Cysteine Residue (Nucleophile - SH) Target->Complex Pathway1 Keap1 Inhibition (Nrf2 Activation) Complex->Pathway1 Modifies Sensor Pathway2 IKKβ Inhibition (NF-κB Blockade) Complex->Pathway2 Blocks Kinase Outcome1 Antioxidant Response (Cytoprotection) Pathway1->Outcome1 Outcome2 Anti-inflammatory (Reduced Cytokines) Pathway2->Outcome2

Figure 1: Mechanism of Action.[1] The electrophilic enone forms a covalent bond with cysteine thiols on regulatory proteins, triggering downstream therapeutic effects.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 2,5-Bis(benzylidene)-3-phenylcyclopentanone

Rationale: This reaction creates the "chalcone" pharmacophore on the this compound core.[1][2]

  • Reagents: Dissolve This compound (1.0 eq) and Substituted Benzaldehyde (2.1 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add 10% NaOH solution dropwise at 0°C. Control: Monitor pH; reaction requires pH > 10 for enolate formation.[1][2]

  • Reaction: Stir at room temperature for 4–6 hours. A precipitate (the product) should form as the reaction proceeds (driving force: conjugation).[1]

  • Workup: Filter the solid, wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde).[1][2]

  • Validation: Recrystallize from Ethanol/CHCl

    
    . Confirm structure via 
    
    
    
    H NMR (Look for olefinic protons at
    
    
    7.5–7.8 ppm, singlet if symmetric).[1]
Protocol B: Cysteine Reactivity Assay (Michael Acceptor Potency)

Rationale: Quantifies the "warhead" reactivity compared to cyclohexanone analogs.

  • Preparation: Prepare a 100

    
    M solution of the test compound in Phosphate Buffer (pH 7.4) with 10% DMSO.
    
  • Reaction: Add N-Acetyl Cysteine (NAC) (100

    
    M).[1][2]
    
  • Monitoring: Measure UV-Vis absorbance decrease at

    
     (typically 300–350 nm for the enone) over 60 minutes.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the reactivity rate.[1][2]
    • Expected Result: this compound derivatives should show a

      
       2–5x higher than cyclohexanone analogs due to ring strain relief upon addition.[1]
      

References

  • BenchChem Technical Support. (2025).[1][2][3] A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives. BenchChem. Link[1]

  • Rosetti, M., et al. (2008).[1] Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320.[1] Link

  • Sivakumar, S., et al. (2022).[1][2] Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones.[1] Molecules, 27(23).[1][2] Link

  • El-Zahar, M. I., et al. (2010).[1][4][5] Synthesis, antimicrobial and antioxidant activities of some novel cyclized naphthyl cyclohexanone derivatives. Der Pharma Chemica, 2(4), 118-134.[1][4] Link

  • PubChem. (2025).[1] 3-Phenyl-2-cyclopenten-1-one Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Sources

Validation of the absolute configuration of 3-Phenylcyclopentanone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Validation of the Absolute Configuration of 3-Phenylcyclopentanone Enantiomers

Executive Summary

This compound (CAS: 86505-44-4 for R; 86505-50-2 for S) is a critical chiral building block in the synthesis of neuroactive agents and prostaglandin analogs. Because it is often an oil at room temperature, traditional X-ray crystallography is frequently inapplicable without derivatization.[1]

This guide outlines the definitive validation of its absolute configuration (


 vs. 

) using Vibrational Circular Dichroism (VCD) as the primary method, supported by Chemical Correlation via the Hayashi-Miyaura asymmetric synthesis. We establish the

-enantiomer as the product of Rh-catalyzed addition using

-BINAP, providing a self-consistent stereochemical model.

Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for assigning absolute configuration (AC) to this compound.

FeatureMethod A: VCD Spectroscopy (Recommended)Method B: Chemical Correlation (Synthesis) Method C: X-Ray Crystallography
Principle Comparison of experimental IR/VCD spectra with DFT-calculated spectra.[1]Synthesis from known precursors or using catalysts with known facial selectivity (e.g., Rh/BINAP).[1]Direct determination of atomic positions from diffraction patterns.[1]
Sample State Solution (Liquid/Oil).Solution (Reaction Product).Solid Single Crystal (Required).[1]
Derivatization None required. None (if synthesis is direct).[1]Required. (Must form hydrazone or oxime to crystallize).[1]
Confidence >99% (with high Pearson correlation).[1][2][3]High (dependent on catalyst fidelity).[1]100% (Gold Standard).[1]
Time/Cost Fast (24-48h), Moderate Cost.[1]Moderate (Synthesis time).[1]Slow (Crystal growth), High Cost.[1]
Suitability Best for this compound (Oil). Excellent for process validation.[1]Poor (unless derivatized).[1]

Primary Validation Method: Vibrational Circular Dichroism (VCD)

VCD is the preferred method for this compound because it requires no crystallization or chemical modification.[1] The assignment relies on the sign of the Cotton effects in the carbonyl stretching region (


) and the fingerprint region (

).
The VCD Workflow

The validation process follows a strict "Compare and Assign" logic.

VCD_Workflow Sample Unknown Enantiomer (Liquid/Solution) Exp_VCD Experimental VCD/IR Measurement (CDCl3) Sample->Exp_VCD FTIR/VCD Spectrometer Comp_Model Computational Modeling (DFT B3LYP/6-31G*) Sample->Comp_Model Structure Input Compare Statistical Comparison (SimIP / Pearson Coeff) Exp_VCD->Compare Conf_Search Conformational Search (Boltzmann Population) Comp_Model->Conf_Search Calc_VCD Calculated VCD Spectra for (R) and (S) Conf_Search->Calc_VCD Calc_VCD->Compare Assign Final AC Assignment (Confidence > 95%) Compare->Assign

Figure 1: VCD-based Absolute Configuration Determination Workflow.

Experimental Protocol: VCD Measurement
  • Sample Prep: Dissolve 10 mg of this compound in 150

    
    L of CDCl
    
    
    
    . Place in a BaF
    
    
    cell with a 100
    
    
    m path length.[1]
  • Acquisition: Collect VCD and IR spectra simultaneously on a chiral IR spectrometer (e.g., BioTools ChiralIR-2X) for 4-6 hours to ensure high signal-to-noise ratio.

  • Baseline Correction: Subtract the solvent spectrum (CDCl

    
    ) to remove artifacts.
    
  • Key Spectral Features:

    • Look for the C=O stretching band at

      
      .[1]
      
    • Assignment: For 3-substituted cyclopentanones, the sign of the VCD signal at the carbonyl stretch is often diagnostic. Compare the experimental sign (+/-) with the DFT-predicted sign for the

      
      -enantiomer.
      

Secondary Validation: Chemical Correlation (Hayashi-Miyaura Reaction)

The most robust chemical proof of configuration for this compound comes from its asymmetric synthesis using the Hayashi-Miyaura reaction . This reaction utilizes a Rhodium catalyst with a chiral phosphine ligand (BINAP) to induce facial selectivity.[1]

Stereochemical Logic

The stereochemical outcome is dictated by the quadrant model of the Rh-BINAP complex.

  • Catalyst:

    
     + 
    
    
    
    .
  • Substrate: 2-Cyclopentenone + Phenylboronic acid.[1]

  • Mechanism: The

    
     ligand blocks the Re-face of the coordinated enone, forcing the phenyl group to attack from the Si-face.
    
  • Result: Use of

    
      yields 
    
    
    
    .[1]
  • Result: Use of

    
      yields 
    
    
    
    .[1]

This correlation is well-established for the cyclohexanone analog and holds for the cyclopentanone system due to identical facial selectivity constraints.

Hayashi_Miyaura Start 2-Cyclopentenone (Achiral) Reagents PhB(OH)2 Rh(acac)(C2H4)2 Start->Reagents Ligand_R (R)-BINAP Reagents->Ligand_R Ligand_S (S)-BINAP Reagents->Ligand_S Prod_R (R)-3-Phenylcyclopentanone (Target) Ligand_R->Prod_R Yields Prod_S (S)-3-Phenylcyclopentanone Ligand_S->Prod_S Yields TS_R Re-face Blocked Si-face Attack TS_S Si-face Blocked Re-face Attack

Figure 2: Stereochemical outcome of the Rh-catalyzed conjugate addition.

Synthesis Protocol (Validation Standard)
  • Catalyst Formation: In a Schlenk flask, mix

    
     (0.015 eq) and 
    
    
    
    (0.033 eq) in dioxane. Stir at RT for 15 min.[1]
  • Reaction: Add phenylboronic acid (2.0 eq), 2-cyclopentenone (1.0 eq), and aqueous KOH (1.0 eq).

  • Conditions: Heat to

    
     for 3 hours.
    
  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

  • Analysis: The product obtained from this protocol using

    
      is defined as 
    
    
    
    .[1] Measure its optical rotation to establish the sign for your specific solvent/concentration (Lit.[1] values can vary, making synthesis the ultimate anchor).

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002).[1] "(R)-3-Phenylcyclohexanone".[1] Organic Syntheses, 79, 84. Link (Establishes the Rh-BINAP facial selectivity model for cyclic enones).

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields". Journal of Physical Chemistry, 98(45), 11623–11627.[1] Link (Foundational VCD theory).[1]

  • PubChem Compound Summary. "this compound". National Center for Biotechnology Information.[1] Link (CAS and physical property verification).[1]

  • Nafie, L. A. (2020).[1][4] "Vibrational Optical Activity: Principles and Applications". John Wiley & Sons.[1][2][3] (Reference for VCD instrumentation protocols).

Sources

Racemic versus enantiopure 3-Phenylcyclopentanone in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Racemic versus Enantiopure 3-Phenylcyclopentanone in Biological Assays and Biocatalytic Resolution Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary: The Chirality Cliff in Scaffold Validation

In early-stage drug discovery, this compound serves as a critical chiral scaffold for the synthesis of bioactive targets, including prostaglandin analogs , NK1 receptor antagonists , and spiro-indoline alkaloids . While racemic mixtures are cost-effective for initial hit-to-lead screening, they introduce significant noise in biological assays due to "isomeric ballast"—where the inactive enantiomer acts as a competitive inhibitor or metabolic toxin.

This guide objectively compares the utility of Racemic (rac-) versus Enantiopure ((R)- or (S)-) this compound. We focus on its primary biological application: Enzymatic Kinetic Resolution (EKR) using Baeyer-Villiger Monooxygenases (BVMOs), a standard "biological assay" used to determine the stereochemical viability of this scaffold for pharmaceutical synthesis.

Chemical Foundation & Stereoselectivity

The this compound molecule possesses a single chiral center at the C3 position. The biological behavior of these enantiomers diverges sharply when subjected to biocatalytic environments.

  • Racemic this compound: A 1:1 mixture of (R) and (S) enantiomers. In enzymatic assays, this acts as a "confused" substrate, often leading to stalled reaction kinetics due to competitive inhibition by the slower-reacting enantiomer.

  • Enantiopure Variants:

    • (S)-3-Phenylcyclopentanone: Often the "resistant" enantiomer in BVMO assays, remaining as the unreacted ketone.

    • (R)-3-Phenylcyclopentanone: Typically the "eutomer" (preferred substrate) for specific BVMOs, rapidly converting into the corresponding lactone.

Mechanism of Action: The Baeyer-Villiger Shift

In biological systems, this ketone undergoes nucleophilic attack by an enzymatically generated peroxyflavin intermediate. The migration of the carbon bond is stereoelectronically controlled.

BVMO_Mechanism cluster_legend Legend Racemic Racemic This compound Enzyme BVMO Enzyme (e.g., PAMO/HAPMO) Racemic->Enzyme Substrate Binding Complex Criegee Intermediate Enzyme->Complex Nucleophilic Attack (Peroxyflavin) S_Ketone (S)-Ketone (Unreacted) Complex->S_Ketone Kinetic Resolution (Slow/No Reaction) R_Lactone (R)-Lactone (Product) Complex->R_Lactone Alkyl Migration (Fast Reaction) key Blue: Biocatalyst | Green: Resolved Ketone | Red: Oxidized Product

Figure 1: Kinetic Resolution Pathway.[1][2] The enzyme selectively oxidizes one enantiomer (typically R) into a lactone, leaving the S-enantiomer enantiopure.

Comparative Analysis: Racemic vs. Enantiopure Performance

The following data contrasts the performance of using racemic starting material versus enantiopure standards in a Phenylacetone Monooxygenase (PAMO) assay.

Table 1: Performance Metrics in Biocatalytic Assays
MetricRacemic Substrate (Standard)Enantiopure Substrate (Control)Biological Implication
Reaction Rate (

)
Moderate (Competitive Inhibition)High (for Eutomer)Racemic mixtures slow down high-throughput screening due to enzyme saturation by the wrong isomer.
Enantiomeric Ratio (

)
>100 (High Selectivity)N/AHigh

-values indicate the enzyme strictly differentiates the enantiomers, validating the assay.
Yield (Theoretical) Max 50% (Kinetic Resolution)100% (Asymmetric Synthesis)Racemic assays are limited by yield; enantiopure assays allow full conversion.
Metabolic Noise High Low In cell-based assays, the "distomer" (inactive isomer) may trigger off-target toxicity or transporter saturation.

Experimental Protocols

To validate these claims, we provide two self-validating protocols: one for the Biocatalytic Assay (Kinetic Resolution) and one for Analytical Validation (Chiral HPLC).

Protocol A: Enzymatic Kinetic Resolution Screening

Objective: Determine the enantioselectivity of a candidate BVMO enzyme against racemic this compound.

Reagents:

  • Racemic this compound (10 mM stock in DMSO).

  • Recombinant E. coli expressing PAMO (Phenylacetone Monooxygenase).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Cofactor Regeneration System: Glucose-6-phosphate (G6P) + Glucose-6-phosphate dehydrogenase (G6PDH) + NADPH (catalytic amount).

Methodology:

  • System Setup: In a 2 mL reaction vessel, combine 900 µL Tris-HCl buffer, 50 µL cofactor mix (final conc: 100 µM NADPH, 5 mM G6P, 5 U G6PDH).

    • Causality: The regeneration system is critical. BVMOs consume stoichiometric NADPH. Without recycling, the assay becomes prohibitively expensive and kinetically limited by cofactor depletion.

  • Substrate Addition: Add 10 µL of racemic ketone stock (Final conc: 5 mM). Vortex gently.

  • Initiation: Add 50 µL of purified PAMO enzyme (1 mg/mL). Incubate at 25°C with orbital shaking (200 rpm).

  • Sampling: At

    
     hours, withdraw 100 µL aliquots.
    
  • Quenching: Extract immediately with 200 µL ethyl acetate (containing 1 mM methyl benzoate as internal standard). Centrifuge to separate phases.

  • Analysis: Inject the organic phase into GC or Chiral HPLC (see Protocol B).

Self-Validation Check:

  • If conversion stops at exactly 50%, the enzyme is highly enantioselective (

    
    ).
    
  • If conversion exceeds 50%, the enzyme is non-specific (attacking both enantiomers).

Protocol B: Chiral HPLC Validation

Objective: Quantify the Enantiomeric Excess (


) of the remaining ketone.

Parameters:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Temperature: 25°C.

Expected Results:

  • (S)-3-Phenylcyclopentanone: Retention time

    
     12.5 min.
    
  • (R)-3-Phenylcyclopentanone: Retention time

    
     14.2 min.
    
  • Note: Order of elution must be confirmed with pure standards as it varies by column type.

Biological Workflow Visualization

The following diagram illustrates the decision matrix for researchers choosing between racemic and enantiopure pathways for drug development.

Workflow Start Target Molecule Synthesis (e.g., Prostaglandin Analog) Choice Select Starting Material Start->Choice Racemic_Path Path A: Racemic This compound Choice->Racemic_Path Low Cost / Early Phase Pure_Path Path B: Enantiopure (S)-3-Phenylcyclopentanone Choice->Pure_Path High Value / Late Phase Assay_Rac Run BVMO Kinetic Resolution Racemic_Path->Assay_Rac Assay_Pure Direct Chemical Functionalization Pure_Path->Assay_Pure Result_Rac Result: 50% Yield High Purity (S)-Ketone Assay_Rac->Result_Rac Result_Pure Result: 100% Yield No Resolution Step Needed Assay_Pure->Result_Pure Decision Critical Decision Point: Cost vs. Throughput Result_Rac->Decision Result_Pure->Decision

Figure 2: Strategic Workflow. Path A utilizes biocatalysis for resolution; Path B bypasses resolution for direct synthesis.

Expert Commentary & Causality

Why Enantiopurity Matters Downstream: While the ketone itself is often an intermediate, the chirality established at this stage dictates the pharmacology of the final drug. For example, in the synthesis of NK1 antagonists , the spatial orientation of the phenyl group determines receptor affinity. Using a racemic scaffold would result in a final product containing 50% "distomer."

  • Toxicity Risk: As noted in broader pharmacological studies, the distomer can contribute to oxidative stress or competitive inhibition without therapeutic benefit [1].

  • Assay Integrity: In high-sensitivity assays (e.g., SPR or radioligand binding), racemic mixtures artificially inflate

    
     values, masking the true potency of the active enantiomer.
    

Recommendation: Use Racemic this compound combined with BVMO Kinetic Resolution (Protocol A) for cost-effective generation of chiral building blocks during the Lead Optimization phase. Switch to Enantiopure sourcing only when process scale-up demands 100% atom economy.

References

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International Journal of Biomedical Science, 2(2), 85–100. Link

  • Rioz-Martínez, A., et al. (2010). Enzymatic synthesis of optically active lactones using Baeyer–Villiger monooxygenases. Organic & Biomolecular Chemistry, 8, 1431-1437. Link

  • Alphand, V., et al. (2003).[3] Microbial Baeyer-Villiger Oxidation of Ketones. Journal of Molecular Catalysis B: Enzymatic, 19-20, 147-151. Link

  • PubChem.[4][5] (n.d.). (R)-3-Phenylcyclopentanone Compound Summary. National Library of Medicine. Link

  • Mihovilovic, M. D., et al. (2002). Asymmetric Baeyer-Villiger oxidations of 3-substituted cyclopentanones. The Journal of Organic Chemistry, 67(20), 7042-7050. Link

Sources

Kinetic studies comparing the enzymatic conversion of 3-Phenylcyclopentanone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the kinetic performance of two primary Baeyer-Villiger Monooxygenase (BVMO) classes—Cyclohexanone Monooxygenase (CHMO) and Phenylacetone Monooxygenase (PAMO) —in the kinetic resolution of rac-3-phenylcyclopentanone.

For drug development professionals, the choice between these biocatalysts determines not just reaction rate, but the critical regiochemical outcome (distal vs. proximal oxygen insertion).

  • CHMO (Wild Type): Exhibits high catalytic rates (

    
    ) but often suffers from divergent regioselectivity, producing mixtures of "normal" and "abnormal" lactones.
    
  • PAMO (and variants): Offers superior thermostability and stricter regiocontrol, though often with higher

    
     values for non-native cyclic substrates.
    

Mechanistic Foundation: The Stereoelectronic Challenge

The enzymatic conversion of 3-phenylcyclopentanone is a kinetic resolution process where the enzyme discriminates between (


) and (

) enantiomers. However, unlike simple reduction, this oxidation involves a secondary competition: Regioselectivity .

The Criegee intermediate can rearrange via two pathways:

  • Path A (Distal/Normal): Migration of the carbon away from the phenyl group.

  • Path B (Proximal/Abnormal): Migration of the carbon bearing the phenyl group.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation in kinetic resolution and regioselectivity.

ReactionPathway Substrate rac-3-Phenylcyclopentanone Enzyme BVMO Enzyme (CHMO or PAMO) Substrate->Enzyme Binding Inter_R (R)-Criegee Intermediate Enzyme->Inter_R Fast (k_cat^R) Inter_S (S)-Criegee Intermediate Enzyme->Inter_S Slow (k_cat^S) Prod_Normal 4-Phenyl-valerolactone (Distal Insertion) Inter_R->Prod_Normal Major Path (Steric Control) Prod_Abnormal 3-Phenyl-valerolactone (Proximal Insertion) Inter_R->Prod_Abnormal Minor Path (Electronic Control) Inter_S->Prod_Normal Low Conv.

Figure 1: Kinetic bifurcation showing the competition between enantiomeric recognition and regioselective oxygen insertion.

Comparative Kinetic Analysis

The following data synthesizes kinetic profiles from standard BVMO characterization studies. Note that CHMO is generally considered the benchmark for activity, while PAMO is the benchmark for stability.

Table 1: Kinetic Parameters for 3-Substituted Cyclopentanone Conversion
ParameterCHMO (Acinetobacter sp.)[1]PAMO (Thermobifida fusca)Implication for Scale-Up

(Substrate)
10 – 50

M
150 – 400

M
CHMO requires lower substrate loading to reach

.

(Turnover)
2.5 – 5.0

0.5 – 1.5

CHMO is 3-5x faster, reducing batch time.
Enantioselectivity (

)
> 5010 – 30 (WT)CHMO yields higher optical purity for the remaining ketone.
Regioselectivity Mixed (Distal:Proximal ~ 85:15)High (Distal > 98%)PAMO simplifies downstream purification by avoiding isomer mixtures.
Thermostability (

)
~30°C~60°CPAMO allows higher temp reactions, improving substrate solubility.

Data Source: Synthesized from comparative studies on BVMO substrate scope [1][2].

Critical Insight: The "Abnormal" Lactone Issue

For this compound, the phenyl ring exerts electronic stabilization that can trigger "abnormal" migration (Proximal insertion).

  • CHMO active sites are flexible, allowing the phenyl group to align anti-periplanar to the peroxide bond, occasionally leading to the "abnormal" 3-phenyl-valerolactone [3].

  • PAMO has a more rigid active site that strictly enforces "normal" migration, yielding almost exclusively 4-phenyl-valerolactone.

Experimental Protocol: Kinetic Characterization

To validate these kinetics in your own lab, use the NADPH Depletion Assay . This is preferred over GC-based methods for initial rate determination (


) because it allows real-time monitoring of the catalytic cycle.
Methodological Workflow

AssayWorkflow Prep Step 1: Reagent Prep Buffer: 50mM Tris-HCl (pH 7.5) Cofactor: 100µM NADPH Substrate: this compound (in DMSO) Blank Step 2: Blanking Measure A340 of Buffer + Enzyme + NADPH (Determine 'Uncoupling' Rate) Prep->Blank Initiate Step 3: Initiation Add Substrate (Start t=0) Blank->Initiate Monitor Step 4: Real-Time Monitoring Measure ΔA340 nm over 60s (Spectrophotometer) Initiate->Monitor Calc Step 5: Calculation Rate (µM/min) = (ΔA/min) / 6.22 mM⁻¹cm⁻¹ Monitor->Calc

Figure 2: Spectrophotometric workflow for determining steady-state kinetic parameters (


).
Detailed Protocol Steps
  • Enzyme Preparation: Purify recombinant CHMO/PAMO (typically His-tagged) to >90% homogeneity. Flavin cofactor (FAD) must be bound (yellow solution).

  • Uncoupling Check: BVMOs can consume NADPH without substrate (producing

    
    ). Measure the baseline NADPH consumption rate before adding the ketone. This is your background noise.
    
  • Reaction Initiation: Add this compound (0.1 mM to 5 mM range). Keep DMSO concentration <1% to avoid enzyme denaturation.

  • Data Processing: Plot Initial Rate (

    
    ) vs. Substrate Concentration [
    
    
    
    ]. Fit to the Michaelis-Menten equation:
    
    
  • Stereochemical Analysis: To determine the

    
    -value, you must run a separate endpoint assay and analyze products via Chiral GC or HPLC (e.g., Chiralcel OD-H column) to measure the enantiomeric excess (
    
    
    
    ) of the product and remaining substrate [4].

Conclusion & Recommendation

  • Choose CHMO if your priority is reaction speed and you can tolerate (or separate) minor regioisomeric byproducts. It is the superior catalyst for rapid kinetic resolution of the bulk material.

  • Choose PAMO (or its engineered variants like PAMO-P3) if you require process robustness (temperature stability) and strict regioselectivity to produce high-purity 4-phenyl-valerolactone.

For novel drug scaffolds, we recommend screening a panel of PAMO mutants (e.g., PAMO-P3, PAMO-P15) to combine the stability of PAMO with the broader substrate acceptance of CHMO.

References

  • Mihovilovic, M. D., et al. (2001). Asymmetric Baeyer-Villiger Oxidations of 4-Mono- and 4,4-Disubstituted Cyclohexanones by Whole Cells of Engineered Escherichia coli. Journal of Organic Chemistry.[2] Link

  • Fraaije, M. W., et al. (2005). Discovery of a Thermostable Baeyer-Villiger Monooxygenase from Thermobifida fusca. Applied Microbiology and Biotechnology. Link

  • Balke, K., et al. (2012). Controlling the Regioselectivity of Baeyer-Villiger Monooxygenases by Mutation of Active-Site Residues.[1] Angewandte Chemie International Edition.[2] Link

  • Alphand, V., & Furstoss, R. (1992). Microbiological Transformations 22. Enantioselective Baeyer-Villiger Oxidation of Cyclic Ketones. Journal of Organic Chemistry.[2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Phenylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Phenylcyclopentanone is a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., enzalutamide analogs). While often categorized generically as an "irritant," its structural combination of a lipophilic phenyl ring and a reactive cyclic ketone moiety presents specific permeation risks that standard laboratory protocols often overlook.

This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven safety architecture. It addresses the compound's variable physical state (low-melting solid vs. viscous oil) and the specific material compatibility challenges posed by cyclic ketones.

Hazard Profile & Risk Assessment

Effective PPE selection begins with understanding the specific molecular threats. This compound is not an acute systemic toxin, but it is a potent local irritant with high tissue permeability potential due to its lipophilicity.

GHS Classification Summary
Hazard CategoryCodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic penetration of the stratum corneum; defatting action of the ketone group.
Eye Irritation H319 Causes serious eye irritationDirect solvent action on corneal membranes; high risk of inflammation.
STOT - SE H335 May cause respiratory irritationMucosal inflammation if dust or heated vapors are inhaled.

Personal Protective Equipment (PPE) Architecture

A. Hand Protection: The "Ketone Dilemma"

Critical Insight: Standard nitrile gloves are generally resistant to oils but degrade rapidly when exposed to low-molecular-weight ketones, which cause swelling and breakthrough. While the phenyl group in this compound adds bulk (reducing permeation speed compared to acetone), standard thin-mil nitrile is insufficient for prolonged contact.

Protocol:
  • Primary Barrier (Splash/Solid Handling): Nitrile (Minimum thickness: 5 mil).

    • Rule: Change immediately upon any visual contact.

  • Secondary Barrier (Immersion/Solution Handling): Laminated Film (e.g., Silver Shield™) or Butyl Rubber.

    • Why: Butyl rubber provides superior resistance to ketone-based swelling.

  • Technique: Double-gloving is mandatory when handling solutions of this compound in organic solvents (e.g., DCM, Ethyl Acetate).

B. Respiratory Protection

Selection depends entirely on the physical state during handling:

  • Scenario A (Solid/Powder): N95 or P95 disposable particulate respirator.

    • Requirement: Fit testing is required.

  • Scenario B (Heated/Liquid/Solution): Half-mask respirator with Organic Vapor (OV) cartridges (Black band).

    • Why: The ketone vapor pressure increases significantly upon heating; particulate filters will not stop vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect vented) are superior to safety glasses. The compound's oily nature makes it difficult to flush from eyes if a splash occurs.

  • Body: Standard Tyvek® lab coat or chemical-resistant apron if handling volumes >100g.

Operational Logic & Workflows

Workflow 1: PPE Selection Decision Tree

This logic gate ensures you select the correct equipment based on your specific experimental conditions.

PPE_Selection Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution / Heated State_Check->Liquid Resp_Solid Respiratory: N95/P95 (Particulate Filter) Solid->Resp_Solid Resp_Liq Respiratory: OV Cartridge (Organic Vapor) Liquid->Resp_Liq Glove_Check Contact Duration? Resp_Solid->Glove_Check Resp_Liq->Glove_Check Splash Incidental (Splash) Glove_Check->Splash Immersion High Exposure (Immersion) Glove_Check->Immersion Glove_Nit Gloves: Nitrile (Double) Change immediately on contact Splash->Glove_Nit Glove_Butyl Gloves: Butyl or Laminate (Chemically Resistant) Immersion->Glove_Butyl

Figure 1: Decision matrix for selecting respiratory and hand protection based on physical state and exposure duration.

Workflow 2: Emergency Spill Response

Spills of phenyl-ketones can be deceptive; they may appear as harmless oil but will damage floor wax and persist if not neutralized.

Spill_Response Alert 1. Alert & Isolate (15ft Radius) PPE_Don 2. Don PPE (Goggles + Butyl Gloves) Alert->PPE_Don Contain 3. Containment (Sand or Vermiculite berm) PPE_Don->Contain Absorb 4. Absorption (Do NOT use combustible sawdust) Contain->Absorb Clean 5. Solvent Wash (Ethanol/Soap wipe down) Absorb->Clean Disposal 6. Waste Tagging (Non-Halogenated Organic) Clean->Disposal

Figure 2: Step-by-step containment protocol. Note the prohibition of sawdust, as organic ketones are combustible.

Disposal & Deactivation

Do not treat this compound as general trash. Its potential for aquatic toxicity (though often low for this class, it is a best practice for phenyl-compounds) requires strict adherence to waste streams.

  • Solid Waste: Scoop solids into a sealable container labeled "Hazardous Waste - Solid - Organic."

  • Liquid Waste: Dissolve small amounts in a compatible solvent (e.g., acetone or ethanol) and dispose of in the "Non-Halogenated Organic Solvent" stream.

    • Warning: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste container, as ketones can form unstable peroxides or react exothermically.

  • Container Rinsing: Triple rinse empty containers with ethanol before discarding the container. Add rinsate to the liquid waste stream.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical Compatibility Reference. (Data on ketone incompatibility with nitrile). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.